Enterocin
Description
Properties
CAS No. |
59678-46-5 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI Key |
CTBBEXWJRAPJIZ-VHPBLNRZSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enterocin vulgamycin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Classification of Enterocins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocins are a diverse group of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria of the genus Enterococcus. These peptides have garnered significant interest in the fields of food preservation and clinical therapeutics due to their potent activity against various foodborne pathogens and antibiotic-resistant bacteria. This guide provides a comprehensive overview of the classification of enterocins, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Classification of Enterocins
Enterocins are primarily classified into three or four main classes based on their structural characteristics, molecular weight, and post-translational modifications. This classification system provides a framework for understanding their diverse modes of action and potential applications.[1][2][3]
Class I: Lantibiotics
Class I enterocins are small, thermostable peptides (<10 kDa) that undergo extensive post-translational modifications.[2] A key feature of this class is the presence of unusual amino acids like lanthionine and β-methyllanthionine, which form intramolecular ring structures.[4]
-
Subclass Ia (Lanthipeptides): This subclass includes cytolysin, a two-peptide bacteriocin produced by E. faecalis. Cytolysin is notable for its hemolytic activity against eukaryotic cells as well as its antibacterial properties.[1][2]
-
Subclass Ib (Circular Bacteriocins): Enterocin AS-48 is a well-characterized example of a circular bacteriocin. Its N- and C-termini are linked by a peptide bond, forming a cyclic structure.[2][5] This circularization contributes to its high stability against heat and extreme pH.[6]
Class II: Small, Non-Lantibiotic, Heat-Stable Peptides
Class II enterocins are small (<10 kDa), heat-stable peptides that do not undergo extensive post-translational modification beyond the cleavage of a leader peptide.[1][7] This is the largest and most studied class of enterocins.[8]
-
Subclass IIa (Pediocin-like Enterocins): These peptides are characterized by a conserved N-terminal sequence motif, YGNGV.[3] They exhibit potent anti-listerial activity.[9] Enterocins A and P are prominent members of this subclass.[1][10]
-
Subclass IIb (Two-Peptide Enterocins): The antimicrobial activity of this subclass requires the complementary action of two distinct peptides.[11] this compound L50, composed of EntL50A and EntL50B, is a prime example. While each peptide has some activity, their synergistic effect is significantly greater.[12]
-
Subclass IIc (Other Linear, Non-pediocin-type Enterocins): This group includes other linear enterocins that do not fit into the above categories.[1]
Class III: Large Proteins
Class III enterocins are large, heat-labile proteins with molecular weights typically greater than 10 kDa.[2] They often exhibit a bacteriolytic mode of action by degrading the cell wall of target bacteria. Enterolysin A, with a molecular weight of approximately 34.5 kDa, is a representative of this class.[2]
Quantitative Data of Representative Enterocins
The following table summarizes key quantitative data for a selection of well-characterized enterocins.
| Class | Subclass | This compound | Producing Strain | Molecular Weight (Da) | Number of Amino Acids |
| Class I | Ib | This compound AS-48 | Enterococcus faecalis | 7,148 | 70 |
| Class II | IIa | This compound A | Enterococcus faecium | 4,829 | 47 |
| Class II | IIa | This compound P | Enterococcus faecium | 4,493 | 44 |
| Class II | IIb | This compound L50A | Enterococcus faecium | 4,842 | 44 |
| Class II | IIb | This compound L50B | Enterococcus faecium | 4,745 | 43 |
| Class II | IId | This compound B | Enterococcus faecium | 5,500 | 51 |
| Class III | N/A | Enterolysin A | Enterococcus faecalis | 34,501 | 316 |
Experimental Protocols
Purification of Enterocins
This protocol describes a general workflow for the purification of enterocins from a bacterial culture.
a. Ammonium Sulfate Precipitation:
-
Grow the this compound-producing strain in an appropriate broth medium (e.g., MRS broth) to the stationary phase.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and slowly add ammonium sulfate to a final saturation of 40-60% (w/v) while stirring at 4°C.
-
Continue stirring for at least 4 hours or overnight at 4°C to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).
b. Chromatographic Separation:
-
Cation Exchange Chromatography:
-
Load the resuspended precipitate onto a cation exchange column (e.g., CM-Sepharose) pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and test for antimicrobial activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the previous step and adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the this compound using a decreasing salt gradient.
-
Collect fractions and test for activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing, subject the active fractions to RP-HPLC on a C8 or C18 column.
-
Elute using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the eluate at 220 nm and 280 nm and collect the peaks corresponding to the active this compound.
-
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of this compound preparations.
-
Prepare an overnight culture of the indicator strain in a suitable broth medium.
-
Inoculate a molten soft agar medium (e.g., BHI with 0.75% agar) with the indicator strain culture (1% v/v).
-
Pour the seeded soft agar onto a pre-poured plate of the corresponding solid agar medium.
-
Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the this compound sample (crude supernatant, purified fraction, etc.) into each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
Signaling Pathways and Experimental Workflows
Biosynthesis and Regulation of Class II Enterocins
The production of many Class II enterocins is regulated by a three-component signal transduction system. This system allows the bacteria to sense their population density and induce bacteriocin production in a process known as quorum sensing.[9][13]
Caption: Biosynthesis and regulation of Class II enterocins.
Experimental Workflow for this compound Discovery and Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel enterocins from bacterial isolates.
Caption: Workflow for this compound discovery and characterization.
References
- 1. Biochemical and genetic characterization of this compound A from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel antimicrobial peptide discovery using machine learning and biophysical selection of minimal bacteriocin domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Application of this compound RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and genetic characterization of this compound P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterocin Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocins, a class of bacteriocins produced by Enterococcus species, represent a promising alternative to conventional antibiotics in the face of rising antimicrobial resistance. These ribosomally synthesized peptides exhibit potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis. This technical guide provides an in-depth exploration of the core mechanisms by which enterocins exert their bactericidal or bacteriostatic effects. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these pathways.
Core Mechanisms of Action
The antimicrobial activity of enterocins against Gram-positive bacteria is primarily attributed to three distinct, yet sometimes overlapping, mechanisms:
-
Membrane Permeabilization and Pore Formation: Many enterocins disrupt the integrity of the bacterial cytoplasmic membrane, leading to the dissipation of the proton motive force (PMF), leakage of essential ions and metabolites, and ultimately, cell death.
-
Inhibition of Cell Wall Synthesis: A significant number of enterocins target lipid II, a crucial precursor in the biosynthesis of peptidoglycan. By binding to lipid II, these enterocins prevent its incorporation into the growing cell wall, thereby compromising its structural integrity.
-
Enzymatic Degradation of the Cell Wall: A smaller subset of enterocins, classified as bacteriolysins, possess enzymatic activity that directly hydrolyzes the peptidoglycan structure, leading to cell lysis.
Data Presentation: Antimicrobial Activity of Enterocins
The efficacy of enterocins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various enterocins against a selection of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Enterocins against Gram-Positive Bacteria
| Enterocin | Target Bacterium | MIC (µg/mL) | Reference |
| This compound A | Listeria monocytogenes | 0.1 - 3.2 | [1] |
| Staphylococcus aureus | 0.1 - 3.2 | [1] | |
| Enterococcus faecalis | >100 | [2] | |
| This compound B | Listeria monocytogenes | 0.1 - 3.2 | [1] |
| Staphylococcus aureus | 0.1 - 3.2 | [1] | |
| This compound P | Listeria monocytogenes | 0.03 - 0.5 | [2] |
| Enterococcus faecium | 0.125 - 2 | [3] | |
| This compound AS-48 | Listeria monocytogenes | 1.5 - 10 | [4] |
| Staphylococcus aureus | 1.5 - 10 | [4] | |
| Bacillus cereus | 1.5 - 10 | [5] | |
| This compound E-760 | Listeria monocytogenes | 0.1 - 3.2 | [6] |
| Staphylococcus aureus | 0.1 - 3.2 | [6] | |
| Staphylococcus epidermidis | 0.1 - 3.2 | [6] |
Detailed Signaling Pathways and Mechanisms
Membrane Permeabilization and Pore Formation
The primary mode of action for many enterocins involves the disruption of the bacterial cell membrane. This process is typically initiated by the electrostatic interaction between the cationic this compound and the negatively charged phospholipids of the Gram-positive bacterial membrane.
This compound AS-48, a circular bacteriocin, provides a well-studied example of this mechanism. Its action can be summarized in the following steps:
-
Binding: The cationic AS-48 molecule binds to the anionic phospholipids of the bacterial membrane.
-
Insertion: Conformational changes in the peptide facilitate the insertion of its hydrophobic regions into the lipid bilayer.
-
Oligomerization: Multiple AS-48 molecules aggregate within the membrane.
-
Pore Formation: The oligomeric complex forms a transmembrane pore, leading to the leakage of ions (such as K+) and small molecules, dissipation of the membrane potential, and ultimately, cell death.[7][8]
Caption: Mechanism of pore formation by this compound AS-48.
This compound P, a pediocin-like bacteriocin, also acts on the cell membrane but exhibits a more specific ionophoric activity.
-
Receptor Binding: this compound P may initially interact with a specific receptor on the cell surface, such as the mannose phosphotransferase system (Man-PTS).
-
Pore Formation: Following binding, it forms pores in the membrane that are selectively permeable to potassium ions (K+).[9]
-
Membrane Depolarization: The efflux of K+ leads to the dissipation of the membrane potential (ΔΨ).[3][10]
-
ATP Depletion: The collapse of the membrane potential inhibits ATP synthesis, leading to a rapid depletion of intracellular ATP.[3]
Caption: this compound P's targeted action on the bacterial membrane.
Inhibition of Cell Wall Synthesis via Lipid II Interaction
Several enterocins, particularly those belonging to the lantibiotic class, interfere with the biosynthesis of peptidoglycan by targeting lipid II. Lipid II is a vital precursor molecule that transports peptidoglycan subunits from the cytoplasm to the cell exterior.
The mechanism involves:
-
Binding to Lipid II: The this compound specifically recognizes and binds to the pyrophosphate moiety of lipid II.[11]
-
Sequestration of Lipid II: This binding prevents the incorporation of the peptidoglycan subunit into the growing cell wall by transglycosylases and transpeptidases.
-
Pore Formation (Dual-Action): In some cases, the this compound-lipid II complex can act as a nucleus for the formation of a transmembrane pore, thus exhibiting a dual mechanism of action.[12]
Caption: Inhibition of cell wall synthesis by enterocins via lipid II.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of enterocins.
Membrane Permeability Assay (using DiSC3(5))
This assay measures the dissipation of the membrane potential (ΔΨ) in bacterial cells. The fluorescent probe DiSC3(5) accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the probe into the medium, resulting in an increase in fluorescence.
Materials:
-
Mid-log phase culture of the target Gram-positive bacterium
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (2 mM in DMSO)
-
This compound solution of known concentration
-
Valinomycin (positive control)
-
Fluorometer
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cells twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.05.
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for at least 30 minutes to allow for probe uptake and fluorescence quenching.
-
Transfer the cell suspension to a cuvette in a fluorometer and record the baseline fluorescence (excitation: 622 nm, emission: 670 nm).
-
Add the this compound solution to the cuvette and continuously record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add valinomycin (1 µM) to a separate sample to induce complete depolarization.
References
- 1. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Bacteriocin AS-48 binding to model membranes and pore formation as revealed by coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Discovery and Isolation of Novel Enterocin-Producing Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens has catalyzed the search for novel antimicrobial agents. Enterocins, a class of bacteriocins produced by bacteria of the genus Enterococcus, represent a promising alternative. These ribosomally synthesized peptides often exhibit potent antimicrobial activity, particularly against foodborne pathogens and multidrug-resistant bacteria. This guide provides an in-depth overview of the methodologies for the discovery, isolation, purification, and characterization of novel enterocin-producing bacteria and their antimicrobial products.
A Strategic Approach to Discovery and Isolation
The successful discovery of novel this compound-producing bacteria hinges on a systematic workflow that begins with sample collection and culminates in the identification of a pure, active antimicrobial peptide. This process involves a series of screening and isolation steps designed to identify and cultivate bacteriocin-producing strains from a vast microbial population.
The Antimicrobial Spectrum of Enterocin AS-48: A Technical Guide
Enterocin AS-48 is a circular, cationic bacteriocin produced by strains of Enterococcus faecalis. Its unique structural properties, including a head-to-tail peptide bond, confer high stability over a wide range of temperatures and pH levels.[1][2] This stability, combined with a broad spectrum of antimicrobial activity, makes it a subject of significant interest for researchers, scientists, and drug development professionals, particularly in the fields of food preservation and clinical therapeutics.[1][3] This guide provides an in-depth overview of the antimicrobial spectrum of this compound AS-48, detailing its activity against various microorganisms, the experimental protocols used for its characterization, and its mechanism of action.
Antimicrobial Activity Spectrum
This compound AS-48 exhibits a potent and broad inhibitory spectrum, primarily targeting Gram-positive bacteria.[4][5] Its efficacy against Gram-negative bacteria is generally lower but can be significantly enhanced through synergistic combinations with other treatments.[4] Notably, it shows minimal to no activity against eukaryotic cells, including yeasts and molds, highlighting its potential as a selective antimicrobial agent.[4][6]
Gram-Positive Bacteria
A wide array of Gram-positive bacteria are highly susceptible to this compound AS-48.[6] This includes many foodborne pathogens and spoilage organisms, making it a promising candidate for food biopreservation.[6] Upon exposure to low concentrations of AS-48, sensitive bacterial cultures typically exhibit an immediate halt in growth, followed by a decrease in cell viability.[6] For many species, this bactericidal action is accompanied by bacteriolysis.[6]
Key susceptible Gram-positive bacteria include:
-
Listeria monocytogenes[3]
-
Staphylococcus aureus[3]
-
Brochothrix thermosphacta[6]
-
Lactic Acid Bacteria (LAB) including Lactobacillus, Lactococcus, Leuconostoc, and Pediococcus species.[1][6]
-
Endospore-forming bacteria such as Alicyclobacillus acidoterrestris, Paenibacillus spp., and Geobacillus stearothermophilus.[4][7]
-
Bacteria with mycolic acids in their cell walls, such as Corynebacterium and Mycobacterium.[6]
Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria typically provides a protective barrier against this compound AS-48, resulting in lower sensitivity compared to Gram-positive species.[4] However, they are not entirely resistant. Species such as Myxococcus, Escherichia coli, and Rhizobium have shown susceptibility, although generally at higher concentrations of the bacteriocin.[4][8] The inhibitory concentrations required for Gram-negative bacteria can be 10 to 15 times higher than those for sensitive Gram-positive bacteria.[4]
The antimicrobial efficacy against Gram-negative bacteria can be dramatically increased by combining this compound AS-48 with treatments that permeabilize the outer membrane.[4] These synergistic treatments include:
-
Chelating agents like EDTA
-
Sublethal heat
-
High-Intensity Pulsed Electric Fields (HIPEF)
-
Polymyxin B[4]
Eukaryotic Organisms
This compound AS-48 is characterized by its lack of activity against eukaryotic cells.[4] Studies have shown no inhibitory effect on yeasts, molds, or protozoa such as Saccharomyces cerevisiae, Naegleria fowleri, and Acanthamoeba.[6] While very high concentrations (e.g., 100 μg/mL) may induce morphological changes in cell lines like Vero cells, these concentrations are substantially higher than the minimum inhibitory concentrations (MICs) for most susceptible bacteria (typically 1.5 to 10 μg/mL).[6] However, recent research has demonstrated that AS-48 is lethal to Leishmania promastigotes and amastigotes at low micromolar concentrations with minimal cytotoxicity to host macrophages, suggesting a potential antiprotozoal application.[5][9]
Quantitative Antimicrobial Activity Data
The potency of this compound AS-48 is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following tables summarize reported MIC values for various bacterial species.
| Gram-Positive Bacteria | Strain | MIC (µg/mL) | Reference |
| Bacillus cereus | - | 2.5 | [6] |
| Bacillus cereus (with overexpressed BC4207) | - | 4.5 | [6] |
| Bacillus subtilis | 168 | 1.0 | [6] |
| Bacillus subtilis (with expressed BC4207) | 168 | 5.0 | [6] |
| Listeria monocytogenes | - | 0.1 | [6] |
| Uropathogenic Enterococcus spp. | Clinical Isolates | 1.3 - 7.1 | [2] |
| Vancomycin-resistant Enterococcus spp. | - | 4.4 - 10.5 | [2] |
| Staphylococcus aureus | CECT 976 | >60 (in cooked ham) | [10] |
| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Notes | Reference |
| Escherichia coli | K-12 | ~150 | Required for significant reduction in viable cells. | [4] |
| Various species | - | >100 | High concentrations generally required for inhibition. | [4] |
| Protozoa | Species | IC₅₀ (µM) | Notes | Reference |
| Leishmania spp. | Promastigotes | 1.3 | - | [5][9] |
| Leishmania spp. | Axenic Amastigotes | 7.5 | - | [9] |
Mechanism of Action
The primary target of this compound AS-48 is the cytoplasmic membrane of susceptible bacteria.[4] The process does not require a specific membrane receptor.[5][11] The proposed mechanism involves the insertion of the cationic AS-48 peptide into the bacterial membrane, leading to permeabilization and the formation of pores, approximately 0.7 nm in diameter.[4] This disrupts the membrane potential, causes the leakage of ions and other low-molecular-weight solutes, and ultimately leads to cell death.[4]
Caption: Proposed mechanism of action for this compound AS-48.
Experimental Protocols
The determination of the antimicrobial spectrum and potency of this compound AS-48 relies on standardized microbiological assays.
Purification of this compound AS-48
A standardized protocol is essential for obtaining pure AS-48 for susceptibility testing.
-
Culture: Enterococcus faecalis producer strains (e.g., UGRA10) are cultured in a suitable medium, such as Esprion-300 supplemented with 1% glucose, under controlled pH (6.5).[9][12]
-
Concentration: The culture supernatant containing the secreted bacteriocin is concentrated.
-
Chromatography: Purification to homogeneity is achieved through a two-step process involving cationic exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Quantification: The concentration of the purified AS-48 is determined by UV absorption at 280 nm.[9]
Agar Well Diffusion Assay
This method is used for initial screening of antimicrobial activity.
-
Indicator Lawn: A suspension of the indicator microorganism (0.5 McFarland standard) is mixed with a soft agar medium (e.g., Mueller-Hinton) and poured into a petri dish.[13]
-
Well Formation: Once the agar solidifies, wells are created using a sterile pipette or cork borer.[13]
-
Application: A known volume (e.g., 25 µL) of the purified this compound AS-48 solution is added to each well.[13]
-
Incubation: The plates are incubated under appropriate conditions for the indicator strain.
-
Analysis: The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates greater sensitivity of the microorganism to the bacteriocin.
Broth Microdilution Method for MIC Determination
This is the standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: A two-fold serial dilution of this compound AS-48 is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism in broth, no bacteriocin) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at the optimal temperature and duration for the test organism (e.g., 24 hours at 37°C).
-
Reading: The MIC is determined as the lowest concentration of this compound AS-48 at which no visible growth (turbidity) of the microorganism is observed.[1]
Caption: Experimental workflow for MIC determination.
Conclusion
This compound AS-48 possesses a potent antimicrobial profile, particularly against a wide range of Gram-positive bacteria, including clinically relevant pathogens and food spoilage organisms. Its unique circular structure provides high stability, and its membrane-targeting mechanism of action may reduce the likelihood of resistance development.[2] While its efficacy against Gram-negative bacteria is inherently lower, this can be overcome with synergistic treatments. The lack of activity against eukaryotic cells further enhances its profile as a safe and selective antimicrobial agent.[14] These characteristics, supported by well-established methods for activity assessment, underscore the considerable potential of this compound AS-48 for applications in both the food industry and pharmaceutical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications [mdpi.com]
- 4. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of this compound AS-48 against bacilli in ready-to-eat vegetable soups and purees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Enterocin Production in Enterococcus faecium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic underpinnings of enterocin production in Enterococcus faecium. Enterocins, a class of bacteriocins produced by enterococci, are of significant interest due to their antimicrobial properties, particularly against foodborne pathogens and multidrug-resistant bacteria. This document details the genetic organization, regulation, and methods for the study of these potent antimicrobial peptides.
Genetic Organization of this compound Gene Clusters
The production of enterocins in E. faecium is dictated by dedicated gene clusters, which can be located on either the chromosome or plasmids.[1][2] These clusters typically encode for the this compound structural protein(s), immunity protein(s) to protect the producing cell, and proteins involved in regulation, processing, and transport.
A common feature among many this compound-producing strains is the presence of multiple this compound genes.[1][3] For instance, some strains have been found to harbor genes for this compound A, B, and P.[4] The genetic organization of these clusters can vary, but they often consist of one or more operons.
Key components of this compound gene clusters include:
-
Structural Genes (e.g., entA, entB, entP): These genes encode the precursor peptides of the enterocins.[3][5]
-
Immunity Genes (e.g., entI, eniB): These genes produce proteins that protect the host bacterium from the antimicrobial action of the this compound it produces.[3][4]
-
Regulatory Genes (e.g., entFKR): These genes are involved in controlling the expression of the this compound structural and immunity genes, often as part of a quorum-sensing system.[4]
-
Transport and Processing Genes (e.g., entT, entD): These genes encode components of ABC transporters and their accessory proteins, which are responsible for the secretion and processing of the this compound precursor peptides.[3][6]
The this compound A locus in E. faecium, for example, is organized into two operons. One operon includes the structural gene (entA), the immunity gene (entI), and the regulatory genes (entF, entK, entR). The second operon contains the genes for the ABC transporter (entT) and its accessory protein (entD).[4]
Regulation of this compound Production: A Three-Component System
The production of several enterocins, including this compound A and B, is a tightly regulated process governed by a three-component signal transduction system, a form of quorum sensing.[7][8] This system allows the bacteria to coordinate gene expression with population density.
The three key components are:
-
Induction Factor (IF): A small secreted peptide pheromone (e.g., EntF).[7]
-
Histidine Protein Kinase (HPK): A membrane-bound sensor protein (e.g., EntK) that detects the extracellular concentration of the IF.[8]
-
Response Regulator (RR): A cytoplasmic protein (e.g., EntR) that, upon activation, binds to specific DNA sequences to regulate gene transcription.[8]
The process begins with the basal level of transcription of the operon containing the IF precursor gene. The precursor is then processed and secreted. As the bacterial population grows, the extracellular concentration of the mature IF increases. Once a threshold concentration is reached, the IF binds to and activates the HPK. The activated HPK then autophosphorylates and transfers the phosphate group to the RR. The phosphorylated RR, in turn, acts as a transcriptional activator, binding to the promoter regions of the this compound operons and upregulating the expression of the this compound structural genes, immunity genes, and the genes of the regulatory system itself, creating a positive feedback loop.[8]
Quantitative Analysis of this compound Production
The production of enterocins can be influenced by various environmental factors, including pH, temperature, and media composition.[7][9] Quantification of bacteriocin activity is crucial for optimizing production and for comparative studies. Activity is typically expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution of the culture supernatant that shows a clear zone of inhibition against a sensitive indicator strain.[10][11]
| Enterococcus faecium Strain(s) | This compound(s) Produced (Genes Detected) | Indicator Strain | Bacteriocin Activity (AU/mL) | Reference |
| ST651ea | This compound B (entB), this compound P (entP) | Listeria monocytogenes ATCC15313 | 12,800 | [3] |
| ST7119ea | This compound A (entA), this compound B (entB) | Listeria monocytogenes ATCC15313 | 25,600 | [3] |
| ST7319ea | This compound A (entA), this compound B (entB) | Listeria monocytogenes ATCC15313 | 25,600 | [3] |
| 135 (monoculture) | Not specified | Listeria monocytogenes | 12,800 | [4] |
| 135 (concentrated) | Not specified | Listeria monocytogenes | 25,600 | [4] |
| CCM 4231 | Not specified | Not specified | 3,200 | [4] |
| Multiple strains | Various enterocins | Various indicator strains | 100 - 25,600 |
Experimental Protocols
Quantification of this compound Activity
This method provides a qualitative or semi-quantitative measure of bacteriocin activity.
Protocol:
-
Prepare an overnight culture of the indicator strain in an appropriate broth medium (e.g., BHI or MRS).
-
Prepare agar plates with a suitable medium for the indicator strain.
-
Inoculate a molten soft agar overlay (0.7-1.5% agar) with the indicator strain culture (to a final concentration of approximately 10^5-10^6 CFU/mL).
-
Pour the inoculated soft agar onto the surface of the pre-poured agar plates and allow it to solidify.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant from the this compound-producing E. faecium culture into each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition around each well.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Characterization of the Biosynthetic Gene Cluster of this compound F4-9, a Glycosylated Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Decoding Class IIa Enterocins: A Technical Guide to Their Structural Hallmarks
For Immediate Release
A comprehensive technical guide detailing the core structural characteristics of Class IIa enterocins, a promising class of antimicrobial peptides, has been developed for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of their molecular architecture, mechanism of action, and the experimental methodologies crucial for their study.
Class IIa enterocins, also known as pediocin-like bacteriocins, are ribosomally synthesized peptides produced by lactic acid bacteria. They have garnered significant attention for their potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This guide elucidates the key structural features that underpin their biological function.
Core Structural Features of Class IIa Enterocins
Class IIa enterocins are cationic peptides typically composed of 37 to 48 amino acids.[1] Their structure is characterized by two distinct domains: a highly conserved N-terminal region and a more variable C-terminal region.[2]
The N-terminal domain is distinguished by the presence of a consensus sequence, the "pediocin box," with the motif YGNGV.[3] This region also contains a highly conserved disulfide bridge formed between two cysteine residues, which is crucial for its structure and function.[3] The N-terminal half of these bacteriocins typically forms a three-stranded antiparallel β-sheet.[4]
The C-terminal domain is more variable in its amino acid sequence and is primarily responsible for the target cell specificity of the bacteriocin.[4][5] This domain often adopts an α-helical conformation and, in some Class IIa enterocins, contains a second disulfide bridge.[3][5] This additional disulfide bond has been shown to enhance the bacteriocin's activity at elevated temperatures and broaden its antimicrobial spectrum.[6][7] The C-terminal region is involved in penetrating the target cell membrane, leading to pore formation and cell death.[4][8]
Quantitative Physicochemical Properties
A summary of the key quantitative data for a selection of prominent Class IIa enterocins is presented below, offering a comparative overview of their fundamental properties.
| Enterocin | Producing Organism | Number of Amino Acids | Molecular Weight (Da) | Isoelectric Point (pI) |
| This compound A | Enterococcus faecium | 47 | 4,829 | ~9.8 |
| This compound P | Enterococcus faecium | 44 | 4,493 | ~10.0 |
| Bacteriocin 31 | Enterococcus faecalis | 43 | Not specified | Not specified |
| Mundticin KS | Enterococcus mundtii | 43 | 4,287 | ~9.7 |
| Divercin V41 | Carnobacterium divergens | 43 | 4,529 | ~9.5 |
| Leucocin A | Leuconostoc gelidum | 37 | 4,000 | ~10.1 |
| Pediocin PA-1 | Pediococcus acidilactici | 44 | 4,620 | ~10.0 |
| Sakacin P | Lactobacillus sakei | 43 | 4,500 | ~9.5 |
Mechanism of Action: Targeting the Mannose Phosphotransferase System
The antimicrobial activity of Class IIa enterocins is initiated by their interaction with a specific receptor on the surface of target cells: the mannose phosphotransferase system (Man-PTS).[8][9] The Man-PTS is a bacterial transport system responsible for the uptake and phosphorylation of mannose.[9] The IIC and IID components of the Man-PTS act as the direct binding site for these bacteriocins.[9][10]
The binding process is thought to occur in a two-step manner. The cationic N-terminal domain of the this compound initially interacts with the negatively charged cell membrane, concentrating the peptide near its receptor. Subsequently, a specific, high-affinity interaction occurs between the this compound and the Man-PTS. This binding event triggers a conformational change that facilitates the insertion of the hydrophobic C-terminal domain of the bacteriocin into the cell membrane, leading to the formation of pores. The resulting disruption of the membrane potential and leakage of essential intracellular components ultimately leads to cell death.[8][11]
Mechanism of action of Class IIa enterocins.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification, characterization, and structural analysis of Class IIa enterocins.
Purification of Class IIa Enterocins
This protocol is adapted from a rapid two-step procedure for the purification of pediocin-like bacteriocins.[6][7]
Materials:
-
Bacterial culture producing the Class IIa this compound
-
SP Sepharose Fast Flow cation-exchange column
-
Binding buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, 1 M NaCl, pH 6.0)
-
Reverse-phase chromatography column (e.g., C18)
-
Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water)
-
Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Spectrophotometer
Procedure:
-
Cation-Exchange Chromatography: a. Equilibrate the SP Sepharose column with binding buffer. b. Directly load the bacterial culture onto the column. c. Wash the column extensively with binding buffer to remove unbound proteins and bacterial cells. d. Elute the bound bacteriocin with a linear gradient of elution buffer or a step elution with 1 M NaCl. e. Collect fractions and monitor the absorbance at 280 nm.
-
Antimicrobial Activity Assay: a. Assay the collected fractions for antimicrobial activity against a sensitive indicator strain (see protocol below). b. Pool the active fractions.
-
Reverse-Phase Chromatography: a. Equilibrate the C18 reverse-phase column with Solvent A. b. Load the pooled active fractions onto the column. c. Wash the column with Solvent A. d. Elute the bacteriocin with a linear gradient of Solvent B. e. Collect fractions and monitor the absorbance at 220 nm.
-
Purity Analysis: a. Assess the purity of the final sample by SDS-PAGE and mass spectrometry.
Workflow for the purification of Class IIa enterocins.
Antimicrobial Activity Assay (Microtiter Plate Method)
Materials:
-
Purified this compound
-
Sensitive indicator bacterial strain
-
Appropriate growth medium (e.g., MRS broth for lactic acid bacteria)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Indicator Strain: a. Grow the indicator strain to the mid-logarithmic phase. b. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL) in fresh growth medium.
-
Serial Dilutions of this compound: a. Perform two-fold serial dilutions of the purified this compound in the growth medium directly in the 96-well plate.
-
Inoculation and Incubation: a. Add an equal volume of the diluted indicator strain suspension to each well. b. Include a positive control (no this compound) and a negative control (no bacteria). c. Incubate the plate at the optimal growth temperature for the indicator strain.
-
Determine Minimum Inhibitory Concentration (MIC): a. After incubation (e.g., 18-24 hours), measure the optical density (OD) at 600 nm using a microplate reader. b. The MIC is defined as the lowest concentration of the this compound that completely inhibits the visible growth of the indicator strain.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified this compound
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Membrane-mimicking solvent (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: a. Dissolve the purified this compound in the appropriate buffer to a final concentration of 0.1-0.2 mg/mL. b. Prepare additional samples in the presence of varying concentrations of TFE or SDS to induce secondary structure.
-
Data Acquisition: a. Record CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C). b. Record a baseline spectrum of the buffer/solvent alone and subtract it from the sample spectra.
-
Data Analysis: a. Analyze the corrected CD spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Isotopically labeled (¹⁵N and/or ¹³C) purified this compound
-
NMR buffer (e.g., 90% H₂O/10% D₂O, pH adjusted)
-
NMR spectrometer (600 MHz or higher)
Procedure:
-
Sample Preparation: a. Dissolve the isotopically labeled this compound in the NMR buffer to a concentration of 0.5-1.0 mM.
-
NMR Data Acquisition: a. Acquire a series of 2D and 3D NMR experiments (e.g., TOCSY, NOESY, HSQC) to obtain through-bond and through-space correlations between protons and heteronuclei.
-
Resonance Assignment: a. Process the NMR data and assign the chemical shifts to specific atoms in the amino acid sequence of the this compound.
-
Structure Calculation: a. Extract distance restraints from NOESY spectra and dihedral angle restraints from chemical shifts. b. Use this information as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: a. Evaluate the quality of the calculated structures using programs like PROCHECK-NMR.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of Class IIa enterocins. The detailed information on their molecular architecture, mechanism of action, and the accompanying experimental protocols will serve as a valuable resource for researchers dedicated to harnessing the potential of these antimicrobial peptides in the development of novel therapeutics and food preservatives. The continued exploration of their structure-function relationships will undoubtedly pave the way for the rational design of next-generation bacteriocins with enhanced efficacy and specificity.
References
- 1. Antimicrobial Activity of a Bacteriocin Produced by Enterococcus faecalis KT11 against Some Pathogens and Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
The Leader Peptide: A Multifunctional Guide in Enterocin Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The biosynthesis of enterocins, a diverse class of bacteriocins produced by Enterococcus species, is a tightly regulated and sophisticated process. For many of these antimicrobial peptides, a critical component governing their maturation, transport, and activity is the N-terminal leader peptide. This guide provides an in-depth examination of the biological functions of the leader peptide in the synthesis of enterocins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Core Biological Functions of the Leader Peptide
Enterocins are ribosomally synthesized as inactive precursors, or pre-peptides, which consist of an N-terminal leader peptide and a C-terminal core peptide (the future active bacteriocin).[1][2] The leader peptide is not merely a disposable tag but a multifunctional domain that performs several crucial roles throughout the biosynthesis process.
1.1. Maintaining Inactivity and Preventing Self-Toxicity One of the primary functions of the leader peptide is to keep the core enterocin in an inactive state within the producer cell.[1][3] Many enterocins are membrane-active peptides that can disrupt the cytoplasmic membrane.[3] By remaining attached to the core peptide, the leader sequence prevents the bacteriocin from exerting its antimicrobial activity prematurely, thus protecting the producer strain from self-intoxication.[1][4]
1.2. Recognition Motif for Transport Machinery The leader peptide acts as a recognition signal for dedicated ATP-binding cassette (ABC) transporters, which are responsible for the secretion of the this compound precursor across the cell membrane.[4][5] These transporters recognize specific sequences or structural features within the leader peptide, ensuring the efficient and specific export of the bacteriocin.[5][6] The interaction between the leader peptide and its cognate transporter is a critical step for secretion.[3]
1.3. Guiding Post-Translational Modifications (PTMs) While extensive PTMs are more characteristic of Class I bacteriocins (lantibiotics), the leader peptide can also guide modifications in certain enterocins.[4] For instance, in the glycosylated this compound F4-9, the glycosylation process, which is essential for its secretion and activity, is intrinsically linked to the presence of the leader peptide.[7] The leader peptide ensures the pre-peptide adopts a suitable conformation for the modification enzymes to act upon the core peptide.[4]
1.4. Directing Proteolytic Cleavage and Activation The final step in maturation is the cleavage of the leader peptide, which activates the this compound.[1][2] This cleavage typically occurs concurrently with transport across the membrane.[1] For most Class II bacteriocins, including many enterocins, the leader peptide contains a highly conserved double-glycine (GG) motif at the C-terminus (positions -1 and -2 relative to the cleavage site).[4][8] This motif is recognized by the peptidase domain of the ABC transporter, which catalyzes the cleavage and releases the mature, active bacteriocin into the extracellular environment.[5]
Quantitative Analysis of Leader Peptide Function
Site-directed mutagenesis has been a powerful tool to quantitatively assess the importance of specific residues and regions within the leader peptide. The following table summarizes key findings from studies on this compound leader peptides.
| This compound/ System | Leader Peptide Modification | Effect on Production/Secretion | Reference |
| Ent53C | Alanine substitution of the conserved C-terminal double-glycine (GG) residues. | Increased bacteriocin production. | [5][6] |
| Ent53C | Deletion/truncation of the putative α-helix-forming region. | Decreased antimicrobial activity, proportional to the decrease in helix length. | [5][6] |
| Ent53C | Substitution with heterologous leader peptides (from this compound A, pediocin PA-1, etc.). | EnkT transporter still recognized and transported the chimeric precursor. | [5][6] |
| This compound NKR-5-3B | Any truncation in the leader peptide. | Blockage of bacteriocin maturation. | [8] |
| Circularin A | Double alanine substitutions at the F-2 and L-1 positions. | Retained approximately 70% of the antimicrobial activity of the wild-type. | [9] |
| This compound F4-9 | Secretion in a heterologous host lacking specific extracellular proteases. | Resulted in a longer, partially processed peptide with altered and enhanced antimicrobial activity against Gram-negative bacteria. | [7] |
Key Experimental Protocols
The study of leader peptide function involves a combination of molecular biology, microbiology, and analytical chemistry techniques.
3.1. Site-Directed Mutagenesis of Leader Peptides This method is used to introduce specific mutations (substitutions, deletions, insertions) into the gene sequence encoding the leader peptide to study the functional role of specific amino acids or domains.
-
Plasmid Construction: The gene encoding the this compound pre-peptide (leader + core) is cloned into an appropriate expression vector.
-
Mutagenesis: Inverse PCR is performed on the expression plasmid using primers that contain the desired mutation. The original, methylated template DNA is then digested with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into a suitable host strain (e.g., E. coli for plasmid propagation, followed by a non-bacteriocin-producing production strain like Enterococcus faecalis JH2-2).[7]
-
Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
3.2. Quantitative Antimicrobial Activity Assay This assay is used to measure the amount of active bacteriocin produced by wild-type and mutant strains.
-
Sample Preparation: Producer strains are grown in a suitable broth medium. The culture supernatant is collected by centrifugation and sterilized by filtration.[7]
-
Serial Dilutions: The cell-free supernatant is serially diluted in a microtiter plate.
-
Indicator Strain: A sensitive indicator strain (e.g., Lactobacillus sake NCDO 2714 or Enterococcus faecalis JCM 5803T) is added to each well.[7][10]
-
Incubation and Measurement: The plate is incubated to allow for bacterial growth. The optical density (OD) is then measured using a plate reader.
-
Activity Calculation: The antimicrobial activity is typically defined as the reciprocal of the highest dilution that causes a 50% inhibition of the indicator strain's growth and is expressed in arbitrary units (AU/mL).
3.3. Bacteriocin Purification and Mass Spectrometry Analysis This workflow is used to isolate the secreted peptide and determine if it has been correctly processed.
-
Purification: The bacteriocin is purified from the culture supernatant using a combination of chromatographic techniques. A common method involves solid-phase extraction with Amberlite XAD-16 resin, followed by cation exchange chromatography (e.g., SP Sepharose) and reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Mass Spectrometry: The molecular weight of the purified peptide is determined using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).[7] This allows researchers to confirm the precise cleavage of the leader peptide by comparing the experimental mass to the theoretical mass of the mature core peptide.
Visualizing the Pathways and Processes
Diagram 1: General Biosynthesis Pathway of a Leader-Containing this compound
Caption: Biosynthesis pathway of enterocins with N-terminal leader peptides.
Diagram 2: Experimental Workflow for Leader Peptide Mutagenesis
Caption: Workflow for functional analysis via site-directed mutagenesis.
Diagram 3: Interconnected Functions of the this compound Leader Peptide
Caption: Logical relationships of the leader peptide's core functions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Follow the leader: The use of leader peptides to guide natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Circular and Leaderless Bacteriocins: Biosynthesis, Mode of Action, Applications, and Prospects [frontiersin.org]
- 9. Leader- and Terminal Residue Requirements for Circularin A Biosynthesis Probed by Systematic Mutational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Pressure: A Technical Guide to the Thermostability and pH Range of Enterocin Variants
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the thermostability and pH range of various enterocin variants, offering critical data for researchers, scientists, and drug development professionals. Enterocins, a class of bacteriocins produced by Enterococcus species, exhibit significant potential as natural antimicrobial agents. Their efficacy and applicability in diverse environments are largely dictated by their structural stability under varying thermal and pH conditions. This document collates quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as an in-depth resource for the scientific community.
Introduction to Enterocins
Enterocins are ribosomally synthesized antimicrobial peptides with a broad spectrum of activity against many foodborne pathogens and spoilage microorganisms.[1][2] Their proteinaceous nature and diverse structural classifications, primarily into class I (lantibiotics) and class II (small, heat-stable, non-lanthionine-containing peptides), underpin their varied mechanisms of action and stability profiles.[1][2] The remarkable stability of many enterocins to extremes of temperature and pH makes them attractive candidates for applications in food preservation and as potential therapeutic agents.[3][4]
Data Summary: Thermostability and pH Range of Key this compound Variants
The stability of different this compound variants under various temperature and pH conditions has been extensively studied. The following tables summarize the quantitative data available in the scientific literature, providing a comparative overview of their resilience.
Table 1: Thermostability of Selected this compound Variants
| This compound Variant | Temperature (°C) | Incubation Time | Residual Activity (%) | Reference(s) |
| This compound A | 100 | 30 min | Stable | [5] |
| < 100 | 5, 10, 20 min | Maximum stability | [5] | |
| This compound P | 100 | 60 min | Heat resistant | [6] |
| 121 | 15 min | Heat resistant | [6] | |
| This compound AS-48 | 100 | 30 min | Stable | [7] |
| 121 | 15 min | Stable | [2] | |
| This compound L50 | 100 | 5 min | Thermostable | [8] |
| This compound Q | 100 | 5 min | Withstood heat treatment | [9] |
| This compound E-760 | 100 | 5 min | Activity retained | [10] |
Table 2: pH Stability of Selected this compound Variants
| This compound Variant | pH Range | Incubation Conditions | Residual Activity (%) | Reference(s) |
| This compound A | Acidic pH | Short incubation | Maximum stability | [5] |
| This compound P | 2.0 - 11.0 | Not specified | Can withstand exposure | [6] |
| This compound AS-48 | Up to 12 | Not specified | Activity maintained | [2] |
| This compound Q | Not specified | Not specified | Not specified | |
| This compound E-760 | 5.0 - 8.7 | 2h & 24h at 37°C; 20 min at 90°C | Stable | [10] |
| < 3.0 and > 9.5 | 2h & 24h at 37°C; 20 min at 90°C | Activity lost | [10] |
Experimental Protocols
The determination of thermostability and pH range for enterocins follows standardized laboratory procedures. Below are detailed methodologies based on protocols cited in the literature.
Thermostability Assay
This protocol is designed to assess the effect of temperature on the antimicrobial activity of an this compound.
-
Preparation of this compound Solution: A purified or partially purified this compound solution of a known concentration (e.g., 2 mg/ml) is prepared in a suitable buffer (e.g., sterile phosphate buffer, pH 7.2).[10]
-
Heat Treatment: Aliquots of the this compound solution are subjected to a range of temperatures (e.g., 60°C, 80°C, 100°C, and 121°C) for specific durations (e.g., 15, 30, or 60 minutes).[5][6] A control sample is kept at a reference temperature (e.g., 4°C) without heat treatment.
-
Cooling: After heat exposure, the samples are immediately cooled in an ice bath to prevent further thermal effects.[10]
-
Activity Assay: The residual antimicrobial activity of the heat-treated samples and the control is determined using a suitable method, such as the agar well diffusion assay or a microtiter plate-based assay, against a sensitive indicator strain.
-
Quantification: The activity is often expressed in Arbitrary Units per milliliter (AU/ml) or as a percentage of the activity of the untreated control.
pH Stability Assay
This protocol evaluates the stability of an this compound across a range of pH values.
-
pH Adjustment: Aliquots of a concentrated this compound solution are adjusted to various pH values (e.g., ranging from 2.0 to 12.0) using sterile solutions of HCl and NaOH.[4][10]
-
Incubation: The pH-adjusted samples are incubated for a defined period (e.g., 2 hours) at a constant temperature (e.g., 37°C).[10]
-
Neutralization: Following incubation, the pH of all samples is readjusted to a neutral pH (e.g., 7.0) to ensure that any observed antimicrobial effect is not due to the pH of the solution itself.[10]
-
Activity Assay: The remaining antimicrobial activity is quantified using a standard biological assay against a sensitive indicator organism.
-
Data Analysis: The results are typically presented as the percentage of residual activity compared to a control sample maintained at a neutral pH.
Visualizing the Molecular Landscape of Enterocins
To better understand the production and function of enterocins, the following diagrams, generated using the DOT language, illustrate key biological pathways.
Biosynthesis and Secretion of Class II Enterocins
The production of many enterocins is a multi-step process involving gene expression, post-translational modification, and secretion.
Caption: General workflow for the biosynthesis and secretion of Class II enterocins.
Quorum Sensing Regulation of this compound Production (Fsr System)
The Fsr quorum-sensing system in Enterococcus faecalis is a key regulator of virulence factors, including the production of certain enterocins.
Caption: The Fsr quorum-sensing cascade regulating this compound production in E. faecalis.[11][12][13][14][15]
Mechanism of Action and Immunity
Class IIa enterocins typically exert their antimicrobial activity by forming pores in the target cell membrane, a process often mediated by the mannose phosphotransferase system (Man-PTS). The producing bacterium protects itself through the expression of a specific immunity protein.
Caption: this compound interaction with target and producer cell membranes.[16][17][18][19][20]
Conclusion
The thermostability and broad pH range of many this compound variants underscore their potential as robust antimicrobial agents in various applications. This guide provides a foundational resource for understanding these key characteristics, offering both quantitative data and insights into the underlying biological mechanisms. Further research into the structure-function relationships of these peptides will undoubtedly pave the way for the development of novel and effective antimicrobial strategies.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and genetic characterization of this compound P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enterocins L50A and L50B, Two Novel Bacteriocins from Enterococcus faecium L50, Are Related to Staphylococcal Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Figure 2. [Fsr quorum sensing system in...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Enterocin Biosynthesis Pathways and Genetic Regulation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biosynthesis and genetic regulation of enterocins, a diverse class of bacteriocins produced by Enterococcus species. It details the molecular pathways, the intricate regulatory networks that control their production, and the experimental methodologies used to study these systems.
Classification of Enterocins
Enterocins are ribosomally synthesized antimicrobial peptides.[1] They are categorized into several classes based on their structure, molecular weight, thermal stability, and post-translational modifications.[2][3] The most widely accepted classification divides them into three or four main classes.[2][4]
-
Class I (Lantibiotics and Modified Peptides): These are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in unusual amino acids like lanthionine and β-methyl lanthionine.[2][5] This class also includes other modified peptides such as the head-to-tail cyclized enterocin AS-48 and glycocins like this compound F4-9.[5]
-
Class II (Small, Heat-Stable, Unmodified Peptides): This is the largest and most studied class of enterocins.[5] These peptides are typically less than 10 kDa, heat-stable, and do not undergo extensive post-translational modification beyond the cleavage of an N-terminal leader peptide.[2][6] They are further divided into subclasses:
-
Subclass IIa (Pediocin-like): These enterocins, such as this compound A and P, have a conserved N-terminal sequence (YGNGV) and exhibit potent anti-listerial activity.[5][7]
-
Subclass IIb (Two-peptide): These bacteriocins require two different peptides to be fully active, for example, this compound X.[5][6]
-
Subclass IIc (Leaderless): These peptides are synthesized without an N-terminal leader sequence. Examples include this compound L50 and this compound Q.[5][8]
-
Subclass IId (Non-pediocin-like, single peptide): This is a more general category for other single, linear, unmodified peptides like this compound B.[5]
-
-
Class III (Large, Heat-Labile Proteins): These are large proteins (>10 kDa) that are heat-labile.[5][9] Enterolysin A, which functions by catalyzing cell-wall hydrolysis, is a member of this class.[5][9]
Biosynthesis Pathways
The synthesis of enterocins is a multi-step process encoded by dedicated gene clusters.[8][10] While the general principle of ribosomal synthesis is conserved, the specifics of maturation and secretion vary significantly between classes.
Class I this compound Biosynthesis
Class I enterocins undergo significant post-translational modifications.[5] The biosynthesis operons for lanthipeptides typically contain genes such as lanA (structural gene), lanB and lanC (encoding modification enzymes), lanT (encoding a transporter), lanP (encoding a protease for leader peptide removal), and lanI or lanEFG (immunity genes).[5] The general pathway involves:
-
Ribosomal synthesis of a precursor peptide (prepeptide) containing an N-terminal leader and a C-terminal core peptide.
-
Enzymatic modification of the core peptide by dedicated enzymes (e.g., LanB, LanC).
-
Translocation across the cell membrane via a specific transporter, often an ABC transporter (LanT), which may also have proteolytic activity.[11]
-
Cleavage of the leader peptide by an extracellular protease (LanP) to release the mature, active bacteriocin.
Class II this compound Biosynthesis
Class II enterocins do not undergo extensive post-translational modification.[12] Their biosynthesis is a more streamlined process, typically involving four key gene products: the bacteriocin structural gene, an immunity gene, a gene encoding an ABC transporter, and a gene for an accessory protein.[7]
The general pathway is as follows:
-
Transcription & Translation: The structural gene (entA, for example) is transcribed and translated by the ribosome to produce an inactive prepeptide, which includes an N-terminal leader sequence of the double-glycine type.[6] This leader keeps the peptide inactive inside the producer cell.[8]
-
Processing and Export: The prepeptide is recognized by a dedicated ABC transporter (e.g., EntT) and an accessory protein (e.g., EntD).[13][14] The ABC transporter cleaves the leader peptide at the double-glycine site and simultaneously exports the mature, active bacteriocin out of the cell.[11][12]
-
Immunity: The producer cell protects itself from the bacteriocin it secretes via an immunity protein (e.g., EntI), which is typically a small membrane-associated protein that prevents the bacteriocin from disrupting the producer's own cell membrane.[9][13]
Some Class IIa enterocins, such as this compound Gr17, may utilize the general secretory (Sec) system for transport instead of a dedicated ABC transporter.[15][16]
Genetic Organization and Regulation
The genes required for this compound production are typically organized in clusters, or operons, located on either plasmids or the chromosome.[8] The expression of these genes is tightly regulated, often by a quorum-sensing mechanism that allows for cell-density-dependent production.[5]
Gene Cluster Organization
A typical gene cluster for a Class IIa this compound like this compound A is organized into operons.[17] For example, the this compound A locus contains:
-
Bacteriocin Operon: Includes the structural gene (entA), the immunity gene (entI), and genes for the three-component regulatory system: the induction factor (entF), the histidine kinase (entK), and the response regulator (entR).[13][17]
-
Transporter Operon: Contains the genes for the ABC transporter (entT) and its accessory protein (entD).[17]
The this compound B locus is simpler, often consisting of the structural gene (entB) and an immunity gene (eniB), but its expression can be controlled by the regulatory genes from the this compound A locus.[17]
Quorum Sensing Regulation
The production of many Class II enterocins is regulated by a three-component quorum-sensing system.[7][18] This system allows the bacteria to initiate bacteriocin production only when a sufficiently high cell population density is reached. The components are:
-
Induction Factor (IF) or Pheromone (e.g., EntF): A small peptide that is synthesized at a basal level and secreted.[7][12]
-
Histidine Kinase (HK) (e.g., EntK): A membrane-bound sensor protein. When the extracellular concentration of the IF reaches a critical threshold, it binds to the HK.[12][13]
-
Response Regulator (RR) (e.g., EntR): A cytoplasmic DNA-binding protein.[12][13]
The signaling cascade proceeds as follows:
-
The IF (pheromone) is produced as a prepeptide and exported from the cell, accumulating in the environment.[7]
-
At a threshold concentration, the IF binds to its cognate membrane-bound Histidine Kinase (HK).[12]
-
This binding event triggers the autophosphorylation of the HK.[12]
-
The phosphoryl group is then transferred to the cytoplasmic Response Regulator (RR).[12]
-
The phosphorylated RR becomes an active transcription factor, binding to specific promoter regions in the this compound gene cluster to activate the transcription of the structural, immunity, and transport genes, leading to a massive increase in this compound production.[12][18]
In E. faecalis, the fsr quorum-sensing system, which consists of the fsrABCD operon, regulates the production of gelatinase (GelE) and this compound O16.[19][20] The GelE protease is required to process the EF_1097 proprotein into the mature this compound O16, linking virulence factor regulation with antimicrobial activity.[19][21]
Quantitative Data Summary
Quantitative analysis is crucial for characterizing this compound activity, production, and purification. The following tables summarize key data from various studies.
Table 1: Antimicrobial Activity and Molecular Weights of Select Enterocins
| This compound/Bacteriocin | Producing Strain | Target Organism(s) | MIC Range (µg/mL) | Molecular Weight (Da) | Reference(s) |
|---|---|---|---|---|---|
| This compound E-760 | Enterococcus faecium | Gram-positive & Gram-negative spp. | 0.1 - 3.2 | Not specified | [8] |
| This compound Gr17 | Enterococcus faecalis Gr17 | Foodborne pathogens | Not specified | 4,531.01 | [15] |
| Bacteriocin Lac-B23 | Lactobacillus plantarum J23 | Listeria monocytogenes | Not specified | ~6,730 | [22] |
| Bacteriocin-M1-UVs300 | Lactobacillus plantarum M1-UVs300 | Not specified | Not specified | ~3,400 |[23] |
Table 2: Optimization of this compound Production using Taguchi Design
| Factor | Level 1 | Level 2 | Level 3 | Optimal Level | Reference(s) |
|---|---|---|---|---|---|
| pH | 5 | 6.5 | 8 | 6.5 | [24][25] |
| Temperature (°C) | 25 | 35 | 40 | 25 | [24][25] |
| Incubation Time (h) | 24 | 36 | 48 | 48 | [24][25] |
| Aeration (RPM) | 0 (Static) | 50 | 100 | 0 (Static) | [24][25] |
| Inoculum Size (mL) | 10 | 15 | 20 | 20 | [25][26] |
| Glucose (g/L) | 1.0% | 1.5% | 2.0% | 2.0% | [25][26] |
| Bile Salt Conc. | 0.5% | 1.0% | 1.5% | 0.5% |[25][26] |
Table 3: Example of a Multi-Step Bacteriocin Purification Summary Data adapted from the purification of bacteriocin Lac-B23 from L. plantarum J23.
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) | Reference(s) |
|---|---|---|---|---|---|---|
| Cell-Free Supernatant | 1,280,000 | 1,216 | 1,052.6 | 100 | 1.0 | [22] |
| 80% (NH₄)₂SO₄ Precipitation | 614,400 | 56.8 | 10,816.9 | 48.0 | 10.3 | [22] |
| Cation-Exchange Chromatography | 256,000 | 6.4 | 40,000 | 20.0 | 38.0 | [22] |
| RP-HPLC | 128,000 | 1.6 | 80,000 | 10.0 | 76.0 |[22] |
Experimental Protocols
Screening for this compound Production
A common method for screening potential producer strains is the agar-based deferred antagonism assay .[27]
-
Isolate Growth: The potential producing strain is spot-inoculated onto the surface of an appropriate agar medium (e.g., MRS agar) and incubated to allow for colony formation and bacteriocin diffusion into the agar.
-
Producer Removal: The producer colonies are removed (e.g., scraped off), and the plate surface may be sterilized by exposure to chloroform vapor.
-
Overlay: The plate is overlaid with a soft agar (e.g., 0.7% agar) seeded with a sensitive indicator bacterium (e.g., Listeria monocytogenes).
-
Incubation & Observation: The plate is incubated under conditions suitable for the indicator strain's growth. A clear zone of inhibition around the area where the producer strain grew indicates antimicrobial activity.[27]
Purification of Enterocins
A multi-step protocol is typically required to obtain a pure this compound sample.[22][28]
-
Preparation of Cell-Free Supernatant (CFS): The producer strain is grown in a suitable liquid medium (e.g., MRS broth) until the late logarithmic or early stationary phase, when bacteriocin production is often maximal.[28] The culture is then centrifuged at high speed (e.g., 8,000-10,000 rpm) to pellet the bacterial cells. The resulting supernatant is carefully collected and may be filter-sterilized (0.22-μm filter).[22]
-
Ammonium Sulfate Precipitation: Solid ammonium sulfate is slowly added to the CFS with constant stirring to a high saturation level (e.g., 70-80%).[22] This causes proteins, including the bacteriocin, to precipitate. The mixture is incubated (e.g., overnight at 4°C), and the precipitate is collected by centrifugation.
-
Dialysis: The pellet is resuspended in a small volume of an appropriate buffer and transferred to a dialysis membrane with a low molecular weight cut-off (MWCO), typically 1-3 kDa. Dialysis is performed against the same buffer to remove residual ammonium sulfate and other small molecules.[22]
-
Chromatography: The dialyzed sample is subjected to one or more chromatography steps for further purification.
-
Cation-Exchange Chromatography: Since many enterocins are cationic, this is an effective step. The sample is loaded onto a cation-exchange column, and proteins are eluted with a salt gradient (e.g., NaCl). Fractions are collected and tested for activity.[22]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the previous step are pooled and subjected to RP-HPLC. This separates peptides based on hydrophobicity, often yielding a highly pure product.[22][27]
-
Characterization of Purified this compound
-
Molecular Weight Determination: The molecular weight of the purified peptide is determined using Tricine-SDS-PAGE (for visualization) and more precisely by mass spectrometry (e.g., MALDI-TOF MS).[15][27]
-
Stability Assays: The purified this compound is tested for stability under various conditions.
-
pH Stability: Aliquots are adjusted to a range of pH values (e.g., 2-11), incubated for a set time, then neutralized, and the remaining antimicrobial activity is measured.[15][16]
-
Thermal Stability: Aliquots are incubated at different temperatures (e.g., 60°C, 100°C, 121°C) for various durations, cooled, and the residual activity is assayed.[15][16]
-
-
Enzyme Sensitivity: The this compound is treated with various proteases (e.g., trypsin, proteinase K) to confirm its proteinaceous nature. Inactivation by proteases is a defining characteristic of bacteriocins.[22]
Genetic Analysis of this compound Loci
-
DNA Isolation: Genomic or plasmid DNA is extracted from the producer strain.[29]
-
PCR and Sequencing: Degenerate or specific primers based on known this compound gene sequences are used to amplify parts of the gene cluster via PCR. The resulting amplicons are sequenced.[13] For novel enterocins, whole-genome sequencing is often employed to identify the complete gene cluster.[15]
-
Heterologous Expression: To confirm gene function, the entire gene cluster or specific subsets of genes (e.g., structural and immunity genes) are cloned into an expression vector and transformed into a suitable non-producing host strain (e.g., Enterococcus faecalis or Lactococcus lactis).[13][30] Production of the active this compound and conferral of immunity in the heterologous host confirms the function of the cloned genes.[14]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Cross-Resistance Mediated by ABC Transport Systems | MDPI [mdpi.com]
- 11. Gene Cluster Responsible for Secretion of and Immunity to Multiple Bacteriocins, the NKR-5-3 Enterocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and Heterologous Expression of the Genes Encoding this compound A Production, Immunity, and Regulation in Enterococcus faecium DPC1146 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Genetic and Biochemical Evidence That Enterococcus faecalis Gr17 Produces a Novel and Sec-Dependent Bacteriocin, this compound Gr17 [frontiersin.org]
- 16. Genetic and Biochemical Evidence That Enterococcus faecalis Gr17 Produces a Novel and Sec-Dependent Bacteriocin, this compound Gr17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. The fsr Quorum-Sensing System and Cognate Gelatinase Orchestrate the Expression and Processing of Proprotein EF_1097 into the Mature Antimicrobial Peptide this compound O16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Molecular Mechanism of Quorum-Sensing in Enterococcus faecalis: Its Role in Virulence and Therapeutic Approaches [mdpi.com]
- 22. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Step Protocol for the Purification of Enterocin from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enterocins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by Enterococcus species.[1][2] These peptides often exhibit a broad spectrum of activity against various Gram-positive bacteria, including significant foodborne pathogens and spoilage organisms like Listeria monocytogenes.[3][4] The potential of enterocins as natural food preservatives and therapeutic agents has led to a growing interest in their isolation and characterization.[5] Purifying enterocins to homogeneity is a critical prerequisite for detailed biochemical characterization, mode of action studies, and potential biotechnological applications.[5] This document provides a comprehensive, multi-step protocol for the purification of enterocin from bacterial culture supernatant, incorporating common techniques such as ammonium sulfate precipitation and sequential chromatography.
Data Presentation: Purification Summary
The following table summarizes the results of a typical multi-step purification process for an this compound, illustrating the progressive increase in purity at each stage.
Table 1: Purification Profile of this compound LR/6 from Enterococcus faecium LR/6. [6]
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5900 | 2.9 x 10⁵ | 49.16 | 100 | 1.00 |
| Ammonium Sulfate Precipitation | 4200 | 5.5 x 10⁵ | 130.95 | 9.32 | 2.66 |
| Cation Exchange Chromatography | 64.32 | 2.1 x 10⁵ | 326.49 | 3.55 | 6.64 |
| Gel Filtration Chromatography | 18.52 | 5.8 x 10⁴ | 313.17 | 0.98 | 6.37 |
Note: Data is representative and adapted from the purification of this compound LR/6.[6] AU = Arbitrary Unit.
Experimental Workflow
The overall workflow for this compound purification involves a sequential process designed to isolate the target peptide from a complex mixture of proteins and other metabolites in the culture medium.
Caption: A general workflow for the purification of this compound from bacterial culture.
Experimental Protocols
Protocol 1: Bacterial Cultivation and Supernatant Collection
This protocol describes the initial step of growing the bacteriocin-producing strain and harvesting the culture supernatant containing the crude this compound.
Materials:
-
Enterococcus strain (producer)
-
MRS Broth or other suitable growth medium (e.g., BHI Broth)[7][8]
-
Incubator (30-37°C)
-
High-speed centrifuge and sterile centrifuge bottles
Procedure:
-
Inoculate 1 liter of sterile MRS broth with a fresh overnight culture of the Enterococcus producer strain.[9]
-
Incubate the culture at the optimal growth temperature (typically 30°C or 37°C) for 16-24 hours.[9][10]
-
Harvest the cells by centrifugation at 8,000-12,000 x g for 15-20 minutes at 4°C.[1][7]
-
Carefully decant the supernatant, which contains the crude this compound.
-
To inactivate potential proteases and remove residual hydrogen peroxide, the cell-free supernatant (CFS) can be heat-treated (e.g., 80°C for 10 minutes) and the pH adjusted to ~6.5.[8][11]
-
Filter the supernatant through a 0.22 or 0.45 µm filter to ensure it is cell-free.[8][12]
Protocol 2: Ammonium Sulfate Precipitation
This is a common initial concentration step that precipitates proteins, including this compound, from the large volume of culture supernatant.
Materials:
-
Cell-Free Supernatant (CFS) from Protocol 1
-
Ammonium sulfate ((NH₄)₂SO₄), solid
-
Stir plate and magnetic stir bar
-
High-speed centrifuge and sterile centrifuge bottles
-
Appropriate buffer (e.g., 20 mM Sodium Phosphate, pH 6.0-7.0)[1]
Procedure:
-
Place the CFS in a beaker on a stir plate in a cold room or on ice.
-
Slowly add solid ammonium sulfate with constant, gentle stirring to achieve a desired saturation level (typically 60-90%).[1][7][9]
-
Continue stirring for several hours or overnight at 4°C to allow for complete precipitation.[1]
-
Collect the precipitate by centrifugation at 10,000-12,000 x g for 20 minutes at 4°C.[9][14]
-
Discard the supernatant. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).[1]
-
To remove the excess salt, dialyze the resuspended pellet against the same buffer for 24 hours at 4°C, with multiple buffer changes.[1][9] The resulting desalted sample is ready for chromatographic purification.
Protocol 3: Chromatographic Purification
A series of chromatographic steps are typically required to purify the this compound to homogeneity.
A. Cation Exchange Chromatography (CEX)
This step separates molecules based on their net positive charge. Most enterocins are cationic peptides and will bind to a cation exchange resin at an appropriate pH.[15]
Materials:
-
Dialyzed sample from Protocol 2
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 4.5-6.0)[1][10]
-
Elution Buffer (e.g., Binding Buffer + 1 M NaCl)[1]
-
Chromatography system (e.g., FPLC)
Procedure:
-
Equilibrate the CEX column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with Binding Buffer (~5 CV) until the absorbance at 280 nm returns to baseline, removing unbound contaminants.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Elution Buffer over 20 CV).[1]
-
Collect fractions and test each for antimicrobial activity using an agar well diffusion assay or microtiter plate assay.
-
Pool the active fractions for the next purification step.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity.[16][17] This technique is often used after an ion-exchange step.
Materials:
-
HIC column (e.g., Octyl Sepharose, Phenyl Sepharose)[10]
-
Active fractions from CEX
-
High Salt Buffer (e.g., 40 mM K₂HPO₄, pH 4.5)[10]
-
Low Salt Buffer (e.g., 25 mM Tris-HCl, 15 mM K₂HPO₄, pH 4.5)[10]
Procedure:
-
Equilibrate the HIC column with High Salt Buffer. The pooled CEX fractions may need salt added to promote binding.
-
Load the sample onto the column.
-
Wash the column with High Salt Buffer to remove non-adherent molecules.
-
Elute the bound this compound by applying a decreasing salt gradient (a reverse gradient) or by a step elution with the Low Salt Buffer.[10][16]
-
Collect fractions and identify those with antimicrobial activity.
-
Pool the active fractions.
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique often used as a final polishing step to achieve homogeneity. It separates molecules based on their hydrophobicity.[18][19]
Materials:
-
RP-HPLC system
-
Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Pooled active fractions from the previous step (may require concentration)
Procedure:
-
Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the this compound using a linear gradient of acetonitrile (Solvent B) over 30-60 minutes.
-
Monitor the elution profile at 215 or 280 nm.[1]
-
Collect the peaks and test for antimicrobial activity. The active peak should correspond to the purified this compound.
-
The purity can be confirmed by techniques like SDS-PAGE and mass spectrometry.[1][2]
Protocol 4: Antimicrobial Activity Assay (Agar Well Diffusion)
This assay is used throughout the purification process to track the this compound's activity and identify the active fractions.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes, Micrococcus luteus)[2][4]
-
Soft agar (e.g., MRS or BHI with 0.75% agar)
-
Petri dishes with appropriate solid agar base
-
Sterile pipette tips or cork borer
-
Fractions from purification steps
Procedure:
-
Prepare an overnight culture of the indicator strain.
-
Inoculate molten, cooled (45-50°C) soft agar with the indicator culture (~10⁶ CFU/mL).[12]
-
Pour this seeded agar as an overlay onto a base agar plate and allow it to solidify.
-
Create wells in the agar using a sterile cork borer or pipette tip.
-
Pipette a defined volume (e.g., 50-100 µL) of each fraction to be tested into a separate well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The activity is proportional to the size of this zone.[7] Activity is often quantified in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest twofold dilution showing a clear zone of inhibition.[21][22]
References
- 1. Purification and Characterization of this compound LR/6, a Bacteriocin from Enterococcus faecium LR/6 - ProQuest [proquest.com]
- 2. Purification and characterization of this compound LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of this compound E-760 with broad antimicrobial activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Application of this compound RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification Techniques of Bacteriocins from Lactic Acid Bacteria and Other Gram-Positive Bacteria | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of this compound 62-6, a two-peptide bacteriocin produced by a vaginal strain of Enterococcus faecium: Potential significance in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 10. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Partially Purified Bacteriocins Produced by Enterococcus faecium Strains Isolated from Soybean Paste Active Against Listeria spp. and Vancomycin-Resistant Enterococci [mdpi.com]
- 12. This compound 96, a Novel Class II Bacteriocin Produced by Enterococcus faecalis WHE 96, Isolated from Munster Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus [frontiersin.org]
- 15. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Hydrophobic Interaction Chromatography? The All-New BioPro HIC BF Column | YMC America [ymcamerica.com]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Nature's Preservatives: Application Notes and Protocols for Ascertaining the Minimum Inhibitory Concentration (MIC) of Enterocins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of enterocins, a class of bacteriocins with significant potential as natural antimicrobial agents. Accurate MIC determination is a cornerstone for evaluating the efficacy of these peptides and is a critical step in their development as therapeutic agents or food preservatives. This document outlines the principles, detailed experimental protocols, and data interpretation for the standardized methods of broth microdilution and agar dilution.
Introduction to Enterocins and MIC Determination
Enterocins are ribosomally synthesized antimicrobial peptides produced by various species of the genus Enterococcus. They exhibit a spectrum of activity against many foodborne pathogens and spoilage microorganisms, including Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[1][2][3] The determination of the MIC is a fundamental quantitative measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under standardized conditions.[4][5] This value is crucial for comparing the potency of different enterocins, understanding their spectrum of activity, and guiding their potential applications.
Experimental Protocols for MIC Determination
The two most common methods for determining the MIC of enterocins are the broth microdilution and agar dilution methods.[4] These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the enterocin in a liquid growth medium within a 96-well microtiter plate.[4][6][7]
2.1.1. Materials
-
Purified or partially purified this compound solution of known concentration
-
Target bacterial strain(s)
-
Appropriate sterile broth medium (e.g., Brain Heart Infusion (BHI), Mueller-Hinton Broth (MHB))[6]
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette and sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
2.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of the this compound in a suitable sterile solvent (e.g., sterile deionized water, buffer). The initial concentration should be at least twice the highest concentration to be tested.[7]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying this compound concentrations.
-
Designate a column for a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the target bacterium (typically 37°C for 18-24 hours).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[5]
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.[8]
-
Agar Dilution Method
In this method, varying concentrations of the this compound are incorporated into a solid agar medium, which is then inoculated with the test organism.[9]
2.2.1. Materials
-
Purified or partially purified this compound solution of known concentration
-
Target bacterial strain(s)
-
Appropriate sterile agar medium (e.g., BHI agar, Mueller-Hinton agar)
-
Sterile petri dishes
-
Water bath
-
Inoculum replicating device (optional)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
2.2.2. Protocol
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound dilutions at 10 times the final desired concentrations in sterile water or buffer.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes.[10]
-
Prepare a control plate containing agar with no this compound.
-
Allow the plates to solidify at room temperature.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at the optimal temperature and duration for the target bacterium.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Data Presentation: MIC of Various Enterocins
The following table summarizes the MIC values of different enterocins against a range of pathogenic and spoilage bacteria as reported in the literature.
| This compound | Target Bacterium | MIC (µg/mL) | Reference |
| This compound A | Clostridium perfringens | >100 | [2][11] |
| This compound B | Clostridium perfringens | 50 - >100 | [2][11] |
| This compound P | Clostridium perfringens | >100 | [2][11] |
| This compound L50A | Clostridium perfringens | 1.56 - 12.5 | [2][11] |
| This compound L50B | Clostridium perfringens | 3.125 - 25 | [2][11] |
| This compound SEK4 | Clostridium perfringens | >100 | [2][11] |
| This compound E-760 | Listeria monocytogenes | 0.1 - 3.2 | [1][3] |
| This compound E-760 | Staphylococcus aureus | 0.1 - 3.2 | [1][3] |
| This compound E-760 | Salmonella enterica | 0.1 - 3.2 | [1][3] |
| This compound E-760 | Escherichia coli | 0.1 - 3.2 | [1][3] |
| This compound A-col E1 fusion | Staphylococcus aureus | 10 | [8] |
| This compound A-col E1 fusion | Escherichia coli | 10 | [8] |
| Enterocins DD28 & DD93 | MRSA-S1 | 200 | [12] |
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Mechanism of Action of Class IIa Enterocins
Class IIa enterocins, also known as pediocin-like bacteriocins, primarily exert their antimicrobial effect by disrupting the cell membrane of target bacteria. The following diagram outlines the proposed mechanism.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable techniques for determining the MIC of enterocins. Adherence to standardized protocols is essential for generating accurate and reproducible data that can be confidently used to assess the potential of these antimicrobial peptides in various applications. The information provided in these notes serves as a detailed guide for researchers to effectively evaluate the antimicrobial potency of enterocins.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. youtube.com [youtube.com]
- 6. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Evaluation of antibacterial activity of this compound A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anti-MRSA Activities of Enterocins DD28 and DD93 and Evidences on Their Role in the Inhibition of Biofilm Formation [frontiersin.org]
Application Notes and Protocols for the Use of Enterocins in Food Preservation to Control Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enterocins, a class of bacteriocins produced by Enterococcus species, as natural food preservatives to inhibit the growth of the foodborne pathogen Listeria monocytogenes. This document includes quantitative data on the efficacy of various enterocins in different food matrices, detailed experimental protocols for their purification and application, and visual workflows to guide laboratory procedures.
Introduction
Listeria monocytogenes is a significant food safety concern due to its ability to grow at refrigeration temperatures and cause severe illness (listeriosis), particularly in vulnerable populations.[1] Enterocins, being peptides produced by lactic acid bacteria, are considered "generally recognized as safe" (GRAS) and offer a promising natural alternative to chemical preservatives.[2] Many enterocins exhibit potent anti-listerial activity and have been studied for their application in a variety of food products.[3][4]
Data Presentation: Efficacy of Enterocins Against Listeria monocytogenes in Food Matrices
The following tables summarize the quantitative data from various studies on the effectiveness of different enterocins in controlling L. monocytogenes in specific food systems.
Table 1: Application of Purified or Semi-Purified Enterocins
| Enterocin | Food Matrix | L. monocytogenes Strain | This compound Concentration | Incubation Conditions | Log Reduction (CFU/g or cm²) | Reference |
| Enterocins A & B | Cooked Ham | Not Specified | 4800 AU/g | Not Specified | 7.98 | [5] |
| Enterocins A & B | Chicken Breast | Not Specified | 4800 AU/cm² | 7°C for 7 days | 5.26 | [5] |
| This compound AS-48 | Meat Sausage | CECT 4032 | 450 AU/g | 20°C for 6-9 days | Below detection limit | [5] |
| This compound AS-48 | Cooked Ham | CECT 4032 | 20, 40, 60 µg/g | 5°C and 15°C | Active, but regrowth occurred | [6] |
| This compound AS-48 | Green Asparagus | CECT 4032 | 25 µg/ml (immersion) | 6°C for >3 days | Below detection limit | [7] |
| This compound AS-48 | Soybean Sprouts | CECT 4032 | 12.5 or 25 µg/ml (immersion) | 15°C | Below detection limit | [7] |
| This compound CCM 4231 | Soy Milk | Ohio | 3200 AU/ml | Not Specified | >5.0 (after 6h) | [8] |
| This compound 4 | Raw Ewe's Milk | Scott A | 2400 AU/ml | 30°C, pH 6.0 | Significant decrease | [9] |
Table 2: Application of this compound-Producing Cultures
| Enterococcus Strain | Food Matrix | L. monocytogenes Strain | Inoculum Level (CFU/g) | Incubation Conditions | Outcome | Reference |
| E. faecalis A-48-32 | Meat Sausage | CECT 4032 | ~10⁷ | 20°C for 9 days | Below detection limit | [5] |
| E. faecium S-32-81 | Meat Sausage | CECT 4032 | Not Specified | 20°C for 6 days | Below detection limit | [5] |
| E. faecium KE82 | Raw Milk | Not Specified | Not Specified | 37°C for 6h, then 18°C for 66h | Complete inhibition and significant inactivation | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the purification of enterocins and their application in food challenge studies.
Protocol 1: Purification of Enterocins
This protocol is a general guideline compiled from several sources for the purification of enterocins like this compound B and AS-48.[11][12][13]
1. Cultivation of the Producer Strain:
-
Inoculate a suitable broth medium (e.g., MRS or M17 broth) with the this compound-producing Enterococcus strain.
-
Incubate at the optimal temperature (typically 30-37°C) for 18-24 hours to reach the stationary phase of growth, where bacteriocin production is often maximal.[13]
2. Harvesting of the Crude this compound Extract:
-
Centrifuge the culture at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to separate the bacterial cells from the supernatant.
-
The supernatant contains the secreted this compound.
3. Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 70-90%, while gently stirring at 4°C.[13][14]
-
Allow the precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation (e.g., 10,000 x g for 60 minutes at 4°C).[12]
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
4. Desalting:
-
Remove the excess ammonium sulfate by dialysis against a low molarity buffer using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 2 kDa).[13]
5. Chromatographic Purification:
-
Cation-Exchange Chromatography:
-
Apply the desalted this compound solution to a cation-exchange column (e.g., Dowex-50 or a modern equivalent).[14]
-
Elute the bound this compound using a salt gradient (e.g., NaCl or KCl).
-
Collect fractions and test for anti-listerial activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose).[12]
-
Elute with a decreasing salt gradient.
-
Collect and test active fractions.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final purification to homogeneity, apply the active fractions from the previous step to a C18 RP-HPLC column.
-
Elute with an increasing gradient of an organic solvent like acetonitrile in the presence of trifluoroacetic acid.[11]
-
Monitor the eluate at 220 nm and 280 nm.
-
Collect peaks and determine their anti-listerial activity.
-
6. Purity and Identity Confirmation:
-
Assess the purity of the final sample by SDS-PAGE.
-
Confirm the identity and molecular mass of the purified this compound using mass spectrometry (e.g., MALDI-TOF MS).[11]
Protocol 2: Listeria monocytogenes Challenge Test in a Food Matrix
This protocol outlines a general procedure for conducting a challenge test to evaluate the efficacy of an this compound preparation in a food product, based on established guidelines.[2][4]
1. Preparation of L. monocytogenes Inoculum:
-
Use a cocktail of at least three to five different strains of L. monocytogenes, including relevant serotypes (e.g., 1/2a, 1/2b, 4b) and strains isolated from similar food products.[4]
-
Culture each strain separately in a suitable broth (e.g., Brain Heart Infusion broth) to the stationary phase.
-
Harvest the cells by centrifugation, wash with sterile peptone water or phosphate buffer, and resuspend to a known cell density.
-
Combine the individual strain suspensions to create the inoculum cocktail.
2. Food Product Preparation and Inoculation:
-
Obtain the food product to be tested. It is recommended to use a formulation that is most permissive for Listeria growth (e.g., higher pH, lower salt content within the product's normal range).
-
Inoculate the food product with the L. monocytogenes cocktail to achieve a target initial concentration, typically around 10²-10³ CFU/g.
-
Ensure the inoculum is evenly distributed throughout the product.
3. Application of this compound:
-
Prepare a stock solution of the purified or semi-purified this compound with a known activity (in Arbitrary Units (AU)/ml or µg/ml).
-
Add the this compound to the inoculated food product to achieve the desired final concentration. For a control group, add the same volume of the buffer used to dissolve the this compound.
-
If using an this compound-producing culture, add the culture at a specified inoculum level.
4. Incubation and Sampling:
-
Package the food samples in a manner that simulates commercial packaging.
-
Incubate the samples at a temperature that represents the intended storage conditions (e.g., refrigeration at 4-7°C).
-
The duration of the study should be at least the length of the product's intended shelf-life, and ideally up to 1.5 times the shelf-life.
-
At predetermined time intervals (e.g., day 0, 3, 7, 14, and end of shelf-life), collect samples for microbiological analysis.
5. Microbiological Analysis:
-
Homogenize the food sample in a suitable diluent.
-
Perform serial dilutions and plate on a selective agar for L. monocytogenes (e.g., PALCAM or ALOA agar).
-
Incubate the plates at the recommended temperature and time.
-
Enumerate the characteristic colonies and express the results as CFU/g of the food product.
6. Data Analysis:
-
For each sampling point, calculate the average log CFU/g of L. monocytogenes for both the control and this compound-treated samples.
-
Determine the log reduction achieved by the this compound treatment compared to the control.
-
Assess the growth potential (δ), which is the difference between the log CFU/g at the end of the shelf-life and the initial log CFU/g. A δ > 0.5 log CFU/g indicates that the food supports the growth of L. monocytogenes.[4]
Visualizations
The following diagrams illustrate the experimental workflows for this compound purification and its application in a food challenge study.
Caption: Workflow for the purification of enterocins from bacterial culture.
Caption: Workflow for a Listeria monocytogenes food challenge test.
References
- 1. Characterisation of Enterocins Produced by Antilisterial Enterococcus faecium BH04, BH12, BH84, and BH99 and In Vitro/In Situ Inhibition of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Microbiological Challenge Testing for Listeria Monocytogenes in Ready-to-Eat Food: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Listeria monocytogenes in model sausages by this compound AS-48 [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Immersion Solutions Containing this compound AS-48 on Listeria monocytogenes in Vegetable Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bactericidal effect of this compound 4 on Listeria monocytogenes in a model dairy system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two methods for purification of this compound B, a bacteriocin produced by Enterococcus faecium W3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
Methods for Heterologous Expression of Enterocin Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Enterocins, a class of bacteriocins produced by Enterococcus species, are antimicrobial peptides with significant potential as natural food preservatives and therapeutic agents against multidrug-resistant pathogens.[1][2] However, the production of enterocins in their native strains is often low.[3] Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, offers a powerful strategy to overcome this limitation and enable large-scale production for research and industrial applications.[3][4]
This document provides a detailed overview of the methods, expression systems, and protocols for the heterologous expression of enterocin genes.
Heterologous Expression Systems
The choice of an expression host is critical and depends on factors such as protein characteristics (e.g., size, post-translational modifications), desired yield, and downstream applications. The most common systems for this compound expression are bacteria and yeasts.[3][5]
-
Escherichia coli : As the most widely used host for recombinant protein production, E. coli offers rapid growth, well-established genetic tools, and high expression levels.[4] Many enterocins, including this compound A and P, have been successfully expressed in E. coli.[1][6] A primary challenge is that high-level expression can lead to the formation of insoluble inclusion bodies, requiring additional solubilization and refolding steps.[1][7]
-
Lactococcus lactis : Being a food-grade lactic acid bacterium, L. lactis is an attractive host for producing food preservatives like enterocins. It can secrete proteins directly into the medium, simplifying purification. Successful production of this compound A has been achieved in L. lactis by engineering the secretion signals.[8][9]
-
Yeasts (Pichia pastoris, Kluyveromyces lactis, etc.) : Yeast systems combine the rapid growth and easy genetic manipulation of microbes with the capacity for eukaryotic protein processing, including disulfide bond formation. Several yeast species have been used to produce functional this compound A, demonstrating their potential as robust platforms for bacteriocin production.[2]
Expression Vector Design
A suitable expression vector is fundamental for successful heterologous expression. The vector carries the this compound gene and all the necessary regulatory elements for its transcription and translation in the host.
Key Vector Components:
-
Promoter: Controls the initiation of transcription. Inducible promoters (e.g., T7lac, araBAD) are commonly used, allowing for high-level gene expression upon addition of an inducer like IPTG or arabinose.[6][10] Constitutive promoters are used in systems like L. lactis.[9]
-
Ribosome Binding Site (RBS): A sequence (e.g., Shine-Dalgarno) upstream of the start codon that facilitates ribosome binding and translation initiation.[4]
-
This compound Gene: The coding sequence for the this compound. For secreted enterocins, the gene may be fused with a signal peptide sequence to direct it out of the cell.[9] To express the mature, active peptide, the gene encoding the pre-peptide is often modified to only include the mature sequence.[1]
-
Fusion Tags: Short peptide sequences added to the N- or C-terminus of the protein to facilitate purification (e.g., His6-tag for affinity chromatography) or improve solubility.[1][4]
-
Terminator: A sequence that signals the end of transcription.[4]
-
Selectable Marker: A gene that confers resistance to an antibiotic, allowing for the selection of successfully transformed cells.[11]
-
Immunity Gene: In some cases, co-expression of the this compound immunity gene (e.g., entI) is necessary to protect the host cell from the antimicrobial activity of the produced this compound.[6][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound expression and purification, providing a comparative overview of different approaches.
Table 1: Heterologous Expression of Various Enterocins
| This compound | Host Organism | Vector | Promoter | Inducer | Yield/Activity | Reference |
|---|---|---|---|---|---|---|
| This compound A | E. coli BL21(DE3) | pJ404-pEntApep | T7 | 0.5 mM IPTG | MIC: 27-109 µg/mL | [1] |
| This compound P | E. coli Tuner(DE3)pLacI | pETBlue-1 | T7lac | IPTG | Detected by ELISA | [6] |
| This compound P | E. coli ER2566 | pTWIN1 | T7lac | 0.05 mM IPTG | High-level insoluble expression | [7] |
| This compound A | L. lactis NZ9000 | pMG36c | P32 (constitutive) | N/A | Higher than native strain | [9] |
| This compound A | Pichia pastoris X-33 | pPICZαA | AOX1 | Methanol | Active against E. faecium | [2] |
| QC1 / QC2 | E. coli BL21 (DE3) | (His)6-fusion vector | T7 | IPTG | MIC: 78 µg/mL against L. monocytogenes |[12] |
Table 2: Summary of this compound Purification Schemes
| This compound | Purification Steps | Yield (%) | Purification Fold | Reference |
|---|---|---|---|---|
| This compound A | Cation Exchange Chromatography | 66 | - | [13] |
| This compound E-760 | Cation-Exchange, Hydrophobic-Interaction | - | - | [14] |
| This compound 62-6 | Ammonium Sulfate Precipitation, Cation Exchange | - | - | [15] |
| This compound RM6 | Reverse-Phase HPLC | 24 (crude extract) | - | [16] |
| Various | Ammonium Sulfate Precipitation, Dialysis, FPLC | - | - |[17] |
Diagrams and Visualizations
Experimental Protocols
The following protocols provide a generalized framework. Specific details such as primer sequences, plasmid choice, restriction enzymes, and buffer compositions should be optimized based on the specific this compound gene and chosen expression system.
Protocol 1: Cloning of this compound Gene into an Expression Vector
Objective: To insert the this compound coding sequence into a suitable plasmid vector.
Materials:
-
Genomic DNA from the native this compound-producing strain
-
High-fidelity DNA polymerase and dNTPs
-
Custom-designed PCR primers (forward and reverse)
-
Expression vector (e.g., pET series for E. coli)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cloning strain (e.g., TOP10)
-
LB agar plates with appropriate antibiotic
Procedure:
-
PCR Amplification: Amplify the mature this compound coding sequence from genomic DNA.[18] Design primers to include restriction sites compatible with the vector's multiple cloning site (MCS).
-
Product Purification: Run the PCR product on an agarose gel to confirm its size. Purify the DNA fragment using a gel extraction or PCR purification kit.[18]
-
Digestion: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Incubate at 37°C for 1-3 hours.[18] Heat-inactivate the enzymes as per the manufacturer's protocol.
-
Ligation: Set up a ligation reaction by mixing the digested vector and insert DNA at an appropriate molar ratio (e.g., 1:3). Add T4 DNA ligase and buffer. Incubate at room temperature for 1 hour or at 16°C overnight.[18]
-
Transformation: Transform competent E. coli TOP10 cells with the ligation mixture using a standard heat-shock method.[19]
-
Plating and Selection: Plate the transformed cells onto LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select several colonies and grow them in liquid LB medium. Isolate the plasmid DNA and verify the correct insert by colony PCR, restriction digest analysis, and Sanger sequencing.
Protocol 2: Expression of Recombinant this compound in E. coli
Objective: To produce the recombinant this compound protein in an E. coli expression host.
Materials:
-
Verified recombinant plasmid from Protocol 1
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Inducer solution (e.g., 1 M IPTG)
Procedure:
-
Transformation: Transform the competent E. coli BL21(DE3) cells with the verified plasmid. Plate on selective LB agar and incubate overnight at 37°C.[19]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB medium with the starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induction: Add the inducer to a final concentration (e.g., 0.5 mM IPTG).[1]
-
Incubation: Continue incubation at a reduced temperature (e.g., 28°C) for several hours (4-16 hours) to promote proper protein folding and solubility.[1]
-
Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).[17] The cell pellet can be stored at -80°C or processed immediately for purification.
Protocol 3: Purification of Recombinant this compound
A. Purification from Inclusion Bodies (for His-tagged this compound A)[1]
Objective: To purify insoluble this compound from E. coli inclusion bodies.
Materials:
-
Cell pellet from Protocol 2
-
Lysis buffer, Solubilization buffer (e.g., 6 M Guanidine-HCl), Refolding buffer
-
Ni-NTA affinity chromatography column and buffers (Wash and Elution)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the insoluble inclusion bodies. Wash the pellet several times to remove soluble contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (6 M Guanidine-HCl) and stir for several hours at room temperature to completely dissolve the protein.
-
Refolding: Remove any remaining insoluble material by centrifugation. Refold the protein by rapidly diluting the solubilized protein into a large volume of refolding buffer and stirring gently overnight at 4°C.
-
Affinity Chromatography:
-
Load the refolded protein solution onto a Ni-NTA column equilibrated with binding buffer.
-
Wash the column with wash buffer (containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole (e.g., 400 mM).[1]
-
-
Dialysis and Storage: Dialyze the eluted fractions against a suitable storage buffer to remove imidazole and concentrate the protein if necessary.
B. Purification from Culture Supernatant (General Method)[14][15]
Objective: To purify secreted this compound from the culture medium.
Materials:
-
Culture supernatant from Protocol 2
-
Ammonium sulfate
-
Cation-exchange chromatography column (e.g., SP Sepharose) and buffers
Procedure:
-
Ammonium Sulfate Precipitation: While stirring the cell-free supernatant on ice, slowly add solid ammonium sulfate to 60-90% saturation.[15][20] Allow proteins to precipitate for several hours or overnight.
-
Collection and Desalting: Collect the precipitate by centrifugation (e.g., 12,000 x g for 20 min). Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 4.5).[14] Desalt the sample by dialysis against the same buffer.
-
Cation-Exchange Chromatography:
-
Load the desalted protein sample onto an equilibrated SP Sepharose column.
-
Wash the column to remove unbound proteins.
-
Elute the bound this compound using a linear salt gradient (e.g., 0.1–0.7 M NaCl).[15]
-
-
Fraction Analysis: Collect fractions and test each for antimicrobial activity using the well diffusion assay (Protocol 4). Pool the active fractions for further analysis or purification steps (e.g., hydrophobic interaction chromatography).[14]
Protocol 4: Analysis of this compound Activity
Objective: To determine the antimicrobial activity of the purified this compound.
Materials:
-
Purified this compound solution
-
Sensitive indicator strain (e.g., Listeria monocytogenes, Micrococcus luteus)[3][20]
-
Appropriate agar medium (e.g., BHI, MRS)
Procedure (Well Diffusion Assay):
-
Prepare Indicator Lawn: Prepare an agar plate and overlay it with soft agar (0.75% agar) seeded with the indicator strain.[11]
-
Create Wells: Once the soft agar has solidified, create small wells (e.g., 5 mm diameter) in the agar.
-
Apply Sample: Add a known volume (e.g., 50 µL) of the purified this compound solution or fractions into the wells.
-
Incubation: Incubate the plate overnight at the optimal temperature for the indicator strain.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around the well. The size of the zone is proportional to the concentration and activity of the this compound.[15]
Quantification of Activity (Arbitrary Units): Activity is often expressed in Arbitrary Units per milliliter (AU/mL). This is determined by performing a serial two-fold dilution of the this compound solution and spotting each dilution onto an indicator lawn. The AU/mL is the reciprocal of the highest dilution that still produces a clear zone of inhibition.[11][21]
References
- 1. Synthetic Biology-Based Heterologous Expression and Purification of this compound A: Advancing Antimicrobial Peptide Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, Production, and Functional Expression of the Bacteriocin this compound A, Produced by Enterococcus faecium T136, by the Yeasts Pichia pastoris, Kluyveromyces lactis, Hansenula polymorpha, and Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cloning, production and functional expression of this compound P, a sec-dependent bacteriocin produced by Enterococcus faecium P13, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, production and expression of the bacteriocin this compound A produced by Enterococcus faecium PLBC21 in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Heterologous Expression of Bacteriocins from the Metagenome Mining of Cotija Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of this compound 62-6, a two-peptide bacteriocin produced by a vaginal strain of Enterococcus faecium: Potential significance in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Application of this compound RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. origene.com [origene.com]
- 19. 细菌转化实验方案 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization and Cloning of the Genes Encoding this compound 1071A and this compound 1071B, Two Antimicrobial Peptides Produced by Enterococcus faecalis BFE 1071 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antimicrobial Activity of Enterocin A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin A and this compound B are bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. Both peptides, produced by strains of Enterococcus faecium, exhibit antimicrobial activity individually against a range of Gram-positive bacteria, including notable pathogens like Listeria monocytogenes and staphylococci.[1][2] A significant area of interest is the observed synergistic effect when these two enterocins are used in combination, leading to a drastic reduction in the number of surviving target bacteria.[1][2] This synergistic action enhances their potential as natural food preservatives and as alternatives or adjuncts to conventional antibiotics, particularly in the face of rising antimicrobial resistance.
This compound A is classified as a pediocin-like class IIa bacteriocin, which typically acts by forming pores in the membrane of target Gram-positive bacteria through interaction with a mannose phosphotransferase system (Man-PTS).[3] this compound B, on the other hand, is a class IId bacteriocin, and while its precise mechanism of action is not fully elucidated, it is known to contribute significantly to the bactericidal effect, especially when combined with this compound A.[1][3] The combination of these two bacteriocins with potentially different modes of action results in enhanced antimicrobial efficacy.[3]
These application notes provide a summary of the quantitative data on the synergistic activity of this compound A and B, detailed protocols for key experiments to evaluate this synergy, and visualizations of the experimental workflows and proposed mechanisms of action.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound A and this compound B, both individually and in combination, against various indicator strains. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to define the nature of the interaction between two antimicrobial agents.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 2: Synergistic Antimicrobial Activity of this compound A and B against Clostridium perfringens
| This compound Combination | MIC (µg/mL) of this compound A in Combination | MIC (µg/mL) of this compound B in Combination | FICI | Interpretation |
| This compound A + this compound B | Data not specified | Data not specified | Synergy/Partial Synergy | All tested combinations showed synergy or partial synergy |
Note: A recent study demonstrated that all tested combinations of synthetic enterocins, including A and B, showed synergy or partial synergy against Clostridium perfringens, though specific MIC values for the combination were not detailed in the provided search results.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the synergistic interaction between this compound A and this compound B.
Objective: To determine the MIC of each this compound alone and in combination and to calculate the FICI.
Materials:
-
Purified this compound A and this compound B
-
96-well microtiter plates
-
Appropriate broth medium (e.g., BHI broth for C. perfringens)
-
Indicator bacterial strain
-
Spectrophotometer (for inoculum preparation)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the indicator strain overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Preparation of this compound Dilutions:
-
Prepare stock solutions of this compound A and this compound B.
-
In a 96-well plate, create a two-dimensional array of dilutions. Serially dilute this compound A along the x-axis (e.g., columns 1-10) and this compound B along the y-axis (e.g., rows A-G).
-
Row H should contain serial dilutions of this compound A alone, and column 11 should contain serial dilutions of this compound B alone to determine their individual MICs.
-
Include a growth control well (no enterocins) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at the optimal temperature and conditions for the indicator strain (e.g., 37°C for 24 hours for C. perfringens under anaerobic conditions).[3]
-
Reading Results: Determine the MIC for each this compound alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = FIC of this compound A + FIC of this compound B Where:
-
FIC of this compound A = (MIC of this compound A in combination) / (MIC of this compound A alone)
-
FIC of this compound B = (MIC of this compound B in combination) / (MIC of this compound B alone)
-
-
Interpretation: Interpret the FICI value according to Table 1.
Protocol 2: Time-Kill Curve Assay
This protocol assesses the rate at which this compound A and B, alone and in combination, kill a bacterial population over time.
Objective: To evaluate the bactericidal activity and synergy of the this compound combination over a specific period.
Materials:
-
Purified this compound A and this compound B
-
Indicator bacterial strain
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plate counting (e.g., agar plates, spreaders)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., 10^6 CFU/mL) in the appropriate broth.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Bacterial culture only (growth control)
-
Bacterial culture + this compound A at a specific concentration (e.g., MIC)
-
Bacterial culture + this compound B at a specific concentration (e.g., MIC)
-
Bacterial culture + this compound A and this compound B in combination (at concentrations that showed synergy in the checkerboard assay)
-
-
Incubation and Sampling: Incubate all tubes at the optimal growth temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Protocol 3: Membrane Permeabilization Assay
This assay is used to determine if the antimicrobial action of the enterocins involves disrupting the bacterial cell membrane.
Objective: To assess the ability of this compound A and B to permeabilize the cytoplasmic membrane of target bacteria.
Materials:
-
Purified this compound A and this compound B
-
Indicator bacterial strain
-
Fluorescent dye that is excluded by cells with intact membranes (e.g., propidium iodide)
-
Buffer solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest bacterial cells in the exponential growth phase, wash them, and resuspend them in a suitable buffer.
-
Assay Setup:
-
In a microplate or cuvette, add the bacterial suspension.
-
Add the fluorescent dye (e.g., propidium iodide) to the suspension.
-
Add this compound A, this compound B, or their combination at desired concentrations.
-
Include a negative control (no enterocins) and a positive control (a known membrane-permeabilizing agent, e.g., 70% ethanol).[5]
-
-
Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates that the dye is entering the cells due to membrane damage.
-
Data Analysis: Compare the fluorescence levels in the this compound-treated samples to the controls. A significant increase in fluorescence suggests that the enterocins cause membrane permeabilization.
Visualizations
The following diagrams illustrate the experimental workflow for synergy testing and the proposed mechanism of action for the synergistic activity of this compound A and B.
Caption: Workflow for the checkerboard microdilution assay.
Caption: Proposed synergistic mechanism of this compound A and B.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. (Open Access) this compound B, a new bacteriocin from Enterococcus faecium T136 which can act synergistically with this compound A. (1997) | P. Casaus | 387 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Enterocin-Producing Strains using the Agar Well Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the agar well diffusion assay for the effective screening and preliminary characterization of enterocin-producing bacterial strains. Enterocins, a class of bacteriocins produced by Enterococcus species, are of significant interest to the food preservation and pharmaceutical industries due to their antimicrobial properties, particularly against foodborne pathogens and antibiotic-resistant bacteria.
Application Notes
The agar well diffusion assay is a widely used and relatively simple method for detecting the production of extracellular antimicrobial compounds, such as enterocins.[1][2] The principle of this assay is based on the diffusion of the antimicrobial agent from a well, cut into an agar medium, into the surrounding agar that has been seeded with a sensitive indicator microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the substance produced by the strain being tested.[3][4]
Key Applications:
-
Primary Screening: High-throughput screening of a large number of bacterial isolates to identify potential this compound producers.[5][6]
-
Antimicrobial Spectrum Determination: Assessing the range of inhibitory activity of a newly isolated this compound-producing strain against a panel of pathogenic and spoilage microorganisms.[7][8]
-
Preliminary Characterization: The nature of the inhibitory substance can be preliminarily characterized by treating the culture supernatant with various enzymes (e.g., proteases to confirm the proteinaceous nature of enterocins), or by subjecting it to different pH and temperature conditions to assess stability.
-
Bio-preservative Potential: Evaluating the potential of this compound-producing strains or their extracts as natural food preservatives.
Advantages of the Agar Well Diffusion Assay:
-
Simplicity and Cost-Effectiveness: The method is technically straightforward and does not require sophisticated equipment, making it suitable for initial screening purposes.[5]
-
Versatility: It can be adapted to test crude culture supernatants, partially purified, or purified this compound preparations.[9]
-
Qualitative and Semi-Quantitative Assessment: The diameter of the inhibition zone provides a qualitative indication of antimicrobial activity. Under standardized conditions, it can also offer a semi-quantitative comparison of the potency of different producers or the susceptibility of different indicator strains.[4]
Limitations to Consider:
-
Diffusion Dependency: The size of the inhibition zone is influenced by the diffusion rate of the this compound in the agar, which can be affected by its molecular size, charge, and the agar concentration.[2]
-
Influence of Media Components: The composition of the culture medium can impact both the production of the this compound by the producer strain and its activity against the indicator strain.[5]
-
Not a Direct Measure of Potency: The zone of inhibition does not directly correlate to the minimum inhibitory concentration (MIC) but can be used as a preliminary indicator.[10][11]
Experimental Protocols
Protocol 1: Screening of Bacterial Isolates for this compound Production
This protocol outlines the steps for the primary screening of potential this compound-producing strains from a collection of bacterial isolates.
Materials:
-
Bacterial isolates to be screened (e.g., Enterococcus spp.)
-
Indicator strains (e.g., Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus)[12][13]
-
Appropriate growth media (e.g., MRS broth/agar for producer strains, BHI or TSB/TSA for indicator strains)
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile cork borer or pipette tips (to create wells)
-
Micropipettes and sterile tips
-
Incubator
-
Centrifuge
Procedure:
-
Preparation of Producer Strain Culture:
-
Inoculate a single colony of each bacterial isolate to be screened into 5 mL of appropriate broth medium (e.g., MRS broth).
-
Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the cell-free supernatant (CFS), which contains the secreted enterocins. The pH of the supernatant can be neutralized to 7.0 with sterile 1N NaOH to exclude inhibition due to organic acids.[7]
-
-
Preparation of Indicator Lawn:
-
Prepare a fresh overnight culture of the indicator strain in an appropriate broth medium (e.g., BHI broth).
-
Create a suspension of the indicator strain and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the indicator strain suspension over the entire surface of an agar plate (e.g., BHI agar) to create a uniform lawn. Alternatively, for a soft agar overlay, add 100 µL of the indicator culture to 5-7 mL of molten soft agar (0.7% agar) and pour it over a base agar plate.
-
-
Agar Well Diffusion Assay:
-
Allow the inoculated plates to dry for 10-15 minutes in a laminar flow hood.
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the cell-free supernatant from each producer strain into a separate well.[14]
-
Include a negative control well containing sterile, uninoculated growth medium. A positive control with a known bacteriocin can also be included.
-
-
Incubation and Observation:
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.
-
-
Data Recording:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Strains that produce a clear zone of inhibition are considered potential this compound producers.
-
Data Presentation
The results of the agar well diffusion assay can be effectively summarized in tables for clear comparison of the antimicrobial activity of different this compound-producing strains against various indicator organisms.
Table 1: Screening of Enterococcus Isolates for Antimicrobial Activity
| Producer Strain ID | Indicator Strain | Zone of Inhibition (mm) |
| E. faecium ST651ea | Listeria monocytogenes ATCC 15313 | 14 |
| E. faecium ST7119ea | Listeria monocytogenes ATCC 15313 | 16 |
| E. faecium ST7319ea | Listeria monocytogenes ATCC 15313 | 15 |
| E. faecium ST651ea | Vancomycin-Resistant E. faecium VRE19 | 12 |
| E. faecium ST7119ea | Vancomycin-Resistant E. faecium VRE19 | 13 |
| E. faecium ST7319ea | Vancomycin-Resistant E. faecium VRE19 | 11 |
| Control (MRS Broth) | Listeria monocytogenes ATCC 15313 | 0 |
Data is illustrative and based on findings from similar studies.[13]
Table 2: Antimicrobial Spectrum of Selected this compound-Producing Strains
| Indicator Organism | Gram Stain | E. faecalis KT11 Inhibition Zone (mm) | E. faecium CM4 Inhibition Zone (mm) | E. faecium 2CM1 Inhibition Zone (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | 20 | 18 | 19 |
| Listeria monocytogenes ATCC 7644 | Positive | 18 | 20 | 21 |
| Bacillus cereus ATCC 11778 | Positive | 16 | 15 | 17 |
| Escherichia coli ATCC 25922 | Negative | 15 | 0 | 0 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 14 | 0 | 0 |
| Klebsiella pneumoniae ATCC 700603 | Negative | 16 | 0 | 0 |
Data is illustrative and compiled from findings in published research.[2][8]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow of the agar well diffusion assay and the regulatory pathway of this compound production.
Caption: Experimental workflow for the agar well diffusion assay.
Caption: Three-component regulatory system for this compound production.[5][15][16]
References
- 1. The fsr Quorum-Sensing System and Cognate Gelatinase Orchestrate the Expression and Processing of Proprotein EF_1097 into the Mature Antimicrobial Peptide this compound O16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of a Bacteriocin Produced by Enterococcus faecalis KT11 against Some Pathogens and Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. The fsr Quorum-Sensing System and Cognate Gelatinase Orchestrate the Expression and Processing of Proprotein EF_1097 into the Mature Antimicrobial Peptide this compound O16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular characterization of the possible regulation of multiple bacteriocin production through a three-component regulatory system in Enterococcus faecium NKR-5-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Engineering of Enterococcus Strains for Enhanced Enterocin Production
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Enterococcus species are a significant source of enterocins, a class of bacteriocins with potent antimicrobial activity against various foodborne pathogens and multidrug-resistant bacteria.[1][2] The growing interest in these antimicrobial peptides for food preservation and as potential therapeutic agents has spurred research into enhancing their production. Genetic engineering offers a powerful approach to developing high-yield Enterococcus strains. These notes provide an overview of the key genetic targets and strategies for achieving this goal.
The genetic determinants for enterocin production are typically organized in gene clusters, which can be located on plasmids or the chromosome.[3][4] A thorough understanding of the components of these clusters is fundamental for successful genetic manipulation.
Key Components of this compound Gene Clusters:
-
Structural Genes: These genes (e.g., entA) encode the pre-enterocin peptide.[5][6]
-
Immunity Genes: These genes (e.g., eniA) encode proteins that protect the producer strain from its own this compound.[7][8]
-
Transport and Processing Genes: These genes are often responsible for the secretion and maturation of the this compound. A common system involves an ABC transporter that cleaves the leader peptide from the pre-enterocin during its export.[7][9]
-
Regulatory Genes: this compound production is often tightly regulated, commonly through a three-component system consisting of an induction peptide, a histidine kinase, and a response regulator.[3][7][9] This system allows for cell-density-dependent production (quorum sensing).
Strategies for Enhancing this compound Production:
-
Overexpression of Structural Genes: Increasing the copy number of the this compound structural gene, for instance, by cloning it into a high-copy-number plasmid, can lead to increased production.
-
Promoter Engineering: Replacing the native promoter of the this compound gene cluster with a stronger, constitutive, or inducible promoter can significantly boost transcription and, consequently, this compound yield.
-
Modification of Regulatory Systems: Manipulating the three-component regulatory system can lead to constitutive high-level production, bypassing the need for the inducing peptide. This can be achieved by overexpressing the response regulator or by creating mutations in the histidine kinase that lock it in an active state.
-
Heterologous Expression: Expressing this compound genes in a host with a well-characterized genetic background and high-level protein expression capabilities, such as Lactococcus lactis, can be an effective strategy.[3]
-
Optimization of Culture Conditions: While not a genetic engineering approach, optimizing fermentation parameters such as pH, temperature, and media composition is crucial for maximizing the yield of both wild-type and genetically engineered strains.[10][11]
Data Presentation
Table 1: Comparison of this compound Production in Wild-Type and Genetically Engineered Strains
| This compound | Producing Strain | Genetic Modification | Host Strain | Production Level (AU/mL) | Fold Increase | Reference |
| This compound A | Enterococcus faecium DPC1146 | Heterologous expression of entA, entI, entK, entR | Lactococcus lactis MG1363 | 1280 | - | [6] |
| This compound F4-9 | Enterococcus faecalis F4-9 | Heterologous expression of the enf gene cluster | Enterococcus faecalis JH2-2 | Not specified | - | [12] |
| Bacteriocin 21 | Enterococcus faecalis | Plasmid pPD1 with bacA-I genes | Enterococcus faecalis | Not specified | - | [13] |
Table 2: Influence of Culture Conditions on this compound Production by Enterococcus faecium
| Parameter | Optimized Value | This compound Production (AU/mL) | Reference |
| pH | 6.5 | ~35.9 | [10][14] |
| Temperature | 25 °C | ~35.9 | [10][14] |
| Incubation Time | 48 hours | ~35.9 | [10][14] |
| Inoculum Size | 20 mL | ~35.9 | [10][14] |
| Aeration | Static | ~35.9 | [10][14] |
Mandatory Visualizations
Caption: Three-component system regulating this compound production.
Caption: Genetic engineering workflow for enhanced this compound production.
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Enterococcus Cells
This protocol is adapted from methods described for the transformation of Enterococcus species by electroporation.[15][16]
Materials:
-
Enterococcus strain
-
Brain Heart Infusion (BHI) broth
-
Glycine
-
Electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol, ice-cold and sterile)
-
Microcentrifuge tubes, sterile
-
Spectrophotometer
-
Ice
-
Centrifuge
Procedure:
-
Inoculate 5 mL of BHI broth with a single colony of the Enterococcus strain and incubate overnight at 37°C without shaking.
-
The next day, inoculate 50 mL of BHI broth containing 2% glycine with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Incubate at 37°C without shaking until the culture reaches an OD₆₀₀ of 0.5-0.7 (mid-log phase).
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 50 mL of ice-cold, sterile electroporation buffer.
-
Repeat the centrifugation and washing step two more times.
-
After the final wash, resuspend the cell pellet in 1 mL of ice-cold electroporation buffer.
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes.
-
The competent cells can be used immediately or stored at -80°C for future use.
Protocol 2: Transformation of Enterococcus by Electroporation
Materials:
-
Electrocompetent Enterococcus cells (from Protocol 1)
-
Plasmid DNA (10-100 ng)
-
Electroporation cuvettes (0.2 cm gap), pre-chilled
-
Electroporator
-
BHI broth with appropriate antibiotic
-
BHI agar plates with appropriate antibiotic
-
Ice
Procedure:
-
Thaw the electrocompetent cells on ice.
-
Add 1-5 µL of plasmid DNA to 50-100 µL of the thawed competent cells.
-
Gently mix and incubate on ice for 5-10 minutes.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the mixture using the electroporator. Typical settings for Enterococcus are 2.5 kV, 25 µF, and 200 Ω.
-
Immediately add 900 µL of BHI broth to the cuvette and gently resuspend the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto BHI agar plates containing the appropriate antibiotic.
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
Protocol 3: Quantification of this compound Activity by Agar Well Diffusion Assay
This protocol is a standard method for determining the antimicrobial activity of enterocins.[10][17]
Materials:
-
Culture supernatant of the Enterococcus strain to be tested
-
Indicator strain (e.g., Listeria monocytogenes)
-
Appropriate agar medium for the indicator strain (e.g., BHI agar)
-
Sterile cork borer or pipette tip
-
Sterile microcentrifuge tubes
-
Centrifuge
-
pH meter
Procedure:
-
Grow the Enterococcus strain in an appropriate broth medium (e.g., MRS broth) at 37°C for 18-24 hours.
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the supernatant and adjust its pH to 6.5-7.0 with sterile NaOH to eliminate the antimicrobial effect of organic acids.
-
Prepare a lawn of the indicator strain by spreading a fresh overnight culture onto the surface of an agar plate.
-
Allow the plate to dry for 15-20 minutes.
-
Using a sterile cork borer, create wells of 5-6 mm in diameter in the agar.
-
Add a known volume (e.g., 50-100 µL) of the pH-adjusted supernatant to each well.
-
Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
The this compound activity is expressed in arbitrary units per milliliter (AU/mL). This is calculated as the reciprocal of the highest dilution that still shows a clear zone of inhibition, multiplied by 1000/volume of supernatant added to the well (in µL).
References
- 1. mdpi.com [mdpi.com]
- 2. turkjps.org [turkjps.org]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, sequencing and analysis of the this compound biosynthesis gene cluster from the marine isolate 'Streptomyces maritimus': evidence for the derailment of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Gene Cluster Responsible for Secretion of and Immunity to Multiple Bacteriocins, the NKR-5-3 Enterocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Characterization of the Biosynthetic Gene Cluster of this compound F4-9, a Glycosylated Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacteriocin production augments niche competition by enterococci in the mammalian GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic transformation of various species of Enterococcus by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to increase the yield of enterocin production in fermentation.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of enterocin production during fermentation.
Troubleshooting Guide
Low this compound Yield
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low this compound yield is a common challenge that can be attributed to several factors throughout the fermentation process. A systematic approach to troubleshooting should involve the evaluation of your fermentation parameters, medium composition, and producing strain characteristics. Key areas to investigate include suboptimal pH, inappropriate temperature, inadequate nutrient availability, and potential degradation of the produced this compound.
Experimental Workflow for Troubleshooting Low this compound Yield:
Caption: Troubleshooting workflow for low this compound yield.
Q2: How does pH regulation impact this compound production?
The pH of the fermentation medium is a critical factor influencing both bacterial growth and this compound production. While optimal growth of Enterococcus species often occurs at a neutral pH, maximum this compound production is typically observed in a slightly acidic environment.[1][2] For instance, for Enterococcus faecium P13, maximum antimicrobial activity was achieved at a pH of 6.0, representing a four-fold increase compared to fermentation without pH control.[1]
Troubleshooting pH-related issues:
-
Monitor and Control: Implement real-time pH monitoring and automated control using sterile acidic and basic solutions to maintain the optimal pH for this compound production.
-
Buffering Agents: Incorporate buffering agents into your medium to resist drastic pH shifts.
-
Initial pH: Ensure the initial pH of your medium is set to the optimal value for your specific strain.
Q3: What is the optimal temperature for this compound fermentation?
The optimal temperature for this compound production is strain-dependent. While many Enterococcus strains grow well at 37°C, the ideal temperature for bacteriocin synthesis may differ. For example, one study found the optimal temperature for this compound production by E. faecium to be 25°C.[3][4]
Troubleshooting temperature-related issues:
-
Strain-Specific Optimization: Determine the optimal temperature for your specific Enterococcus strain through a series of small-scale experiments at varying temperatures.
-
Temperature Control: Ensure your incubator or fermenter provides precise and stable temperature control throughout the fermentation run.
Q4: My this compound activity disappears or decreases after the initial production phase. What could be the cause?
The decline in this compound activity post-production can be due to several factors:
-
Proteolytic Degradation: The producing strain may secrete proteases that degrade the this compound.
-
Adsorption to Producer Cells: The bacteriocin can adsorb to the surface of the producer cells, reducing the concentration in the supernatant.
-
pH Instability: Enterocins are stable within a specific pH range; extreme pH values can lead to inactivation. For example, this compound E-760 loses activity below pH 3.0 and above pH 9.5.[5]
Troubleshooting this compound instability:
-
Harvest Time Optimization: Harvest the culture at the point of maximum this compound activity, which is often during the late exponential or early stationary phase.
-
pH Control: Maintain the pH of the fermentation broth within the stability range of your specific this compound.
-
Purification: Proceed with purification steps promptly after harvesting to separate the this compound from proteases and producer cells.
Frequently Asked Questions (FAQs)
Q5: What is the recommended medium composition for high-yield this compound production?
While the standard MRS (de Man, Rogosa, and Sharpe) medium is commonly used for growing lactic acid bacteria, optimizing the medium composition can significantly enhance this compound yield.[6] Several studies have shown that supplementation with specific carbon and nitrogen sources can boost production.
Table 1: Optimized Medium Components for Enhanced this compound Production
| Component | Concentration (g/L) | Producing Strain | Reference |
| Tryptone | 10.0 | Enterococcus faecium MC13 | [7][8] |
| Peptone | 6.0 | Enterococcus faecium MC13 | [7][8] |
| Maltose | 3.0 | Enterococcus faecium MC13 | [7][8] |
| Glucose | 9.0 | Enterococcus faecium MC13 | [7][8] |
| NaCl | 15.0 | Enterococcus faecium MC13 | [7][8] |
| Sodium Citrate | 2.5 | Enterococcus faecium MC13 | [7][8] |
| Sodium Acetate | 1.0 | Enterococcus faecium MC13 | [7][8] |
| Dipotassium PO4 | 0.1 | Enterococcus faecium MC13 | [7][8] |
Q6: How can I induce this compound production?
This compound production in some strains is regulated by a quorum-sensing mechanism involving an inducer peptide.[2] This peptide, when secreted and detected by the bacterial population, triggers the expression of the this compound synthesis genes.
Signaling Pathway for Inducer Peptide-Mediated this compound Production:
Caption: Quorum-sensing regulation of this compound production.
For strains with this regulatory system, the addition of a purified or synthetic inducer peptide to the culture medium can stimulate this compound production.[2]
Q7: What is a reliable protocol for the purification of this compound?
A multi-step purification protocol is generally required to obtain pure this compound from the fermentation broth. A common strategy involves a combination of precipitation and chromatography techniques.
Experimental Protocol: Two-Step this compound Purification
-
Ammonium Sulfate Precipitation:
-
Centrifuge the fermentation culture to pellet the cells and collect the cell-free supernatant.
-
Slowly add ammonium sulfate to the supernatant with constant stirring to a final saturation of 50-70% (the optimal percentage should be determined empirically).[9][10]
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge to collect the precipitate containing the crude this compound.
-
Resuspend the precipitate in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 4.5).[5]
-
Dialyze the resuspended precipitate against the same buffer to remove excess ammonium sulfate.
-
-
Cation-Exchange Chromatography:
-
Equilibrate a cation-exchange column (e.g., SP Sepharose Fast Flow) with the starting buffer.[5]
-
Load the dialyzed crude this compound onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and assay for antimicrobial activity to identify the fractions containing the purified this compound.
-
Q8: Should I consider heterologous expression for this compound production?
Heterologous expression can be a viable strategy to overcome low yields in the native producing strain, especially if the native strain is difficult to cultivate or has low production capacity.[11]
Table 2: Host Systems for Heterologous this compound Production
| Host System | Advantages | Considerations | Reference |
| Escherichia coli | Rapid growth, well-established genetics, high expression levels. | Potential for inclusion body formation, lack of post-translational modifications. | [11][12] |
| Lactococcus lactis | Generally Recognized as Safe (GRAS) status, food-grade expression system. | Lower expression levels compared to E. coli. | [13] |
| Pichia pastoris | Eukaryotic system capable of post-translational modifications, high secretion levels. | Slower growth compared to bacteria. | [14] |
Logical Relationship for Deciding on Heterologous Expression:
Caption: Decision tree for considering heterologous expression.
References
- 1. Optimization of this compound P production by batch fermentation of Enterococcus faecium P13 at constant pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 7. Design and optimization of fermentation medium for enhanced bacteriocin production by probiotic bacterium Enterococcus faecium MC13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound P, an Antilisterial Pediocin-Like Bacteriocin from Enterococcus faecium P13, in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Purified Enterocins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low solubility of purified enterocins.
Frequently Asked Questions (FAQs)
Q1: Why do purified enterocins often exhibit low solubility?
A1: The low solubility of many enterocins is attributed to their hydrophobic nature.[1] These antimicrobial peptides can possess long and/or hyper-hydrophobic regions, which leads to self-aggregation in aqueous solutions.[2] The tendency to form aggregates is a significant factor contributing to poor solubility.[3] Additionally, the solubility of peptides is influenced by their amino acid composition and overall charge.[4][5]
Q2: What are the initial steps I should take when my purified, lyophilized enterocin won't dissolve?
A2: Before attempting to dissolve the entire sample, it is recommended to perform a small-scale solubility test.[4] As a general guideline, begin by attempting to dissolve the peptide in sterile, distilled water.[4] If the this compound is basic (net positive charge), it will likely be more soluble in a slightly acidic solution, while acidic enterocins (net negative charge) are more soluble in basic solutions.[6][7] Sonication can also be employed to aid in the dissolution process.[6][7]
Q3: Can pH adjustments improve the solubility of my this compound?
A3: Yes, adjusting the pH of the solvent can significantly impact this compound solubility.[5] For basic enterocins, which are positively charged, using a dilute acidic solution such as 10% acetic acid can improve solubility.[4][5] Conversely, for acidic enterocins, which are negatively charged, a dilute basic solution like 10% ammonium hydroxide may be effective.[7] However, it is crucial to consider the stability of the specific this compound at different pH values, as extreme pH can lead to loss of activity.[8] For instance, this compound E-760 loses activity below pH 3.0 and above pH 9.5.[8]
Q4: Are there any organic solvents that can be used to dissolve enterocins?
A4: Yes, for very hydrophobic enterocins, organic solvents can be effective.[4] It is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), and then slowly dilute the solution with water or an appropriate buffer.[5][7] Other organic solvents that can be tried include isopropanol, methanol, or acetonitrile.[4][9] When working with cysteine-containing peptides, dimethylformamide (DMF) is a suitable alternative to DMSO.[4] Some studies have shown that solvents like n-propanol and iso-amyl alcohol can be used for extraction, indicating their potential for solubilization.[10]
Q5: My this compound forms a gel-like substance in solution. What can I do?
A5: Gel formation is often a result of peptide aggregation.[6] Working with more dilute solutions can help prevent this issue.[6] If aggregation has already occurred, using denaturing agents like 6M guanidine hydrochloride or 8M urea can disrupt the aggregates and solubilize the peptide.[4][6] It is important to note that these denaturing agents will likely need to be removed before conducting biological assays, as they can interfere with protein function.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized this compound powder does not dissolve in aqueous buffer. | - The this compound is highly hydrophobic.- The pH of the buffer is close to the isoelectric point (pI) of the this compound. | - Try dissolving in a small amount of an organic solvent (e.g., DMSO, DMF) first, then slowly dilute with the aqueous buffer.[5][7]- Adjust the pH of the buffer. For basic enterocins, use a slightly acidic buffer. For acidic enterocins, use a slightly basic buffer.[6][7] |
| This compound precipitates out of solution after initial dissolution. | - The solution is supersaturated.- A change in temperature or pH has occurred.- The ionic strength of the solution is not optimal. | - Prepare a more dilute stock solution.- Ensure the pH and temperature of the solution remain stable.- Test a range of ionic strengths to find the optimal condition for solubility.[11] |
| The this compound solution is cloudy or contains visible aggregates. | - The this compound is aggregating due to its hydrophobic nature. | - Use sonication to help break up aggregates.[6][7]- Add a denaturing agent like 6M guanidine hydrochloride or 8M urea to the solution. Note that this may require subsequent removal.[4][6]- Consider using a mild, non-ionic detergent to aid in solubilization.[12] |
| Loss of biological activity after solubilization. | - The solvent used is denaturing the this compound.- The pH of the solution is causing irreversible denaturation.- The this compound is degraded by proteases. | - If using organic solvents or denaturants, ensure they are compatible with maintaining the this compound's activity or can be removed effectively.- Determine the pH stability range of your specific this compound and work within those limits.[8]- Use protease inhibitors during purification and handle samples under conditions that minimize protease activity. |
Experimental Protocols
Protocol 1: General Solubilization of Lyophilized Enterocins
This protocol provides a stepwise approach to solubilizing a newly purified, lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% (v/v) Acetic Acid in sterile water
-
10% (v/v) Ammonium Hydroxide in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Sonicator
-
Vortex mixer
Procedure:
-
Initial Assessment: Before opening, centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.[13]
-
Solubility Test: To avoid risking the entire sample, perform a solubility test with a small, weighed amount of the this compound.[4]
-
Aqueous Solubilization:
-
Attempt to dissolve the test amount of this compound in sterile, distilled water to a concentration of 1-2 mg/mL.[4]
-
Gently vortex the solution. If it does not dissolve, proceed to the next step.
-
-
pH Adjustment:
-
Based on the predicted charge of your this compound (calculated from its amino acid sequence), add either a small amount of 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides) dropwise until the peptide dissolves.[4][5]
-
Avoid extreme pH values that could denature the protein.
-
-
Organic Solvent Solubilization (for highly hydrophobic enterocins):
-
If the this compound remains insoluble, try dissolving the test amount in a minimal volume of DMSO.[5]
-
Once dissolved, slowly add sterile water or buffer to the desired final concentration, mixing gently. Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.
-
-
Sonication: If aggregates are present, sonicate the solution in short bursts (e.g., 10-15 seconds) in an ice bath to aid dissolution.[6]
-
Scaling Up: Once a suitable solvent system is identified, you can dissolve the remainder of your lyophilized this compound using the optimized conditions.
-
Storage: For long-term storage, it is recommended to aliquot the this compound solution and store it at -20°C or -80°C.[4]
Protocol 2: Solubilization of Aggregated Enterocins using Denaturants
This protocol is for enterocins that have formed visible aggregates or gels in solution.
Materials:
-
Aggregated this compound solution
-
Guanidine hydrochloride (GuHCl) or Urea
-
Dialysis tubing or desalting column
-
Appropriate refolding buffer
Procedure:
-
Denaturation:
-
Removal of Denaturant:
-
The denaturant must be removed to allow the this compound to refold into its active conformation. This is typically achieved through dialysis or by using a desalting column.
-
Dialysis: Transfer the this compound solution into dialysis tubing with an appropriate molecular weight cutoff. Dialyze against a large volume of a suitable refolding buffer (e.g., a buffer with a pH and ionic strength known to be optimal for the this compound's stability and activity). Perform several buffer changes over 24-48 hours at 4°C.
-
Desalting Column: Equilibrate a desalting column with the desired refolding buffer. Apply the this compound solution to the column and collect the fractions containing the protein, which will be separated from the smaller denaturant molecules.
-
-
Activity Assay: After removal of the denaturant, it is crucial to perform a biological activity assay to confirm that the this compound has refolded correctly and retained its function.
Data Presentation
Table 1: Solubility of Various Bacteriocins in Different Solvents
| Bacteriocin | Solubility Characteristics | Reference |
| Actagardine (Gardimycin) | Insoluble in H₂O, MeOH, DMSO. | [1] |
| Bovicin HJ50 | Hydrophobic, soluble in n-propanol. | [1] |
| Cinnamycin (Lanthiopeptin) | 10 mg/mL in DMSO. | [1] |
| This compound LR/6 | Stable in the presence of surfactants and organic solvents. | [14] |
| Nisin | Low solubility in meat products. | [15] |
Visualizations
Caption: A workflow for troubleshooting the low solubility of purified enterocins.
Caption: Factors influencing the solubility of purified enterocins.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The influence of ionic strength, nutrients and pH on bacterial adhesion to metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cusabio.com [cusabio.com]
- 14. Purification and characterization of this compound LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Loss of Enterocin Activity During Storage
Welcome to the technical support center for enterocin stability. This resource is designed for researchers, scientists, and drug development professionals who are encountering a loss of this compound activity during storage and experimental procedures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to help you maintain the efficacy of your enterocins.
Frequently Asked Questions (FAQs)
Q1: My this compound solution lost significant activity after being stored at 4°C for a few weeks. What could be the cause?
A1: Short-term storage at 4°C is generally acceptable for many enterocins, but gradual activity loss can occur. This may be due to the presence of residual proteases in a semi-purified sample, slow oxidation, or other chemical degradation. For storage longer than a few weeks, freezing at -20°C or -80°C is recommended to better preserve activity.[1]
Q2: I've noticed a significant drop in activity after freeze-thawing my this compound sample. Why is this happening and how can I prevent it?
A2: Repeated freeze-thaw cycles are a common cause of protein denaturation and aggregation, which can lead to a loss of biological activity. To prevent this, it is highly recommended to aliquot your this compound solution into single-use volumes before freezing. This allows you to thaw only the amount you need for a single experiment, leaving the main stock undisturbed. The use of cryoprotectants can also help maintain stability during freezing and thawing.
Q3: My lyophilized (freeze-dried) this compound has low activity after I reconstitute it. What went wrong?
A3: Low activity in reconstituted lyophilized this compound can result from improper storage of the dried powder or the reconstitution process itself. To maintain stability, store the lyophilized powder in a sealed container with a desiccant at -20°C or below.[1] Before opening, allow the container to come to room temperature to prevent condensation, as moisture can degrade the sample. When reconstituting, use a buffer at the optimal pH for your specific this compound.
Q4: Can the pH of my storage buffer affect my this compound's stability?
A4: Absolutely. The stability of enterocins is highly dependent on pH. Most enterocins are stable in acidic to neutral pH ranges (typically pH 2.0 to 8.0), but their activity can diminish in alkaline conditions.[2][3][4] For example, this compound E-760 is stable between pH 5.0 and 8.7 but loses activity below pH 3.0 and above pH 9.5.[2] It is crucial to store your this compound in a buffer with a pH that is optimal for its stability.
Q5: What are cryoprotectants, and should I use them for storing my this compound?
A5: Cryoprotectants are substances that protect proteins and cells from damage during freezing. Common cryoprotectants include glycerol, skim milk, and various sugars like sucrose and trehalose.[5][6][7] While not always necessary for purified enterocins, they can be beneficial, especially for long-term storage or if you are working with a cell-free supernatant containing the this compound. They help to prevent the formation of ice crystals that can damage the protein structure.
Troubleshooting Guide
If you are experiencing a loss of this compound activity, follow this general troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting the loss of this compound activity.
Data Presentation: this compound Stability
The stability of enterocins can vary depending on the specific type and the environmental conditions. Below is a summary of stability data for several common enterocins.
| This compound | Temperature Stability | pH Stability | Reference(s) |
| This compound A | Stable at temperatures below 100°C. | Stable in acidic pH values. | [8] |
| This compound P | Heat resistant (60 min at 100°C; 15 min at 121°C). Stable to freeze-thawing and long-term storage at 4°C and -20°C. | Stable between pH 2.0 and 11.0. | |
| This compound AS-48 | Stable for at least 15 days at 4°C in fresh fruit juices, with complete stability up to 120 days in commercial juices at 4°C. | Stable in a wide range of pH, including acidic conditions found in fruit juices. | |
| This compound Gr17 | Stable up to 80°C. | Stable in a broad pH range. | |
| This compound E-760 | Thermostable, retaining activity after 5 minutes at 100°C. | Stable between pH 5.0 and 8.7; activity is lost below pH 3.0 and above pH 9.5. | [2][9] |
| This compound LR/6 | Active at high temperatures (boiling and autoclaving). Stable for at least 1 year at 4°C and -20°C. | Stable over a wide pH range of 2.0-8.0. | [4] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Activity
This protocol is a standard method for determining the antimicrobial activity of an this compound solution.
Caption: A simplified workflow for performing an agar well diffusion assay to test this compound activity.
Materials:
-
Appropriate growth medium for the indicator strain (e.g., MRS or BHI agar)
-
Overnight culture of a sensitive indicator microorganism
-
This compound solution (crude or purified)
-
Sterile petri dishes, micropipettes, and tips
-
Sterile cork borer or pipette tip (4-6 mm diameter)
-
Incubator
Procedure:
-
Prepare Indicator Lawn: Create a uniform lawn of the indicator strain by spreading 100-200 µL of an overnight culture onto the surface of an agar plate. Allow the plate to dry for 10-15 minutes.
-
Create Wells: Using a sterile cork borer or the wide end of a pipette tip, create wells in the agar.
-
Add Sample: Pipette a fixed volume (e.g., 50-100 µL) of your this compound sample into each well. It is also common to prepare serial dilutions of the this compound to determine the minimum inhibitory concentration. Include a negative control with the storage buffer alone.[1]
-
Incubate: Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Measure and Calculate: Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution that still shows a clear zone of inhibition.[10][11]
Protocol 2: Assessing the Thermal Stability of this compound
This protocol helps determine the temperature tolerance of your this compound.
Procedure:
-
Sample Preparation: Aliquot your this compound solution into several microcentrifuge tubes.
-
Heat Treatment: Incubate the tubes at various temperatures (e.g., 60°C, 80°C, 100°C, and 121°C for autoclaving) for specific time intervals (e.g., 15, 30, and 60 minutes). Include a control sample kept at 4°C.[3]
-
Cooling: After heat treatment, immediately cool the samples on ice.
-
Activity Assay: Determine the residual antimicrobial activity of each heat-treated sample and the control using the Agar Well Diffusion Assay (Protocol 1).
-
Analysis: Compare the inhibition zones of the treated samples to the control to determine the percentage of activity retained at each temperature and time point.
Protocol 3: Evaluating the pH Stability of this compound
This protocol is used to determine the pH range in which your this compound remains active.
Procedure:
-
pH Adjustment: Adjust the pH of your this compound solution to a range of values (e.g., pH 2.0 to 11.0) using sterile HCl or NaOH.[2]
-
Incubation: Incubate the pH-adjusted samples at a constant temperature (e.g., 4°C or 37°C) for a set period (e.g., 2 hours).
-
Neutralization: After incubation, neutralize the pH of all samples to approximately 7.0.
-
Activity Assay: Determine the remaining antimicrobial activity of each sample using the Agar Well Diffusion Assay (Protocol 1).
-
Analysis: Compare the inhibition zones of the pH-treated samples to a control sample that was not pH-adjusted to determine the stability of the this compound across the tested pH range.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]
- 4. Purification and characterization of this compound LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cryoprotectants and storage temperatures for preserving viability and probiotic properties of lyophilized bacterial strains from chicken gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and purification of this compound E-760 with broad antimicrobial activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and Application of this compound RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing culture media composition for maximal enterocin production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media composition for maximal enterocin production. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used basal medium for this compound production?
A1: De Man, Rogosa, and Sharpe (MRS) medium is widely used for the cultivation of lactic acid bacteria (LAB), including Enterococcus species, and serves as a common basal medium for this compound production.[1] However, standard MRS broth is not always optimal for specific strains and may require modification to enhance this compound yields.[1][2] M17 and Trypticase Soy Broth with Yeast Extract (TSBYE) are other complex media that can support this compound production.[1][3]
Q2: Which carbon sources are optimal for high this compound yield?
A2: The optimal carbon source is often strain-dependent. While glucose is a common component of MRS media, some studies have shown that sucrose can lead to significantly higher this compound production.[2] Other carbohydrates like lactose and glycerol have also been used to supplement media and improve yields.[4] It is recommended to empirically test various carbon sources and their concentrations for the specific Enterococcus strain being used.
Q3: How do nitrogen sources in the culture medium affect this compound production?
A3: Rich nitrogen sources such as yeast extract, peptone, and tryptone are crucial for robust cell growth and bacteriocin synthesis.[1] The concentration and type of nitrogen source can significantly influence production. For example, this compound 1146 production was found to be affected by the concentration of yeast extract in the medium.[3] While complex media are effective, their high cost can be a drawback for large-scale production, prompting research into more cost-effective alternatives.[1]
Q4: What is the optimal pH for this compound production?
A4: The optimal pH for this compound production is typically between 6.0 and 6.5.[4][5] Production is often lower in more acidic conditions (pH 5.5 and below).[4] Since the metabolic activity of LAB naturally lowers the pH of the medium due to lactic acid production, controlling the pH during fermentation is critical for maximizing yield.[6] In a bioreactor, this can be achieved through automated addition of a sterile base. For flask cultures, incorporating buffering agents into the medium is beneficial.[7]
Q5: What is the ideal temperature for cultivating Enterococcus for this compound production?
A5: The optimal temperature for this compound production can vary between strains. For instance, a study on Enterococcus faecium DB1 identified an optimal temperature of 34.37°C,[2] while another study on a different E. faecium strain found 25°C to be optimal.[8][9] It is crucial to determine the optimal temperature for your specific strain, as this can differ from the optimal temperature for cell growth.
Q6: Is aeration necessary for this compound production?
A6: Enterococcus species are facultative anaerobes. This compound production is often favored under anaerobic or static conditions.[6] One optimization study found that an aeration rate of 0 RPM (static conditions) resulted in the best this compound yield.[8][9] However, the optimal condition can be strain-specific, and in some cases, microaerophilic conditions might be beneficial.
Troubleshooting Guide
This guide addresses common problems encountered during this compound production experiments.
Problem 1: Low or No this compound Yield
Possible Causes and Solutions:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of glucose can sometimes lead to catabolite repression, inhibiting secondary metabolite production.[7]
-
Recommendation: Systematically evaluate different carbon sources (e.g., sucrose, lactose, glycerol) and nitrogen sources (e.g., yeast extract, peptone) at various concentrations.[2][4][10] A one-factor-at-a-time (OFAT) or response surface methodology (RSM) approach can be used for optimization.[2][6]
-
-
Incorrect pH: The pH of the culture medium can drift out of the optimal range (typically 6.0-6.5) due to the production of lactic acid.[4][5]
-
Suboptimal Temperature: The incubation temperature may be suitable for growth but not for this compound production.
-
Inappropriate Aeration: this compound production is often higher under static or anaerobic conditions.[6]
Problem 2: Inconsistent this compound Production Between Batches
Possible Causes and Solutions:
-
Variable Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact the reproducibility of your results.
-
Recommendation: Implement a standardized protocol for inoculum preparation. Use a consistent volume of a fresh overnight culture grown in a standardized medium. For greater consistency, prepare and use a frozen working cell bank.[7]
-
-
Media Preparation Inconsistencies: Minor variations in media preparation can lead to different outcomes.
-
Recommendation: Ensure all media components are accurately weighed and dissolved completely. Sterilize media under consistent conditions (time and temperature) to avoid degradation of sensitive components.
-
Problem 3: Difficulty in Measuring this compound Activity
Possible Causes and Solutions:
-
Inactive this compound: The this compound may have been degraded by proteases present in the culture supernatant.
-
Insensitive Indicator Strain: The chosen indicator strain may not be sensitive to the specific this compound being produced.
-
Interference from Lactic Acid: The antimicrobial effect observed could be due to the low pH from lactic acid rather than the this compound itself.
-
Recommendation: When preparing the cell-free supernatant for activity assays, adjust the pH to a neutral value (e.g., 6.5-7.0) with a sterile base (e.g., 1M NaOH) to eliminate the effect of the acid.[13] Additionally, treating a sample with a protease (e.g., trypsin) can confirm the proteinaceous nature of the antimicrobial agent; loss of activity after treatment indicates a bacteriocin.[14]
-
Data Presentation: Optimized Conditions for this compound Production
The following tables summarize optimized parameters for this compound production from various studies.
Table 1: Optimized Culture Conditions for this compound Production
| Enterococcus Strain | Temperature (°C) | Initial pH | Aeration | Key Media Components | Reference |
| E. faecium P13 | 32 | 6.0 | Anaerobic | MRS Broth | [5] |
| E. faecium DB1 | 34.37 | 6.54 | Not Specified | MRS with 27.66 g/L Sucrose | [2] |
| E. faecium (Probiotic) | 25 | 6.5 | 0 RPM (Static) | Nutrient Medium | [8][9] |
| E. faecium | Not Specified | 6.0 - 6.5 | Not Specified | MRS with Lactose, Glycerol, Tween 20 | [4] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Quantification
This method is used to determine the activity of this compound in a cell-free supernatant.
Materials:
-
Overnight culture of a sensitive indicator strain (e.g., Listeria innocua).
-
Appropriate growth medium for the indicator strain (e.g., BHI or MRS agar).
-
Cell-free supernatant (CFS) from the this compound-producing culture (centrifuged and filter-sterilized).
-
Sterile petri dishes, micropipettes, and tips.
-
Sterile cork borer or pipette tip (for making wells).
Procedure:
-
Prepare Indicator Lawn: Inoculate molten soft agar (e.g., 0.8% agar) kept at 45-50°C with the overnight culture of the indicator strain (e.g., a 1% v/v inoculation). Pour this mixture over a pre-poured solid agar plate to create a uniform lawn of the indicator bacteria. Allow it to solidify in a sterile environment.[15]
-
Create Wells: Once the agar has solidified, use a sterile cork borer (typically 5-6 mm in diameter) to punch wells into the agar.[8]
-
Add Supernatant: Pipette a specific volume (e.g., 50-100 µL) of the pH-neutralized, filter-sterilized CFS into each well.[8]
-
Incubation: Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher this compound activity.
-
Quantify Activity (Optional): To quantify the activity in Arbitrary Units (AU/mL), perform serial two-fold dilutions of the CFS. The activity (AU/mL) is calculated as the reciprocal of the highest dilution that still produces a clear zone of inhibition.[13]
Protocol 2: General Workflow for Media Optimization
This protocol outlines a systematic approach to optimizing media components for enhanced this compound production.
-
Establish Baseline: Cultivate the Enterococcus strain in a standard basal medium (e.g., MRS broth) under defined conditions (temperature, pH, aeration). Measure both cell growth (OD600) and this compound activity (using the Agar Well Diffusion Assay). This will serve as your control.
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Carbon Source: Prepare the basal medium with different carbon sources (e.g., glucose, sucrose, lactose) at the same concentration. Run the fermentation and measure this compound activity to identify the best carbon source. Then, vary the concentration of the top-performing carbon source to find its optimal level.
-
Nitrogen Source: Using the optimized carbon source, repeat the process for different nitrogen sources (e.g., yeast extract, tryptone, peptone) and their concentrations.
-
-
Evaluate Physical Parameters: Using the optimized medium from the previous step, evaluate the effect of physical parameters like temperature and initial pH. Test a range for each parameter while keeping the others constant.
-
Validation: Perform a final fermentation run using all the identified optimal parameters to confirm the enhanced this compound yield compared to the initial baseline conditions.
Visualizations
Experimental Workflow for Media Optimization
Caption: Workflow for optimizing media components and physical parameters.
Regulation of Class II this compound Biosynthesis
Caption: Regulation of Class II this compound production.
References
- 1. scispace.com [scispace.com]
- 2. Optimization of Conditions for the Maximum Bacteriocin Production of Enterococcus faecium DB1 Using Response Surface Methodology -Food Science of Animal Resources [koreascience.kr]
- 3. A comparison of factors affecting the production of two bacteriocins from lactic acid bacteria | Semantic Scholar [semanticscholar.org]
- 4. redalyc.org [redalyc.org]
- 5. Optimization of this compound P production by batch fermentation of Enterococcus faecium P13 at constant pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effect of Exogenous Factors on Bacteriocin Production from Lactobacillus paracasei J23 by Using a Resting Cell System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nutritional factors affecting the production of two bacteriocins from lactic acid bacteria on whey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Method to Assess Bacteriocin Effects on the Gut Microbiota of Mice [jove.com]
Technical Support Center: Preventing Degradation of Enterocins by Proteases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of enterocins by proteases during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of enterocin activity in my experiments?
A1: The loss of this compound activity is frequently attributed to proteolytic degradation. Enterocins, being proteinaceous in nature, are susceptible to cleavage by proteases present in the experimental environment.[1][2] This can be a significant issue when working with crude or partially purified this compound preparations, or in environments rich in proteolytic enzymes, such as in vivo models or food matrices.[3][4] Other factors like suboptimal pH and high temperatures can also contribute to the loss of activity.[2][5]
Q2: What are the common sources of contaminating proteases in my experiments?
A2: Proteases can be introduced from various sources, including:
-
The producer microorganism: Some bacteria that produce enterocins also secrete proteases that can degrade the bacteriocin itself.[3]
-
The experimental medium: Complex media components can sometimes contain residual protease activity.
-
The target environment: In vivo studies in the gastrointestinal tract or applications in food products will expose enterocins to a host of digestive proteases like pepsin and trypsin.[4]
-
Contamination: Inadequate sterile technique can introduce microbial contaminants that produce proteases.
Q3: What are the main strategies to prevent this compound degradation by proteases?
A3: The three primary strategies to protect enterocins from proteolytic degradation are:
-
Encapsulation: Enclosing enterocins within a protective matrix.[6][7]
-
Use of Protease Inhibitors: Adding compounds that block the active sites of proteases.
-
Protein Engineering (Site-Directed Mutagenesis): Modifying the amino acid sequence of the this compound to make it less susceptible to protease cleavage.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity in a cell-free supernatant. | Presence of endogenous proteases from the producer strain. | Purify the this compound to remove contaminating proteases. Alternatively, add a broad-spectrum protease inhibitor cocktail to the supernatant immediately after collection. |
| This compound is inactive in an in vivo model (e.g., oral administration). | Degradation by digestive proteases (e.g., pepsin, trypsin). | Encapsulate the this compound in a protective matrix such as alginate, chitosan, or liposomes to shield it from the harsh gut environment.[7] |
| Inconsistent results in antimicrobial assays. | Variable protease contamination between experimental setups. | Standardize sterile techniques to minimize microbial contamination. Consider using a defined, protease-free medium for your experiments. |
| Purified this compound loses activity over time during storage. | Residual protease activity or inherent instability. | Store the purified this compound at low temperatures (-20°C or -80°C) in a buffer with an optimal pH for stability (typically acidic to neutral).[5] Consider adding a specific protease inhibitor if a contaminating protease is identified. |
| This compound is degraded by a specific protease in your application. | The this compound contains a cleavage site for that particular protease. | If the protease is known, consider using site-directed mutagenesis to alter the cleavage site on the this compound.[8] |
Experimental Protocols
Protocol 1: Encapsulation of Enterocins in Alginate Microspheres
This protocol describes a simple method for encapsulating enterocins to protect them from proteolytic degradation.
Materials:
-
Purified or partially purified this compound solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Sterile distilled water
-
Magnetic stirrer
-
Syringe with a needle (e.g., 22-gauge)
Procedure:
-
Prepare the Alginate Solution:
-
Dissolve 2% (w/v) sodium alginate in sterile distilled water by stirring vigorously with a magnetic stirrer until a homogenous solution is formed.
-
Sterilize the alginate solution by autoclaving.
-
-
Prepare the this compound-Alginate Mixture:
-
Mix the this compound solution with the sterile alginate solution at a desired ratio (e.g., 1:2 v/v). Stir gently to ensure uniform distribution.
-
-
Form the Microspheres:
-
Prepare a 0.1 M CaCl₂ solution in sterile distilled water and place it in a beaker with gentle stirring.
-
Draw the this compound-alginate mixture into a syringe.
-
Extrude the mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm. Alginate microspheres will form upon contact with the calcium ions.
-
-
Harden and Wash the Microspheres:
-
Allow the microspheres to harden in the CaCl₂ solution for 30 minutes with gentle stirring.
-
Collect the microspheres by decantation or filtration.
-
Wash the microspheres with sterile distilled water to remove excess calcium chloride.
-
-
Store the Encapsulated this compound:
-
Store the microspheres in a suitable buffer or lyophilize for long-term storage.
-
Protocol 2: Assessing this compound Stability in the Presence of Proteases
This protocol allows for the quantitative assessment of this compound stability against specific proteases.
Materials:
-
Purified this compound solution of known activity (e.g., in Arbitrary Units/mL).
-
Proteases of interest (e.g., trypsin, pepsin, proteinase K).
-
Appropriate buffer for each protease.
-
Tris-HCl buffer or other suitable buffer to stop the reaction.
-
Sensitive indicator bacterial strain.
-
Agar well diffusion assay materials.
Procedure:
-
Prepare Protease Solutions:
-
Prepare stock solutions of each protease in their respective optimal buffers (e.g., trypsin in phosphate buffer pH 7.0, pepsin in glycine-HCl buffer pH 2.0).
-
-
Incubate this compound with Proteases:
-
In separate microcentrifuge tubes, mix the this compound solution with each protease solution to a final protease concentration of 1 mg/mL.
-
Include a control tube with the this compound solution and buffer only (no protease).
-
Incubate all tubes at the optimal temperature for the respective protease (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Inactivate Proteases:
-
Stop the proteolytic reaction by boiling the samples for 5-10 minutes (if the this compound is heat-stable) or by adding a specific protease inhibitor.
-
-
Determine Residual Activity:
-
Perform an agar well diffusion assay to determine the remaining antimicrobial activity of the this compound in each sample against a sensitive indicator strain.
-
-
Analyze the Data:
-
Measure the diameter of the inhibition zones.
-
Calculate the percentage of residual activity compared to the control sample (100% activity).
-
Data Presentation
Table 1: Effect of Encapsulation on this compound Stability and Activity
| This compound Sample | Encapsulation Method | Encapsulation Yield (%) | Thermal Degradation Onset (°C) | Inhibition Halo against L. monocytogenes (mm) |
| Crude this compound | - | - | Not Reported | 10.0 ± 1.1 |
| Encapsulated this compound (1%) | Spray-drying with whey protein | 31.66 | 137 | 18.0 ± 1.8 |
| Encapsulated this compound (5%) | Spray-drying with whey protein | 34.16 | 154 | 16.7 ± 1.9 |
Data adapted from a study on microencapsulated this compound.[6]
Table 2: Susceptibility of Purified this compound E-760 to Proteolytic Enzymes
| Enzyme | Residual Activity |
| Beta-chymotrypsin | Degraded |
| Proteinase K | Degraded |
| Papain | Degraded |
| Lysozyme | Resistant |
| Lipase | Resistant |
Data from a study on the characterization of this compound E-760.[1]
Visualizations
Caption: Workflow for assessing this compound stability against proteases.
Caption: Key strategies to prevent this compound degradation by proteases.
References
- 1. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial efficacy of Enterococcus microencapsulated bacteriocin on Listeria monocytogenes, Listeria innocua and Listeria ivanovi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encapsulation of Enterococcus faecium in hyaluronic acid/gelatin/sodium alginate/protamine improves cell viability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A Mutants Identified by Saturation Mutagenesis Enhance Potency Towards Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Enterocins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enterocins. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges related to bacterial resistance to these antimicrobial peptides.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving enterocin resistance.
1. Issues with this compound Activity and Susceptibility Testing
-
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound?
-
A1: Inconsistent MIC values can arise from several factors. Firstly, check the stability of your this compound preparation. Enterocins are peptides and can be sensitive to pH, temperature, and proteolytic degradation.[1][2] Ensure proper storage and handling. Secondly, the inoculum size of the target bacteria is critical. A higher than intended inoculum can lead to apparently higher MICs. Standardize your inoculum using McFarland standards. Lastly, the growth medium itself can affect this compound activity. Some media components may inhibit or degrade the this compound.[3] Consider using a standardized medium like Mueller-Hinton Broth for susceptibility testing.[3]
-
-
Q2: My purified this compound shows lower activity than the crude supernatant. What could be the reason?
-
A2: This is a common issue during purification. It could be due to the loss of synergistic components present in the crude extract. Some enterocins work more effectively in combination with other peptides produced by the source organism.[4] The purification process might also lead to protein aggregation or degradation if not optimized. Ensure you are using appropriate buffers and temperatures throughout the purification process.[5][6]
-
-
Q3: The zone of inhibition in my agar well diffusion assay is not clear or consistent. How can I improve this?
-
A3: The clarity and consistency of inhibition zones can be affected by several factors. Ensure the agar has a uniform depth. The diffusion of the this compound is dependent on the agar concentration and depth. Also, the indicator lawn should be evenly spread. A non-uniform lawn will result in irregular zones. The pH of the agar can also influence this compound activity.[7][8]
-
2. Challenges in Biofilm-Related Experiments
-
Q4: I'm seeing high variability in biofilm formation in my microtiter plate assay. What are the possible causes?
-
A4: High variability is a frequent challenge in biofilm assays. Inconsistent initial inoculum density is a primary cause. Ensure each well receives the same number of cells. Pipetting technique is crucial; avoid introducing bubbles. The type of microtiter plate can also have an impact; some surfaces promote biofilm formation more effectively than others.[9][10] Additionally, environmental factors like temperature and humidity fluctuations during incubation can affect biofilm growth.[11]
-
-
Q5: My crystal violet staining is inconsistent, leading to unreliable quantification.
-
A5: Inconsistent staining can result from inadequate washing steps. If planktonic cells are not thoroughly removed, they will be stained and contribute to the absorbance reading. Conversely, overly aggressive washing can dislodge the biofilm. Gentle and consistent washing is key. Ensure the crystal violet solution is filtered to remove any precipitates that could cause artifacts.[11]
-
3. Issues with Synergy and Resistance Experiments
-
Q6: I am not observing the expected synergistic effect in my checkerboard assay.
-
A6: The absence of synergy could be due to several reasons. The concentration range of the tested agents might not be appropriate to reveal synergy. Ensure your dilutions cover a broad range around the MIC of each agent. The mechanism of action of the combined agents may not be synergistic against the tested strain.[12] Also, the interpretation of the Fractional Inhibitory Concentration (FIC) index is crucial; ensure you are using the correct formula and cut-off values.[13][14][15]
-
-
Q7: I am struggling to generate stable this compound-resistant mutants.
-
A7: The frequency of spontaneous resistance mutations can be low.[16] You may need to screen a large population of bacteria. The concentration of the this compound used for selection is also critical. A concentration that is too high may kill all the cells, while one that is too low may not provide enough selective pressure. Serial passage at sub-inhibitory concentrations can be an effective method to gradually select for resistant mutants.[17]
-
Data Presentation: Synergistic Effects of Enterocins
The following tables summarize quantitative data on the synergistic effects of enterocins with other antimicrobial agents against various bacterial strains. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction, where:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
| This compound Combination | Target Organism | FIC Index | Interpretation |
| Nisin + this compound MT104b | Staphylococcus aureus | ≤ 0.5 | Synergy |
| Nisin + Pediocin | Lactobacillus sakei | ≤ 0.5 | Synergy |
| Nisin + this compound MT162b | Lactobacillus sakei | ≤ 0.5 | Synergy |
| Pediocin + this compound MT104b | Lactobacillus sakei | ≤ 0.5 | Synergy |
| Nisin + Pediocin | Listeria monocytogenes | 0.5 < FIC ≤ 1.0 | Additive |
| Garvicin KS + Nisin | Staphylococcus aureus | 0.22 | Synergy |
| Garvicin KS + Farnesol | Staphylococcus aureus | 0.47 | Synergy |
| Nisin + Farnesol | Staphylococcus aureus | 0.47 | Synergy |
| Garvicin KS + Nisin + Farnesol | Staphylococcus aureus | 0.33 | Synergy |
| Garvicin KS + Polymyxin B | Acinetobacter baumannii | ≤ 0.5 | Synergy |
Data compiled from multiple sources.[6][14][18]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound resistance.
1. Protocol for Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agents (this compound and another compound)
-
Bacterial culture of the target organism
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
-
Procedure:
-
Prepare antimicrobial solutions: Prepare stock solutions of each antimicrobial agent. From these, create a series of twofold dilutions in the growth medium.
-
Plate setup:
-
Along the x-axis of the 96-well plate, add 50 µL of each dilution of Antimicrobial A to the corresponding columns.
-
Along the y-axis, add 50 µL of each dilution of Antimicrobial B to the corresponding rows.
-
The wells will now contain various combinations of the two agents.
-
Include control wells with only Antimicrobial A, only Antimicrobial B, and no antimicrobials (growth control).
-
-
Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the target organism for 18-24 hours.
-
Reading results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate FIC index:
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
FIC Index = FIC of A + FIC of B
-
-
Interpretation: Interpret the results based on the FIC index values provided in the data presentation section.[13][19]
-
2. Protocol for Crystal Violet Biofilm Assay
This protocol is used to quantify biofilm formation by bacteria.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Bacterial culture
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Plate reader
-
-
Procedure:
-
Inoculum preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
-
Biofilm formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at the optimal temperature for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic cells by inverting the plate and shaking off the liquid. Wash the wells twice with 200 µL of sterile PBS. Be gentle to avoid dislodging the biofilm.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 570-590 nm using a plate reader.[10][11]
-
3. Protocol for Generating this compound-Resistant Mutants
This protocol describes a method for generating bacterial mutants with resistance to a specific this compound through serial passage.
-
Materials:
-
This compound solution of known concentration
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., BHI broth)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer
-
-
Procedure:
-
Initial MIC determination: Determine the baseline MIC of the this compound against the target bacterial strain using a standard broth microdilution method.
-
Serial Passage:
-
In a 96-well plate, prepare a series of twofold dilutions of the this compound in the growth medium, starting from a concentration several dilutions below the initial MIC.
-
Inoculate the wells with the target bacteria at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate for 24 hours at the optimal growth temperature.
-
Identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-inhibitory concentration).
-
Use the culture from this well to inoculate a new series of this compound dilutions on a fresh plate.
-
-
Repeat Passages: Repeat the serial passage process for a number of days (e.g., 10-20 passages). With each passage, the bacteria may adapt and grow at higher concentrations of the this compound.
-
Isolation of Resistant Mutants: After several passages, plate the culture from the well with the highest this compound concentration that supports growth onto an agar plate containing the same concentration of the this compound.
-
Confirmation of Resistance: Pick individual colonies from the agar plate and determine their MIC for the this compound. A significant increase in the MIC compared to the original strain confirms the generation of a resistant mutant.
-
Stability of Resistance: To ensure the resistance is stable, subculture the resistant mutant in an antibiotic-free medium for several generations and then re-determine the MIC.[16][17]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound resistance and provide a visual representation of experimental workflows.
Caption: Fsr Quorum Sensing Pathway in Enterococcus faecalis.
References
- 1. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Biofilm Assays Using Enterococcus faecalis OG1RF Identify New Determinants of Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Biofilm Assays Using Enterococcus faecalis OG1RF Identify New Determinants of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the large-scale purification of enterocins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of enterocins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of enterocins.
Issue 1: Low Overall Yield of Purified Enterocin
Q: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge in multi-step protein purification. The cause can be multifactorial, stemming from issues at various stages, from initial production to final polishing steps.
-
Suboptimal Production: The initial concentration of this compound in the fermentation broth is a critical starting point. Low production levels will inevitably lead to low final yields.[1] Optimization of culture medium and growth conditions for the producer strain can significantly enhance expression.[1]
-
Losses During Initial Recovery: The first step of separating the this compound from the culture supernatant can lead to significant losses. For example, while ammonium sulfate precipitation is a common method, recovery can be as low as 40% ± 20%.[2]
-
Inefficient Chromatographic Steps: Each chromatography step incurs some product loss. A high number of steps in a purification protocol can drastically reduce the final yield.[2]
-
Aggregation: Enterocins have a tendency to form aggregates, which can lead to their loss during purification steps like gel filtration chromatography.[3]
-
Proteolytic Degradation: The presence of proteases in the culture supernatant can degrade the this compound, reducing the amount of active product.[3]
Troubleshooting Flowchart for Low this compound Yield
Caption: A decision-making flowchart for troubleshooting low this compound yield.
Issue 2: Loss of this compound Activity During Purification
Q: I am observing a significant loss of antimicrobial activity in my this compound samples throughout the purification process. What could be the reason?
A: The loss of this compound activity is often attributed to its proteinaceous nature and sensitivity to environmental conditions.
-
pH Instability: Enterocins are stable within a specific pH range. For instance, this compound E-760 is stable between pH 5.0 and 8.7 but loses activity below pH 3.0 and above pH 9.5.[4][5] Exposure to pH values outside the optimal range during purification can lead to irreversible denaturation and loss of activity.
-
Temperature Sensitivity: While many enterocins are thermostable, prolonged exposure to very high temperatures can lead to a loss of activity. For example, this compound KAE01 loses 25% and 50% of its activity after 15 minutes at 121°C.[6]
-
Enzymatic Degradation: The activity of enterocins can be completely eliminated by proteolytic enzymes such as proteinase K, trypsin, and pepsin.[3][6] If these enzymes are present as contaminants, they will degrade the this compound and reduce its activity.
-
Presence of Detergents: Some detergents used in purification can affect this compound activity.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to different stages of this compound purification.
Ammonium Sulfate Precipitation
Q: What is the optimal ammonium sulfate concentration for precipitating enterocins?
A: The optimal concentration can vary between different enterocins. For example, the best concentration for salting out bacteriocin produced by Enterococcus faecalis CG-9 was found to be 70% ammonium sulfate saturation.[7] However, for other enterocins, concentrations ranging from 50% to 80% have been used.[6][8] It is recommended to perform a preliminary experiment with different saturation levels (e.g., 40%, 50%, 60%, 70%, 80%) to determine the optimal concentration for your specific this compound.[7]
Q: My this compound is not precipitating even at 80% ammonium sulfate saturation. What should I do?
A: If you observe no precipitation, consider the following:
-
pH of the Supernatant: The pH of the culture supernatant can influence the solubility of proteins. Ensure the pH is appropriate for precipitation.[9]
-
Stirring and Incubation: After adding ammonium sulfate, gentle stirring at 4°C is crucial. Some protocols recommend stirring for several hours or even overnight to ensure complete precipitation.[10]
-
Initial Concentration: If the initial concentration of the this compound in the supernatant is very low, the amount of precipitate may be too small to be visible.
Cation Exchange Chromatography
Q: My this compound is not binding to the cation exchange column. What is the problem?
A: Failure to bind to a cation exchange resin is a common issue and can be resolved by checking the following:
-
Incorrect Buffer pH: For a cation exchange column, the pH of your buffer must be at least 0.5-1 pH unit below the isoelectric point (pI) of the this compound to ensure it carries a net positive charge and binds to the negatively charged resin.[11][12]
-
High Salt Concentration in the Sample: The presence of high salt concentrations in your sample will compete with the this compound for binding to the resin. It is crucial to desalt your sample before loading it onto the column.[11][13]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.[14]
Hydrophobic Interaction Chromatography (HIC)
Q: My this compound is binding too strongly to the HIC column and I cannot elute it. What can I do?
A: Strong binding in HIC can be overcome by modifying the elution conditions:
-
Use a Reverse Gradient: Elution in HIC is typically achieved by decreasing the salt concentration. A reverse gradient from high to low salt concentration is used to elute bound proteins.[15]
-
Add Organic Solvents: If the this compound still does not elute with a low salt buffer, you can try adding low concentrations of organic solvents like ethanol or isopropanol to the elution buffer.[16]
-
Choose a Less Hydrophobic Resin: If strong binding is a persistent issue, consider using a HIC resin with a less hydrophobic ligand (e.g., butyl instead of phenyl).[15][16]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q: I am observing poor peak resolution or peak tailing during RP-HPLC. How can I fix this?
A: Poor peak shape in RP-HPLC can be due to several factors:
-
Suboptimal Elution Conditions: A steep gradient may not provide adequate separation. Try using a shallower gradient to improve resolution.[17]
-
Column Overloading: Injecting too much sample can lead to peak broadening and tailing. Reduce the sample load.[17]
-
Column Contamination: Impurities from previous runs can affect the separation. Ensure the column is properly cleaned and regenerated between runs.[17]
Data Presentation
Table 1: Comparison of Purification Yields for Different Enterocins
| This compound | Purification Method | Recovery (%) | Reference |
| This compound B | Ammonium sulfate precipitation, Cation-exchange, RP-HPLC | 4 | [18] |
| This compound B | pH-mediated cell adsorption-desorption, RP-HPLC | 16 | [18] |
| This compound from E. faecalis CG-9 | Ammonium sulfate precipitation (70%) | 32 | [1] |
| Bacteriocin from L. lactis 63 | Ammonium sulfate precipitation (60%) | ~82 | [19] |
Experimental Protocols
Protocol 1: Purification of this compound E-760 [4]
-
Cation-Exchange Chromatography:
-
Equilibrate SP Sepharose Fast Flow resin with 20 mM sodium phosphate (pH 4.5).
-
Add 1.0 ml of the equilibrated resin to 500 ml of the fermentation product.
-
Agitate gently and incubate for 1 hour at room temperature.
-
Centrifuge at 12,000 x g for 20 minutes at 20°C and discard the supernatant.
-
Wash the pellet twice with 20 mM K₂HPO₄, pH 5.5.
-
Elute the bacteriocin from the pellet using an elution buffer of 25 mM Tris-HCl, 15 mM K₂HPO₄, pH 4.5.
-
Centrifuge at 12,000 x g for 15 minutes at 20°C and collect the supernatant containing the purified this compound.
-
-
Hydrophobic-Interaction Chromatography:
-
Equilibrate Octyl Sepharose with 40 mM K₂HPO₄, pH 4.5.
-
Add the equilibrated resin to the this compound-containing solution from the previous step at a 1:100 (v/v) ratio.
-
Mix vigorously and incubate at room temperature for 1 hour.
-
The purified this compound will be in the supernatant after centrifugation.
-
Protocol 2: Purification of this compound from Enterococcus faecalis CG-9 [7]
-
Ammonium Sulfate Precipitation:
-
Add ammonium sulfate to the cell-free supernatant to a final saturation of 70%.
-
Stir continuously at 4°C to dissolve the ammonium sulfate.
-
Allow the protein to precipitate overnight at 4°C.
-
Centrifuge to collect the precipitate.
-
Resuspend the pellet in a minimal volume of an appropriate buffer.
-
Desalt the sample using a dialysis bag (e.g., 1 kDa cutoff).
-
-
Cation Exchange Chromatography:
-
Load the desalted sample onto a cation exchange column pre-equilibrated with a low salt buffer.
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of increasing salt concentration.
-
Collect fractions and test for antimicrobial activity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions from the previous step.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex G-75) equilibrated with a suitable buffer.
-
Elute the proteins with the same buffer. The this compound will elute as a single peak corresponding to its molecular weight.
-
Visualization of Experimental Workflow
General this compound Purification Workflow
Caption: A generalized workflow for the large-scale purification of enterocins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of this compound E-760 with broad antimicrobial activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characterization, Purification, and Mode of Action of this compound KAE01 from Lactic Acid Bacteria and Its In Silico Analysis against MDR/ESBL Pseudomonas aeruginosa | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Purification and Characterization of Enterocins A, B, and a Novel High-Mass Bacteriocin from Enterococcus lactis-67 with Antilisterial Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 15. goldbio.com [goldbio.com]
- 16. FAQs on Purification with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of two methods for purification of this compound B, a bacteriocin produced by Enterococcus faecium W3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the impact of pH on enterocin efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of pH on enterocin efficacy during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity and stability?
The optimal pH for this compound activity and stability can vary significantly depending on the specific this compound. Generally, many enterocins exhibit high stability in acidic to slightly acidic conditions.[1][2] For example, this compound P is stable in a wide pH range of 2.0 to 11.0.[3] In contrast, this compound GH maintains stability between pH 2 to 9, but loses 80% of its activity at pH 2 and 60% at pH 9.[4] this compound E-760 is stable between pH 5.0 and 8.7, with activity loss below pH 3.0 and above pH 9.5.[5] It is crucial to determine the specific pH stability profile for the this compound being used in your experiments.
Q2: How does pH affect the mechanism of action of enterocins?
The antimicrobial activity of many enterocins, which are cationic peptides, is dependent on their interaction with the negatively charged cell membranes of target bacteria.[6] Changes in pH can alter the net charge of the this compound and the bacterial cell surface, thereby influencing the initial electrostatic attraction. Lowering the pH can increase the net positive charge of the this compound, potentially enhancing its interaction with negatively charged components on the bacterial cell surface like lipoteichoic acids.[6][7] This interaction leads to the formation of pores in the membrane, disruption of the proton motive force, and ultimately cell death.[8]
Q3: Can the optimal pH for this compound production differ from its optimal stability pH?
Yes, the optimal pH for the production of an this compound by the producing microorganism may not be the same as the optimal pH for the stability and activity of the purified this compound. For instance, the optimal pH for the production of this compound 1146 is 5.5, which yields a higher amount of the bacteriocin per unit of biomass and slower degradation.[9] However, the optimal pH for the growth of the producing bacterium, Enterococcus faecium DPC1146, is between 6.0 and 6.5.[9] Researchers should optimize production and application conditions separately.
Q4: Are there any formulation strategies to protect enterocins from unfavorable pH?
While the provided search results do not detail specific formulation strategies like encapsulation, they highlight the inherent stability of certain enterocins across a wide pH range as a key advantage for their application. For example, the stability of this compound AS-48 at less acidic pH values has been suggested for its use as a natural preservative in sports and energy drinks.[10][11] The selection of an this compound with a suitable intrinsic pH stability profile for the intended application is a primary strategy.
Troubleshooting Guides
Issue: Low or no antimicrobial activity of this compound in an experimental assay.
| Possible Cause | Recommended Solution |
| Suboptimal pH of the assay medium. | Verify that the pH of your experimental medium is within the optimal range for your specific this compound's activity. Adjust the pH of the medium if necessary, using appropriate buffers that do not interfere with the assay.[12] |
| This compound degradation due to extreme pH exposure during purification or storage. | Review your purification and storage protocols. Ensure that all buffers used are within the known stable pH range for the this compound.[12] For long-term storage, it is advisable to keep this compound solutions at -20°C or lower and avoid repeated freeze-thaw cycles.[12] |
| Incorrect pH for interaction with the target organism. | The pH of the medium can affect the surface charge of the target bacteria. Consider testing a range of pH values to find the optimal condition for this compound-cell interaction. |
Issue: Inconsistent results in this compound efficacy studies.
| Possible Cause | Recommended Solution |
| Fluctuations in pH during the experiment. | Ensure that the experimental medium is adequately buffered to maintain a stable pH throughout the duration of the assay. |
| pH-dependent adsorption of this compound to labware. | Use low-protein-binding labware to minimize the loss of this compound due to adsorption, which can be influenced by pH.[12] |
| Degradation by endogenous proteases with pH-dependent activity. | If working with crude or partially purified extracts, consider that the activity of co-purified proteases can be pH-dependent. Adding protease inhibitors to your buffers can help mitigate this issue.[12] |
Quantitative Data Summary
Table 1: pH Stability of Various Enterocins
| This compound | Producing Strain | Stable pH Range | Reference |
| This compound 1146 | Enterococcus faecium DPC1146 | Optimal production at pH 5.5 | [9] |
| This compound GH | Enterococcus sp. | 2-9 (with some activity loss at extremes) | [4] |
| This compound AS-48 | Enterococcus faecalis | Stable up to pH 12 | [6] |
| Mundticin | Enterococcus mundtii | Activity inhibited at pH 12 | [6] |
| This compound P | Enterococcus faecium P13 | 2.0 - 11.0 | [3] |
| This compound E-760 | Enterococcus sp. | 5.0 - 8.7 | [5] |
Experimental Protocols
Protocol 1: Determination of this compound pH Stability
This protocol is a generalized method based on common practices described in the literature.[5]
-
Preparation of this compound Solution: Prepare a stock solution of the purified or partially purified this compound in a suitable buffer (e.g., sterile phosphate buffer) at a known concentration.
-
pH Adjustment: Aliquot the this compound solution into separate tubes. Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12) using 1M HCl or 1M NaOH.
-
Incubation: Incubate the pH-adjusted this compound solutions at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
Neutralization: After incubation, neutralize the pH of all samples to the optimal pH for the activity assay (e.g., pH 7.0) to ensure that the observed effect is due to any irreversible inactivation during the incubation step and not the pH of the final solution in the assay.
-
Antimicrobial Activity Assay: Determine the residual antimicrobial activity of each pH-treated sample using a suitable method, such as the agar well diffusion assay.
-
Agar Well Diffusion Assay:
-
Prepare an overnight culture of a suitable indicator bacterium (e.g., Listeria monocytogenes).
-
Inoculate a molten soft agar medium with the indicator culture and pour it over a base agar plate.
-
Once the agar has solidified, create wells using a sterile cork borer.
-
Add a fixed volume (e.g., 50 µL) of each pH-treated and neutralized this compound sample into separate wells.
-
Incubate the plates under appropriate conditions for the indicator strain.
-
Measure the diameter of the inhibition zone around each well. The size of the zone corresponds to the antimicrobial activity.
-
-
-
Data Analysis: Compare the inhibition zones of the pH-treated samples to that of an untreated control (kept at optimal pH) to determine the percentage of remaining activity at each pH value.
Visualizations
Caption: Workflow for determining the pH stability of an this compound.
Caption: Troubleshooting logic for low this compound activity related to pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and genetic characterization of this compound P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of pH on the production of this compound 1146 during batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial protection by this compound AS-48 in sport and energy drinks with less acidic pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synergistic Effects of Enterocin Combinations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic effects of enterocin combinations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Checkerboard Assay
Q1: My checkerboard assay results are inconsistent and not reproducible. What are the common causes?
A1: Inconsistent results in checkerboard assays can stem from several factors:
-
Inoculum Preparation: Variation in the inoculum density can significantly impact the Minimum Inhibitory Concentration (MIC) values. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the bacterial suspension is homogenous.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, is a major source of error. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate the antimicrobial agents and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile broth or water to maintain humidity, or avoid using them for experimental data.[1]
-
Incubation Conditions: Ensure consistent temperature, humidity, and atmospheric conditions (e.g., CO2 levels for specific bacteria) during incubation.[1]
-
Reading Time: Reading the plates too early or too late can lead to inaccurate MIC determination. Establish a consistent and appropriate incubation time based on the growth rate of your test organism.[1]
Q2: I am not observing any synergy between my this compound combinations. What could be the reason?
A2: A lack of synergy could be due to several factors:
-
Mechanism of Action: The enterocins you are combining may have similar mechanisms of action, leading to an additive or indifferent effect rather than synergy.[2][3] Synergy is more likely when the compounds target different cellular pathways.
-
Suboptimal Concentrations: The concentration range tested might not be appropriate to reveal synergy. Ensure your dilution series covers a broad range of concentrations, including those well below the individual MICs.
-
Antagonism: In some cases, the combination of two antimicrobials can be antagonistic, meaning their combined effect is less than that of the individual agents.[4] The Fractional Inhibitory Concentration Index (FICI) will be >4 in such cases.
-
Test Organism: The susceptibility of the target organism to the individual and combined agents plays a crucial role. A strain might be resistant to one or both enterocins, or the combination may not be effective against its specific resistance mechanisms.
Q3: How do I interpret the Fractional Inhibitory Concentration Index (FICI)?
A3: The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.[2][3] The formula is:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation is as follows:
-
Synergy: FICI ≤ 0.5
-
Partial Synergy/Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Q1: My time-kill curve results do not show a clear synergistic effect, even though the checkerboard assay indicated synergy. Why?
A1: Discrepancies between checkerboard and time-kill assays can occur because they measure different aspects of antimicrobial activity. The checkerboard assay measures inhibition of growth (bacteriostatic activity), while the time-kill assay assesses the rate of bacterial killing (bactericidal activity).[5][6] A combination might be synergistic in inhibiting growth but not in killing the bacteria. Also, consider the stability of the enterocins in the broth over the longer incubation time of a time-kill assay.[1]
Q2: How do I define synergy in a time-kill curve assay?
A2: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[7] Additionally, the bacterial count in the presence of the combination should be ≥ 2-log10 CFU/mL below the initial inoculum.[7]
Isobologram Analysis
Q1: I find constructing and interpreting isobolograms complex. Can you provide a simplified explanation?
A1: An isobologram is a graphical representation of drug interactions.[8][9][10][11][12] In simple terms:
-
The individual doses of two drugs (Drug A and Drug B) that produce a specific effect (e.g., 50% inhibition of growth, ED50) are plotted on the x and y axes, respectively.
-
A straight line connecting these two points is the "line of additivity."
-
The combination of doses of Drug A and Drug B that produce the same effect is then plotted on the graph.
-
Interpretation:
-
If the point representing the combination falls below the line of additivity, the interaction is synergistic .
-
If the point falls on the line, the interaction is additive .
-
If the point falls above the line, the interaction is antagonistic .
-
Data Presentation: Synergistic this compound Combinations
The following tables summarize quantitative data from various studies on the synergistic effects of this compound combinations.
Table 1: Synergistic Combinations of Enterocins Against Various Pathogens
| This compound Combination | Target Pathogen | MIC of this compound A (µg/mL) | MIC of this compound B (µg/mL) | FICI | Reference |
| This compound LD3 + Plantaricin LD4 | Staphylococcus aureus ATCC 25923 | 180 (alone), 115 (combo) | 220 (alone), 115 (combo) | 0.50 | [13] |
| This compound LD3 + Plantaricin LD4 | Salmonella Typhimurium ATCC 13311 | 240 (alone), 130 (combo) | 320 (alone), 130 (combo) | 0.43 | [13] |
| This compound A + this compound L50A | Clostridium perfringens MLG 3111 | - | - | ≤ 0.5 | [2][3] |
| This compound A + this compound L50B | Clostridium perfringens MLG 3111 | - | - | ≤ 0.5 | [2][3] |
| This compound P + this compound L50A | Clostridium perfringens MLG 3111 | - | - | ≤ 0.5 | [2][3] |
| This compound P + this compound L50B | Clostridium perfringens MLG 3111 | - | - | ≤ 0.5 | [2][3] |
Note: "-" indicates that the specific individual MICs in the combination were not explicitly stated in the provided search results, but the FICI was reported.
Table 2: Synergistic Combinations of Enterocins and Antibiotics
| This compound | Antibiotic | Target Pathogen | FICI | Reference |
| This compound MSW5 | Linezolid | Staphylococcus aureus | 0.255 | [14] |
| This compound MSW5 | Tetracycline | Salmonella Typhimurium | 0.249 | [14] |
| This compound MSW5 | Linezolid | Listeria monocytogenes | 0.125 | [14] |
| This compound AS-48 | Vancomycin | Uropathogenic Enterococcus | Additive to Synergistic | [15] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interactions between two enterocins.
-
Preparation of Reagents:
-
Prepare stock solutions of each this compound at a concentration at least 4-fold higher than the highest concentration to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile broth into all wells.
-
In the first row (Row A), add 50 µL of the highest concentration of this compound A to column 1. Perform serial two-fold dilutions across the row by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
Repeat this process for each subsequent row, but first add a specific concentration of this compound B to each well in the row before adding this compound A. The concentration of this compound B will be serially diluted down the columns.
-
Row H will contain only serial dilutions of this compound A, and column 11 will contain only serial dilutions of this compound B to determine their individual MICs. Column 12 will contain only broth and the bacterial inoculum to serve as a growth control.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, determine the MIC of each this compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI to determine the nature of the interaction.
-
Time-Kill Curve Analysis Protocol
This protocol describes the procedure for a time-kill curve analysis to evaluate the bactericidal synergy of an this compound combination.
-
Preparation:
-
Prepare cultures of the test organism in the logarithmic phase of growth.
-
Prepare tubes or flasks with a suitable broth medium containing the enterocins at desired concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Include a growth control tube without any antimicrobials.
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at the appropriate temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each combination and control.
-
Analyze the curves to determine synergy, as previously defined.
-
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy analysis.
Caption: Proposed mechanism of synergistic action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpccr.eu [jpccr.eu]
- 13. Synergistically-acting this compound LD3 and Plantaricin LD4 Against Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jabonline.in [jabonline.in]
- 15. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Enterocin and Nisin Efficacy Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural and effective food preservatives has propelled research into bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria. Among these, enterocins and nisin have emerged as promising candidates for controlling the growth of foodborne pathogens. This guide provides a comprehensive comparison of the efficacy of enterocin and nisin, supported by experimental data and detailed methodologies, to aid researchers and professionals in drug development and food safety applications.
Executive Summary
Both this compound and nisin exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, which include several significant foodborne pathogens. Nisin, produced by Lactococcus lactis, is a well-characterized bacteriocin with a broad spectrum of activity and has been approved for use as a food preservative in numerous countries.[1][2][3] Enterocins, a diverse group of bacteriocins produced by Enterococcus species, also demonstrate significant antimicrobial potential, with some variants showing a wide inhibitory spectrum.[4][5] The primary mechanism of action for both involves disruption of the bacterial cell membrane, leading to cell death.[1][4][6] However, their specific molecular targets and efficacy can vary depending on the specific bacteriocin variant and the target pathogen.
Quantitative Comparison of Antimicrobial Activity
The efficacy of this compound and nisin has been quantified using various standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and zone of inhibition data from multiple studies, providing a comparative overview of their activity against key foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Nisin against Foodborne Pathogens
| Bacteriocin | Pathogen | MIC (µg/mL) | Reference |
| This compound AS-48 | Listeria monocytogenes | 20, 40, 60 | [7] |
| This compound A | Listeria monocytogenes | 16 | [8] |
| This compound Gr17 | Listeria monocytogenes | 16 | [8] |
| Nisin | Listeria monocytogenes | 16 | [8] |
| Nisin | Listeria monocytogenes ATCC 7644 | 15.63 | [9] |
| Nisin | Staphylococcus aureus | - | - |
| This compound AS-48 | Staphylococcus aureus | - | - |
| Nisin | Salmonella enterica | Generally less effective alone; requires chelating agents | [2][10] |
| This compound | Salmonella enterica | Generally less effective alone | [4] |
Note: MIC values can vary depending on the specific strain of the pathogen, the purity of the bacteriocin, and the experimental conditions.
Table 2: Zone of Inhibition of this compound and Nisin against Foodborne Pathogens
| Bacteriocin | Pathogen | Zone of Inhibition (mm) | Reference |
| Encapsulated this compound (1%) | Listeria monocytogenes | 18.0 ± 1.8 | [11] |
| Encapsulated this compound (5%) | Listeria monocytogenes | 16.7 ± 1.9 | [11] |
| Crude this compound | Listeria monocytogenes | 10.0 ± 1.1 | [11] |
| Encapsulated this compound (1%) | Listeria innocua | 19.8 ± 1.7 | [11] |
| Encapsulated this compound (5%) | Listeria innocua | 23.1 ± 1.9 | [11] |
| Crude this compound | Listeria innocua | 15.0 ± 1.2 | [11] |
| Encapsulated this compound (1%) | Listeria ivanovi | 25.4 ± 1.8 | [11] |
| Encapsulated this compound (5%) | Listeria ivanovi | 23.1 ± 1.9 | [11] |
| Crude this compound | Listeria ivanovi | 13.9 ± 1.3 | [11] |
| Nisin | Listeria monocytogenes | Not specified in provided search results | - |
| Nisin | Staphylococcus aureus | Not specified in provided search results | - |
Note: The diameter of the zone of inhibition is influenced by the concentration of the bacteriocin, the agar medium used, and the indicator strain.
Mechanisms of Action
The bactericidal activity of both this compound and nisin is primarily attributed to their ability to disrupt the integrity of the bacterial cell membrane. However, the specific molecular interactions differ.
Nisin: Nisin's mechanism involves a dual action. It initially binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[1][6] This binding inhibits cell wall formation and also facilitates the insertion of the nisin molecule into the cell membrane, leading to the formation of pores.[1][12][13][14] This pore formation results in the leakage of essential cellular components and dissipation of the proton motive force, ultimately causing cell death.[1]
This compound: The mechanism of action for enterocins can vary depending on their class. Class I enterocins, like some variants, can also bind to lipid II and form pores.[5] Class II enterocins, such as this compound AS-48, are known to insert into the cell membrane, causing permeabilization and cell death, without necessarily requiring a specific docking molecule like Lipid II.[4][5] this compound AS-48, a circular bacteriocin, is proposed to undergo a conformational change from a water-soluble dimer to a membrane-bound form, allowing it to insert into the bacterial membrane.[2][4]
Experimental Protocols
Accurate and reproducible assessment of bacteriocin efficacy is crucial. The following are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from an overnight culture of the target pathogen.[16] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Serial Dilution of Bacteriocins: Two-fold serial dilutions of this compound and nisin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15][16]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[15] A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.[17]
-
Incubation: The microtiter plate is incubated at the optimal temperature for the target pathogen (e.g., 37°C) for 16-20 hours.[16]
-
Determination of MIC: The MIC is determined as the lowest concentration of the bacteriocin that shows no visible turbidity (bacterial growth) after incubation.[17][18]
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[19][20]
Procedure:
-
Preparation of Inoculated Agar Plates: A standardized suspension of the target pathogen is evenly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).[3][20]
-
Creating Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically cut into the agar.[10]
-
Application of Bacteriocins: A fixed volume of different concentrations of the this compound and nisin solutions are added to the wells.[10] A control well with the solvent used to dissolve the bacteriocins is also included.
-
Incubation: The plates are incubated at the optimal temperature for the pathogen for 16-24 hours.[20]
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.[20] A larger diameter indicates greater antimicrobial activity.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[21][22]
Procedure:
-
Preparation of Bacterial Culture: A standardized bacterial culture is grown to the mid-logarithmic phase and then diluted to a specific starting concentration (e.g., 10⁵-10⁶ CFU/mL) in a suitable broth.[23][24]
-
Exposure to Bacteriocins: The bacterial suspension is incubated with different concentrations of this compound and nisin (e.g., at their MIC, 2x MIC, and 4x MIC). A growth control without any bacteriocin is also included.[25]
-
Sampling over Time: Aliquots are withdrawn at specific time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).[25]
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[21]
Visualizing Mechanisms and Workflows
Mechanism of Action Diagrams
Caption: Nisin's dual mechanism of action against bacteria.
Caption: Proposed mechanism of action for this compound AS-48.
Experimental Workflow Diagrams
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the time-kill kinetics assay.
Conclusion
Both this compound and nisin are potent antimicrobial agents with significant potential for controlling foodborne pathogens. Nisin is a well-established food preservative with a broad-spectrum of activity against Gram-positive bacteria.[1] Enterocins represent a diverse group of bacteriocins with some, like AS-48, exhibiting wide-ranging bactericidal effects.[5] The choice between this compound and nisin for a specific application will depend on factors such as the target pathogen, the food matrix, and regulatory approval. This guide provides a foundational comparison to assist researchers in making informed decisions for their specific needs in the ongoing effort to enhance food safety and develop novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacteriocins attenuate Listeria monocytogenes–induced intestinal barrier dysfunction and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Nisin Concentration to Control Listeria monocytogenes in Cooked Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webcentral.uc.edu [webcentral.uc.edu]
- 11. Antibacterial efficacy of Enterococcus microencapsulated bacteriocin on Listeria monocytogenes, Listeria innocua and Listeria ivanovi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. publish.kne-publishing.com [publish.kne-publishing.com]
- 19. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hereditybio.in [hereditybio.in]
- 21. emerypharma.com [emerypharma.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 24. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. actascientific.com [actascientific.com]
Enterocin's Anti-Listerial Efficacy in Food Systems: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-listerial activity of enterocins in various food model systems, benchmarked against other common antimicrobial agents. The data presented is collated from multiple studies to offer an objective overview of enterocin's potential as a biopreservative for controlling Listeria monocytogenes.
Performance Comparison of Anti-Listerial Agents
The following tables summarize the quantitative data on the reduction of Listeria monocytogenes by enterocins and other antimicrobial agents in different food matrices.
Table 1: Anti-listerial Activity in Meat Products
| Food Model | Antimicrobial Agent | Concentration | Storage Conditions | Log Reduction (CFU/g or cm²) | Reference |
| Cooked Ham | Enterocins A and B | 4800 AU/g | - | 7.98 | [1] |
| Chicken Breast | Enterocins A and B | 4800 AU/cm² | 7°C for 7 days | 5.26 | [1] |
| Meat Sausage Model | This compound AS-48 | 450 AU/g | 20°C for 6-9 days | Below detection limit | [1][2] |
| Cooked Ham Model | This compound AS-48 | 20, 40, 60 µg/g | 5°C and 15°C | Active, but regrowth observed | [1][3] |
| Cooked Ham Model | This compound AS-48 + Nitrite/Nitrate | 40 µg/g + 0.007% | 5°C | Below detection limit | [1][3] |
| Cooked Ham | Sodium Lactate | 2.5% - 3.3% | 4°C for up to 40 days | Inhibition of growth | [4] |
| Sliced Bologna Sausage | Sodium Lactate (60%) | 3% | 5°C | Complete inhibition of growth | [5] |
Table 2: Anti-listerial Activity in Dairy Products
| Food Model | Antimicrobial Agent | Concentration | Ripening/Storage Conditions | Log Reduction (CFU/g) | Reference |
| Ripened Cheese | Nisin-producing L. lactis | - | - | Less effective than non-bacteriocin producing culture | [6] |
| Ripened Cheese | Non-bacteriocin producing culture | - | 3 days to end of ripening | ~2 | [6] |
| Semi-hard Cheese | This compound 4 | - | During manufacture and ripening | - | [6] |
Table 3: Comparative Efficacy of Bacteriocins Against Listeria monocytogenes
| Bacteriocin | Target Strain | MIC | Reference |
| Pediocin 34 | L. monocytogenes MTCC 657 | More effective than nisin & this compound FH99 | [7] |
| Nisin | L. monocytogenes ATCC 53135 | 13.2 IU/mL | [8][9] |
| Pediocin 34 | L. monocytogenes ATCC 53135 | 540 AU/mL | [8][9] |
| This compound FH99 | L. monocytogenes ATCC 53135 | 120 AU/mL | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Bacteriocin Solutions
Partially purified or purified bacteriocins are used for direct application in food models. The activity of the bacteriocin solution is typically quantified in Arbitrary Units per milliliter (AU/mL) or International Units per milliliter (IU/mL) for nisin.
-
For Enterocins: The bacteriocin is typically produced by culturing the producer strain (e.g., Enterococcus faecium) in a suitable broth (e.g., MRS broth). The cell-free supernatant is then collected by centrifugation, and the bacteriocin can be further purified and concentrated.
-
For Nisin: Commercial preparations of nisin (e.g., Nisaplin®) are dissolved in a suitable solvent, such as 0.02 N HCl, to prepare a stock solution.
Inoculation of Food Models
-
Pathogen Preparation: Listeria monocytogenes strains are cultured in a suitable broth (e.g., Brain Heart Infusion broth) to a specific cell density (e.g., 10⁸ CFU/mL).
-
Food Inoculation: A known volume of the pathogen culture is added to the food model (e.g., minced meat, milk, or vegetable wash water) to achieve a target initial concentration (e.g., 10³-10⁴ CFU/g). The food is thoroughly mixed to ensure uniform distribution of the pathogen.
Antimicrobial Treatment
-
Direct Addition: A predetermined amount of the bacteriocin solution is added directly to the inoculated food model and mixed thoroughly.
-
Surface Application: For solid foods like chicken breast or sliced ham, the bacteriocin solution can be spread evenly over the surface.
Viable Cell Count of Listeria monocytogenes
This protocol is essential for quantifying the reduction in viable pathogen cells over time.
-
Sample Preparation: At specified time intervals, a known weight of the food sample (e.g., 10 g) is aseptically transferred to a sterile stomacher bag containing a diluent (e.g., 90 mL of 0.1% peptone water). The sample is homogenized using a stomacher for a defined period (e.g., 1-2 minutes).
-
Serial Dilutions: A series of ten-fold dilutions of the homogenate is prepared in the same diluent.
-
Plating: A specific volume (e.g., 0.1 mL) of appropriate dilutions is spread-plated onto a selective agar for Listeria monocytogenes (e.g., PALCAM agar or Oxford agar).
-
Incubation: The plates are incubated at a specified temperature and duration (e.g., 37°C for 24-48 hours).
-
Colony Counting: The number of characteristic Listeria monocytogenes colonies is counted. The results are expressed as colony-forming units per gram (CFU/g) of the food sample. The log reduction is calculated by comparing the CFU/g of the treated sample to the control sample.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments to validate the anti-listerial activity of enterocins in a food model system.
Caption: General workflow for evaluating antimicrobial efficacy in a food model.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of sodium lactate and other additives in a cooked ham product on sensory quality and development of a strain of Lactobacillus curvatus and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digicomst.ie [digicomst.ie]
- 6. iris.unito.it [iris.unito.it]
- 7. Antibacterial efficacy of nisin, pediocin 34 and this compound FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial efficacy of Nisin, Pediocin 34 and this compound FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Comparative analysis of the mode of action of different enterocin classes.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Enterocins, a diverse group of bacteriocins produced by Enterococcus species, have garnered significant attention for their potential as natural food preservatives and as alternatives to conventional antibiotics. Their antimicrobial activity is attributed to a variety of mechanisms, each characteristic of a specific enterocin class. This guide provides a detailed comparative analysis of the mode of action of different this compound classes, supported by experimental data and detailed methodologies, to aid in research and development efforts in this field.
Data Presentation: Comparative Efficacy of this compound Classes
The antimicrobial efficacy of different enterocins is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative enterocins from different classes against various pathogenic and spoilage bacteria.
| This compound Class | Representative this compound | Target Bacterium | MIC (µg/mL) | Reference |
| Class I | This compound AS-48 | Listeria monocytogenes | 1.5 - 3.0 | [1][2] |
| Staphylococcus aureus | 2.5 - 5.0 | [1][2] | ||
| Bacillus cereus | 1.2 - 2.5 | [1][2] | ||
| Class IIa | This compound A | Listeria monocytogenes | 0.1 - 2.0 | [3] |
| Clostridium perfringens | ~100 | [3] | ||
| This compound P | Listeria monocytogenes | 0.2 - 1.6 | [3] | |
| Clostridium perfringens | ~100 | [3] | ||
| Class IIb | This compound L50 (L50A/L50B) | Listeria monocytogenes | 0.03 - 0.5 | [3] |
| Clostridium perfringens | 0.78 - 12.5 | [3] | ||
| Class IId | This compound B | Clostridium perfringens | 12.5 - 50 | [3] |
| Class III | Enterolysin A | Enterococcus faecalis | Not typically measured by MIC | [4] |
Mode of Action: A Class-by-Class Breakdown
The diverse antimicrobial activities of enterocins stem from their distinct modes of action, which primarily target the cell envelope of susceptible bacteria.
Class I: Lantibiotics and Circular Bacteriocins
Class I enterocins are post-translationally modified peptides, including lantibiotics (which contain lanthionine residues) and circular bacteriocins. A well-studied example is This compound AS-48 , a circular bacteriocin.
The primary mode of action for many Class I enterocins involves a dual mechanism targeting the cell membrane. They can bind to Lipid II , a crucial precursor in the synthesis of peptidoglycan, the main component of the bacterial cell wall. This binding sequesters Lipid II, thereby inhibiting cell wall synthesis.[3] Furthermore, this interaction with Lipid II can facilitate the insertion of the this compound into the cell membrane, leading to the formation of pores.[3] This pore formation disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2] The circular structure of enterocins like AS-48 provides them with high stability against pH and temperature changes.[3]
Class II: Small, Heat-Stable Peptides
Class II enterocins are small (<10 kDa), heat-stable, and unmodified peptides. This class is further divided into several subclasses based on their structure and function. The general mechanism for Class II enterocins is the formation of pores in the cytoplasmic membrane of target bacteria.[3]
-
Class IIa (Pediocin-like enterocins): These enterocins, such as this compound A and this compound P, are characterized by a conserved N-terminal sequence (YGNGV). Their mode of action is highly specific, involving interaction with the mannose phosphotransferase system (Man-PTS) , a sugar transport protein complex in the bacterial membrane.[5][6] The Man-PTS acts as a receptor, and the binding of the Class IIa this compound to the IIC and IID subunits of the Man-PTS induces a conformational change that leads to the formation of a pore, causing leakage of intracellular contents and cell death.[5][6]
-
Class IIb (Two-peptide enterocins): The activity of this subclass, exemplified by this compound L50, requires the synergistic action of two distinct peptides (L50A and L50B).[3] Both peptides are necessary to form a functional pore in the target cell membrane.
-
Class IIc (Circular enterocins): As mentioned earlier, circular bacteriocins like this compound AS-48 are sometimes classified as Class IIc. Their mechanism involves membrane insertion and pore formation.
-
Class IId (Leaderless enterocins): These enterocins, such as this compound B, are synthesized without an N-terminal leader peptide. Their mode of action also involves pore formation in the cell membrane.
Class III: Large, Heat-Labile Bacteriolisins
Class III enterocins are large (>10 kDa), heat-labile proteins with enzymatic activity. Enterolysin A is a prominent example of this class. Their mode of action is fundamentally different from the pore-forming enterocins. They act as bacteriolysins , specifically as peptidoglycan hydrolases.[4] Enterolysin A functions by cleaving specific peptide bonds within the peptidoglycan structure of the bacterial cell wall.[7][8][9][10] This enzymatic degradation weakens the cell wall, leading to cell lysis and death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound activity. Below are protocols for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacteriological growth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Purified this compound solution of known concentration
-
Sterile diluent (e.g., phosphate-buffered saline)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (medium and inoculum, no this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the this compound that shows no turbidity (no bacterial growth). Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Membrane Permeabilization Assay (Pore Formation)
This assay assesses the ability of an this compound to disrupt the membrane integrity of target cells, often by measuring the leakage of intracellular components or the influx of a fluorescent dye.
Materials:
-
Target bacterial cells in the mid-logarithmic growth phase
-
Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Fluorescent dye (e.g., propidium iodide, which only enters cells with compromised membranes)
-
Purified this compound solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the bacterial cells in the buffer to a specific optical density.
-
Add the fluorescent dye to the cell suspension and incubate for a short period to allow for baseline measurement.
-
Add the this compound solution to the cell suspension at the desired concentration.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates that the dye is entering the cells through pores formed by the this compound, signifying membrane permeabilization.
Peptidoglycan Hydrolysis Assay (for Class III Enterocins)
This assay measures the enzymatic activity of Class III enterocins on the bacterial cell wall.
Materials:
-
Purified peptidoglycan from a susceptible bacterial strain
-
Purified Class III this compound (e.g., Enterolysin A)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the purified peptidoglycan in the reaction buffer to a specific optical density.
-
Add the purified this compound to the peptidoglycan suspension.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Monitor the decrease in optical density at a specific wavelength (e.g., 600 nm) over time. A decrease in turbidity indicates the hydrolysis of the peptidoglycan by the this compound.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct modes of action of the different this compound classes.
Caption: Mode of action of Class I enterocins.
Caption: Mode of action of Class IIa enterocins.
Caption: Mode of action of Class III enterocins.
Conclusion
The diverse modes of action of enterocins highlight their potential as a versatile toolkit for combating bacterial pathogens. Class I and II enterocins primarily target the cell membrane through pore formation, with Class IIa exhibiting high specificity through its interaction with the Man-PTS. In contrast, Class III enterocins employ a distinct enzymatic strategy to degrade the cell wall. Understanding these mechanisms is paramount for the rational design of novel antimicrobial strategies and for the effective application of enterocins in various fields, from food safety to clinical therapeutics. Further research into the structure-function relationships of these fascinating molecules will undoubtedly unlock their full potential.
References
- 1. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterolysin A, a Cell Wall-Degrading Bacteriocin from Enterococcus faecalis LMG 2333 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-resistance of bacteria to different types of enterocins.
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of alternative antimicrobial agents. Enterocins, a class of bacteriocins produced by Enterococcus species, represent a promising avenue of research. However, the potential for bacteria to develop cross-resistance to different types of enterocins is a critical consideration for their therapeutic development. This guide provides a comparative overview of bacterial cross-resistance to various enterocins, supported by experimental data and detailed methodologies to aid in research and development efforts.
Mechanisms of Cross-Resistance
Bacterial resistance to enterocins is often multifaceted, involving mechanisms that can confer resistance to multiple, structurally distinct enterocins. Two primary mechanisms have been identified:
-
ABC (ATP-binding cassette) Transporters: These membrane-associated pumps can actively efflux a variety of antimicrobial compounds from the bacterial cell, preventing them from reaching their intracellular targets. Notably, an ABC transporter has been implicated in the cross-resistance between the circular bacteriocin enterocin AS-48 and the leaderless bacteriocin MR10A/B in Enterococcus faecalis.[1][2] The presence of homologous ABC transporter genes in different this compound gene clusters suggests a potential for broad cross-resistance.[1][3]
-
Mannose Phosphotransferase System (Man-PTS): The Man-PTS is a key cellular import system in many bacteria and serves as a receptor for class IIa (pediocin-like) bacteriocins. Alterations or downregulation of the Man-PTS can lead to resistance to this entire class of enterocins.[4][5] Studies on Enterococcus faecalis have shown that resistance to pediocin PA-1 can confer cross-protection against other cationic antimicrobial peptides.[3]
Comparative Analysis of this compound Cross-Resistance
The development of resistance to one this compound can lead to decreased susceptibility to other enterocins, a phenomenon known as cross-resistance. The extent of this cross-resistance is variable and depends on the specific enterocins, the bacterial species and strain, and the underlying resistance mechanism.
Below are tables summarizing available quantitative data on the cross-resistance of Enterococcus species to different enterocins. The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent, with higher values indicating greater resistance.
Table 1: Cross-Resistance Profile of an Enterococcus faecalis Strain with Induced Resistance to Pediocin PA-1
| Antimicrobial Peptide | MIC for Wild-Type Strain (µg/mL) | MIC for Pediocin PA-1 Resistant Mutant (µg/mL) | Fold Change in MIC |
| Pediocin PA-1 | 2.5 | > 256 | > 102.4 |
| Nisin | 1.0 | 16.0 | 16 |
| HNP-1 (a defensin) | 12.5 | > 100 | > 8 |
| Alamethicin | 5.0 | 40.0 | 8 |
Data synthesized from studies on pediocin PA-1 resistance in E. faecalis, which confers cross-protection to other antimicrobial peptides.[3]
Table 2: Susceptibility of various Enterococcus strains to different Enterocins
| Bacterial Strain | This compound | MIC (µg/mL) |
| Enterococcus faecalis V583 | This compound A | 0.5 |
| Enterococcus faecalis V583 | This compound P | 0.25 |
| Enterococcus faecium 6E6 | This compound A | 1.0 |
| Enterococcus faecium 6E6 | This compound P | 0.5 |
| Enterococcus faecium RJ16 (AS-48 variant producer) | This compound AS-48 | Resistant |
| Listeria monocytogenes | This compound AS-48 variant from RJ16 | Moderately Active |
| Bacillus cereus | This compound AS-48 variant from RJ16 | Moderately Active |
This table compiles data from multiple sources to illustrate the variable susceptibility of different strains to various enterocins.[1][4][5]
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying this compound cross-resistance. Below are detailed protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an this compound that inhibits the visible growth of a bacterium.
Materials:
-
Purified this compound preparations of known concentration.
-
Target bacterial strains (e.g., Enterococcus faecalis, Enterococcus faecium).
-
Appropriate broth medium (e.g., Brain Heart Infusion (BHI) broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Multichannel pipette.
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the target bacterium overnight in BHI broth at 37°C. b. Dilute the overnight culture in fresh BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of the purified this compound in a suitable sterile solvent. b. Perform serial two-fold dilutions of the this compound stock solution in BHI broth directly in the 96-well plate. Typically, a range of concentrations from 256 µg/mL to 0.125 µg/mL is tested.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacterial inoculum in broth without this compound) and a negative control (broth only) on each plate. c. Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound at which no visible growth (turbidity) is observed. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Protocol 2: Induction of this compound Resistance in Bacteria
This protocol describes a method for selecting bacterial mutants with resistance to a specific this compound.
Materials:
-
Target bacterial strain.
-
Purified this compound of interest.
-
BHI agar plates.
-
Spectrophotometer.
Procedure:
-
Preparation of Bacterial Culture: a. Grow the target bacterial strain in BHI broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Exposure to this compound: a. Prepare BHI agar plates containing a concentration of the this compound that is 2 to 4 times the MIC for the wild-type strain. b. Spread a high density of the mid-log phase bacterial culture (e.g., 10⁸-10⁹ CFU) onto the surface of the this compound-containing agar plates.
-
Selection of Resistant Mutants: a. Incubate the plates at 37°C for 24-48 hours. b. Colonies that grow on the this compound-containing plates are considered potential resistant mutants.
-
Confirmation and Characterization of Resistance: a. Isolate single colonies from the selection plates and re-streak them onto fresh this compound-containing agar to confirm their resistance. b. Determine the MIC of the selecting this compound and other enterocins for the confirmed resistant mutants using the broth microdilution method (Protocol 1) to assess the cross-resistance profile. c. The stability of the resistance should be tested by subculturing the mutants in this compound-free medium for several generations and then re-testing the MIC.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.
Caption: Workflow for MIC determination and induction of resistance.
References
- 1. This compound AS-48RJ: a variant of this compound AS-48 chromosomally encoded by Enterococcus faecium RJ16 isolated from food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Class IIa Bacteriocin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Enterocins: A Potent Alternative to Conventional Antibiotics Against Drug-Resistant Staphylococcus aureus
A Comparative Analysis of Efficacy and Mechanisms
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. As conventional antibiotics lose their effectiveness, the scientific community is actively exploring alternative antimicrobial agents. Among the most promising candidates are enterocins, a class of bacteriocins produced by Enterococcus species. These ribosomally synthesized peptides exhibit potent bactericidal activity against a range of pathogens, including MRSA. This guide provides a comparative analysis of the efficacy of enterocins against antibiotic-resistant S. aureus, supported by experimental data, detailed methodologies, and mechanistic insights.
In Vitro Efficacy: Enterocins versus Standard-of-Care Antibiotics
Enterocins have demonstrated significant in vitro activity against a variety of MRSA strains, with Minimum Inhibitory Concentrations (MICs) often comparable to or lower than those of conventional antibiotics. The following tables summarize the comparative efficacy of different enterocins against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Enterocins against MRSA Strains
| Enterocin | MRSA Strain | MIC (µg/mL) | Reference |
| This compound AS-48 | Clinical Isolates (non-MRSA) | 3.33 ± 0.80 | [1] |
| This compound AS-48 | Clinical Isolates (MRSA) | 4.61 ± 0.51 | [1] |
| This compound DD28 | MRSA-S1 | 200 | [2] |
| This compound DD93 | MRSA-S1 | 200 | [2] |
| This compound DD28 | S. aureus ATCC 33862 | 100 | [2] |
| This compound DD93 | S. aureus ATCC 33862 | 100 | [2] |
Table 2: Comparative MICs of Enterocins and Standard Antibiotics against MRSA-S1 Strain
| Antimicrobial Agent | MIC (mg/L) | Susceptibility | Reference |
| This compound DD28 | 200 | - | [2] |
| This compound DD93 | 200 | - | [2] |
| Erythromycin | ≥8 | Resistant | [2] |
| Kanamycin | 32 | Resistant | [2] |
| Ofloxacin | 0.5 | Sensitive | [2] |
| Rifampin | 0.03 | Sensitive | [2] |
| Vancomycin | 1 | Sensitive | [2] |
Synergistic Activity: Enhancing the Efficacy of Existing Antibiotics
A significant advantage of enterocins is their ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs to which MRSA has developed resistance.
Table 3: Synergistic Effect of Enterocins with Antibiotics against MRSA-S1
| Combination | Effect | Observation | Reference |
| Enterocins DD28 & DD93 + Erythromycin | Synergistic | Reduced the CFU/ml counts of MRSA-S1 by at least 2–3 logs during 3–24 h of incubation. | [2] |
| Enterocins DD28 & DD93 + Kanamycin | Synergistic | Led to a killing of 99–99.9% of the initial bacterial populations. | [2] |
Anti-Biofilm Activity: Tackling a Major Resistance Mechanism
Biofilm formation is a critical virulence factor for S. aureus, contributing to persistent infections and antibiotic resistance. Enterocins have shown remarkable efficacy in both inhibiting biofilm formation and eradicating established biofilms.
Table 4: Anti-biofilm Activity of Enterocins against MRSA
| This compound | MRSA Strains | Biofilm Inhibition/Eradication | Reference |
| Partially Purified Enterocins (except Ent4231) | Rabbit Isolates | 64.9–97.0% inhibition | [3] |
| This compound AS-48 | S. aureus 33 | Reduction in cell viability in established biofilms | [1] |
| Enterocins DD28 & DD93 | MRSA-S1 | Delayed biofilm formation on stainless steel and glass surfaces | [2] |
In Vivo Efficacy: Preclinical Evidence in Animal Models
While clinical data is still emerging, preclinical studies in animal models have demonstrated the therapeutic potential of enterocins in treating MRSA infections. A study using a murine skin infection model showed that a combination of three bacteriocins, including an this compound, was effective in treating MRSA infections. The combination therapy not only reduced the bacterial load but also prevented the development of resistant colonies. While direct head-to-head comparisons with vancomycin in this specific study were not performed, the results are promising and highlight the potential of this compound-based therapies. Another study in a murine thigh infection model demonstrated that a novel trinem antibiotic, GV143253A, had comparable efficacy to vancomycin against MRSA, reducing bacterial counts by approximately 4 log units after 48 hours of therapy[4]. The synergistic potential of vancomycin with other antibiotics has also been demonstrated in a murine infection model, where combinations with oxacillin or rifampicin showed significant decreases in bacterial growth compared to control groups[5]. These findings underscore the potential of combination therapies, which could include enterocins, for treating challenging MRSA infections.
Mechanism of Action: A Multi-Pronged Attack on MRSA
The primary mechanism of action for many enterocins, particularly class IIa bacteriocins, involves the disruption of the bacterial cell membrane. This process is often initiated by the interaction of the this compound with a specific receptor on the target cell surface, such as the mannose phosphotransferase system (Man-PTS). Following this initial binding, the this compound inserts into the cell membrane, leading to the formation of pores. This disruption of the membrane integrity results in the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.
Caption: Mechanism of action for Class IIa enterocins against S. aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of enterocins and antibiotics is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Antimicrobial Agents: Stock solutions of enterocins and antibiotics are prepared and serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well plate.
-
Inoculum Preparation: MRSA strains are grown overnight, and the culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Checkerboard Assay for Synergy Testing
The synergistic effect of enterocins and antibiotics is evaluated using the checkerboard microdilution method.
-
Plate Setup: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well plate. One agent is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension as described for the MIC assay.
-
Incubation and Reading: The plates are incubated and read in the same manner as the MIC assay.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no visible growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is defined as an FIC index of ≤ 0.5, additivity or indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.
Biofilm Inhibition and Eradication Assay
The ability of enterocins to inhibit biofilm formation and eradicate pre-formed biofilms is assessed using a crystal violet staining method in 96-well plates.
-
Biofilm Formation: A standardized MRSA suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.
-
For Inhibition Assay: Enterocins are added to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Eradication Assay: After biofilm formation, the planktonic cells are removed, and the wells are washed. Fresh medium containing the enterocins is then added to the established biofilms.
-
Quantification: After incubation, the wells are washed to remove non-adherent cells. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of inhibition or eradication is calculated relative to the untreated control.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
Enterocins represent a promising class of antimicrobial peptides with significant potential to combat the growing threat of antibiotic-resistant Staphylococcus aureus. Their potent in vitro and in vivo efficacy, coupled with their ability to act synergistically with existing antibiotics and disrupt biofilms, makes them attractive candidates for further development as novel therapeutics. The detailed mechanisms of action, which differ from those of many conventional antibiotics, may also slow the development of resistance. Further research, including comprehensive clinical trials, is warranted to fully elucidate the therapeutic potential of enterocins in the fight against MRSA and other multidrug-resistant pathogens.
References
- 1. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-MRSA Activities of Enterocins DD28 and DD93 and Evidences on Their Role in the Inhibition of Biofilm Formation [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. In Vitro and In Vivo Pharmacokinetics-Pharmacodynamics of GV143253A, a Novel Trinem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
A Comparative Analysis of the Antimicrobial Spectra of Leaderless and Leader-Containing Enterocins
A detailed examination of two classes of bacteriocins, leaderless and leader-containing enterocins, reveals distinct differences in their antimicrobial activities, structural properties, and modes of action. While both show promise as antimicrobial agents, their spectra of activity vary, with leaderless enterocins often exhibiting a broader range of inhibition, sometimes even against Gram-negative bacteria.
Enterocins are a class of bacteriocins—antimicrobial peptides produced by Enterococcus species. They are broadly categorized based on their structure and biosynthetic pathways. A key distinguishing feature is the presence or absence of an N-terminal "leader" peptide on the precursor molecule. Leader-containing enterocins are synthesized as inactive prepeptides and require the cleavage of this leader sequence during secretion to become active.[1] In contrast, leaderless enterocins are synthesized in their active form without a leader peptide.[1][2] This fundamental difference in synthesis underpins their varied characteristics and antimicrobial potential.
Comparative Antimicrobial Spectrum
To illustrate the differences in their antimicrobial efficacy, this guide compares a prominent leaderless enterocin, This compound L50 (composed of L50A and L50B peptides), with a well-studied leader-containing this compound, This compound A .
This compound L50 is known for its broad inhibitory spectrum, which includes activity against major foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[3][4][5] Uniquely for bacteriocins from Gram-positive bacteria, this compound L50A and L50B have also demonstrated activity against some Gram-negative strains, such as Campylobacter coli and Pseudomonas aeruginosa.[3][6] The two peptides, L50A and L50B, act synergistically, enhancing their overall antimicrobial effect.[4][5]
This compound A, a member of the class IIa (pediocin-like) bacteriocins, is synthesized with a leader peptide that is cleaved upon secretion.[7][8] Its activity is potent but generally more restricted to Gram-positive bacteria, with a notable efficacy against Listeria monocytogenes.[7][9]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these representative enterocins against various bacterial strains, providing a quantitative comparison of their antimicrobial potency. Lower MIC values indicate higher efficacy.
| Bacterial Strain | This compound L50A (Leaderless) | This compound L50B (Leaderless) | This compound A (Leader-Containing) |
| Listeria monocytogenes | Strongly Active [3] | Strongly Active [3] | Strongly Active [9] |
| Staphylococcus aureus (MRSA) | Active [3] | Active [3] | Less Active / Inactive[10] |
| Clostridium perfringens | 0.25 - 4 µg/mL [11] | 0.5 - 8 µg/mL [11] | 8 - 64 µg/mL [11] |
| Bacillus cereus | Active [3] | Active [3] | Variable |
| Enterococcus faecalis | Active [3] | Active [3] | Variable |
| Pseudomonas aeruginosa | Active [3] | Active [3] | Inactive |
| Campylobacter coli | Active [3] | Active [3] | Inactive |
Note: "Active" indicates reported inhibitory activity where specific MIC values were not available in the cited literature.
From the data, it is evident that the leaderless this compound L50 peptides, particularly L50A, exhibit lower MIC values against a broader range of bacteria, including challenging Gram-negative pathogens, when compared to the leader-containing this compound A.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for quantifying and comparing the antimicrobial efficacy of different agents. The Broth Microdilution Method is a standard laboratory procedure used for this purpose.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of an this compound against a target bacterial strain.[12][13]
-
Preparation of Bacterial Inoculum:
-
A pure culture of the target bacterial strain is grown in an appropriate broth medium overnight at 37°C.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a defined cell density.[13]
-
-
Serial Dilution of this compound:
-
A stock solution of the purified this compound is prepared.
-
A two-fold serial dilution of the this compound is performed in a 96-well microtiter plate to create a range of decreasing concentrations.[13]
-
-
Inoculation and Incubation:
-
The adjusted bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound.
-
Control wells are included: a positive control (bacteria with no this compound) and a negative control (broth medium only).[13]
-
The plate is incubated for 18-24 hours at 37°C.
-
-
Determination of MIC:
Visualizing the Pathways
To better understand the fundamental differences between these two classes of enterocins, the following diagrams illustrate their biosynthetic pathways and a typical experimental workflow.
Caption: Biosynthesis of leaderless vs. leader-containing enterocins.
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. The Leaderless Bacteriocin this compound K1 Is Highly Potent against Enterococcus faecium: A Study on Structure, Target Spectrum and Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 4. Enterocins L50A and L50B, Two Novel Bacteriocins from Enterococcus faecium L50, Are Related to Staphylococcal Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and antimicrobial potential of this compound 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
In Vivo Efficacy of Enterocins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various enterocins against pathogenic bacteria in animal models. The data presented is compiled from multiple studies to offer insights into the potential of enterocins as alternatives or adjuncts to conventional antibiotics.
Efficacy of Enterocins in Animal Models: A Tabular Comparison
The following tables summarize the in vivo efficacy of different enterocins against specific pathogens in various animal models. For comparative context, data on the efficacy of conventional antibiotics from separate, relevant studies are also included. It is important to note that direct head-to-head comparisons of enterocins and antibiotics within the same study are limited in the current literature.
Table 1: Efficacy of Enterocin S760 vs. Ampicillin against Salmonella Infection in Mice
| Treatment | Animal Model | Pathogen | Dosage | Administration Route | Key Outcomes | Survival Rate | Reference |
| This compound S760 | Mice | Salmonella enteritidis | 50 mg/kg (prophylaxis) | Intraperitoneal | Prevention of lethal infection | 100% | |
| This compound S760 | Mice | Salmonella enteritidis | 50 mg/kg (treatment) | Intraperitoneal | Cured generalized salmonellosis | 70% | |
| Ampicillin | Mice | Salmonella typhimurium | ≥ 0.03 mg | Not specified | Reduced mortality | 96-100% | N/A |
| Cryptdin 2 + Ampicillin | Mice | Salmonella typhimurium | 5 µ g/mouse + 32 mg/kg | Subcutaneous | Synergistic reduction in bacterial load | Not Reported |
Table 2: Efficacy of this compound E-760 against Campylobacter in Chickens
| Treatment | Animal Model | Pathogen | Dosage | Administration Route | Key Outcomes | Bacterial Load Reduction | Reference |
| This compound E-760 | Broiler Chicks | Campylobacter jejuni | Emended feed | Oral | Reduced colonization | >8 log10 CFU/g in cecal content | |
| This compound E-760 | Market-age Broiler Chickens | Naturally acquired Campylobacter spp. | 125 mg/kg of feed | Oral | Reduced colonization | Significant reduction | |
| Ciprofloxacin | Chickens | Escherichia coli & non-lactose fermenting enterobacteria | Not specified | Not specified | In vitro comparison showed higher potency than enrofloxacin | Not Applicable |
Table 3: Efficacy of this compound AS-48 against Listeria monocytogenes
| Treatment | Model System | Pathogen | Dosage | Key Outcomes | Bacterial Load Reduction | Reference |
| This compound AS-48 | Cooked Ham Model | Listeria monocytogenes | 20, 40, 60 µg/g | Active against L. monocytogenes but regrowth occurred | Significant initial reduction | |
| This compound AS-48 | Sausage Model | Listeria monocytogenes | 450 AU/g | No viable listeria detected after 6-9 days | Below detection level | |
| Ampicillin | Immunosuppressed Mice | Listeria monocytogenes | Not specified | Less effective in reducing death rates and bacterial counts compared to normal mice | Not specified |
Experimental Protocols
General Workflow for In Vivo Efficacy Testing of Enterocins in a Murine Sepsis Model
This protocol is a generalized workflow based on established murine sepsis models and can be adapted for testing the efficacy of enterocins.
-
Animal Model: Utilize specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Infection: Induce sepsis via intraperitoneal injection of a lethal dose (e.g., 100 LD50) of the target pathogen (e.g., Salmonella enteritidis).
-
Treatment Groups:
-
Control Group: Receive a vehicle control (e.g., sterile saline).
-
This compound Group(s): Receive varying doses of the purified this compound.
-
Antibiotic Group: Receive a standard-of-care antibiotic for the specific infection.
-
-
Administration: Administer treatments at a specified time post-infection (e.g., 1 hour for prophylaxis, or at the onset of symptoms for treatment) via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Monitor animals for survival, body weight changes, and clinical signs of illness over a set period (e.g., 14-21 days).
-
Data Analysis: Compare survival curves (e.g., using Kaplan-Meier analysis) and bacterial loads between treatment groups to determine efficacy.
In Vivo Efficacy Testing Workflow
Signaling Pathways
Enterocins can exert immunomodulatory effects, influencing the host's innate immune response to infection. Studies on Enterococcus faecalis, a producer of enterocins, have shown modulation of key inflammatory signaling pathways such as NF-κB and MAPK. These pathways are crucial in regulating the production of cytokines and other immune mediators.
Modulation of NF-κB and MAPK Signaling by Enterococci
The diagram below illustrates the general activation of the NF-κB and MAPK signaling pathways in a macrophage upon recognition of a bacterial pathogen. Enterococci have been shown to influence these pathways, which may contribute to their overall effect in an in vivo setting.
Host Immune Signaling Pathways
Conclusion
The available in vivo data suggests that enterocins have significant potential as antimicrobial agents. They have demonstrated high efficacy in reducing pathogen loads and improving survival rates in various animal models of infection. However, the lack of direct comparative studies with conventional antibiotics makes it challenging to definitively position them in a therapeutic context. Future research should focus on well-controlled, head-to-head comparative in vivo studies to elucidate the relative efficacy of enterocins and to further explore their mechanisms of action and immunomodulatory properties. Such studies are crucial for advancing the development of this compound-based therapeutics for both veterinary and human medicine.
Comparative study of enterocin production in different Enterococcus species.
For researchers, scientists, and drug development professionals, understanding the nuances of enterocin production by different Enterococcus species is critical for harnessing their therapeutic and biopreservative potential. This guide provides a comparative overview of this compound production, focusing on key producing species, quantitative output, and the underlying regulatory mechanisms.
Enterocins, a class of bacteriocins produced by Enterococcus species, exhibit significant antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes and even multidrug-resistant bacteria.[1][2][3] The primary producers of these antimicrobial peptides are Enterococcus faecium and Enterococcus faecalis, though other species such as E. durans and E. mundtii also contribute to the diverse arsenal of known enterocins.[1][3][4]
The production of enterocins is a tightly regulated process, often dependent on cell density and environmental factors such as pH and temperature.[5][6] This regulation is frequently mediated by a sophisticated three-component signal transduction system, ensuring that bacteriocin synthesis is initiated when a sufficient cell population density is reached—a phenomenon known as quorum sensing.[5][7]
Quantitative Comparison of this compound Production
The yield of this compound can vary significantly between different Enterococcus species and even between strains of the same species. Production is typically quantified in Arbitrary Units per milliliter (AU/mL), which represents the reciprocal of the highest dilution of the culture supernatant that still inhibits a sensitive indicator strain. The following table summarizes reported this compound production levels from various Enterococcus species under different conditions.
| Enterococcus Species | Strain | This compound(s) Produced | Medium | Temperature (°C) | Incubation Time (h) | Maximum Production (AU/mL) | Reference |
| E. faecium | RZS C5 | Not specified | Not specified | 20-35 | Very early growth phase | Not specified in AU/mL, but production is high in this phase | [6] |
| E. faecium | LCW 44 | Enterocins L50A and L50B | Macfarlane broth | 37 | 4 | 128 | [2] |
| E. faecium | ST651ea | Enterocins B and P | MRS broth | 37 | 18-21 | 12,800 | [8] |
| E. faecium | ST7119ea | Not specified | MRS broth | 37 | 18 | 25,600 | [8] |
| E. faecium | ST7319ea | Not specified | MRS broth | 37 | 18-21 | 25,600 | [8] |
| E. faecalis | CG-9 | Not specified | MRS broth | 37 | 18-32 | 320 | [9] |
| E. faecalis | 478 | Not specified | MRS broth | 37 | 16-24 | 640 | [10] |
Regulatory Pathway of this compound Production
The production of many class II enterocins, such as this compound A in E. faecium, is regulated by a three-component system involving an induction factor (IF), a histidine kinase (HK), and a response regulator (RR).[5][7] This quorum-sensing mechanism allows the bacteria to coordinate gene expression with population density.
Caption: Quorum-sensing regulation of this compound A production in Enterococcus faecium.
Experimental Protocols
Reproducible and standardized methodologies are paramount for the comparative study of this compound production. Below are detailed protocols for key experiments.
This compound Production and Activity Assay (Agar Well Diffusion Method)
This protocol is a standard method for detecting and quantifying bacteriocin production.
a. Bacterial Strains and Culture Conditions:
-
Producer Strain: Inoculate a single colony of the Enterococcus producer strain into an appropriate broth medium, such as MRS (De Man, Rogosa and Sharpe) broth.[10][11] Incubate at the optimal temperature (typically 30-37°C) for 16-48 hours.[9][10][11]
-
Indicator Strain: Prepare a lawn of a sensitive indicator strain, such as Listeria monocytogenes or Lactobacillus sake, on an appropriate agar medium.[5]
b. Preparation of Cell-Free Supernatant (CFS):
-
After incubation, centrifuge the producer strain's culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant. To eliminate the inhibitory effect of organic acids, adjust the pH of the supernatant to 7.0 with 1N NaOH.[10]
-
To rule out any killing effect due to hydrogen peroxide, the supernatant can be treated with catalase.
-
Sterilize the supernatant by passing it through a 0.22 µm pore-size filter. This is the cell-free supernatant (CFS).
c. Agar Well Diffusion Assay:
-
Prepare an agar plate with a lawn of the indicator strain.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add a specific volume (e.g., 50-100 µL) of the CFS to each well.
-
Incubate the plates under conditions suitable for the indicator strain.
-
Measure the diameter of the inhibition zone around the wells. A clear zone indicates antimicrobial activity.
d. Quantification of Bacteriocin Activity (Arbitrary Units - AU/mL):
-
Perform serial two-fold dilutions of the CFS.
-
Spot a small volume (e.g., 10 µL) of each dilution onto an agar plate seeded with the indicator strain.
-
The arbitrary unit (AU/mL) is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition.
Partial Purification of Enterocins
This protocol outlines a common method for the initial purification of enterocins from the culture supernatant.
a. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the CFS (kept on ice) to a final saturation of 40-70%, depending on the specific this compound.
-
Stir gently at 4°C for several hours to allow the protein to precipitate.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer, pH 7.0).
b. Cation Exchange Chromatography:
-
Dialyze the resuspended pellet against the starting buffer for the chromatography column.
-
Load the sample onto a cation exchange column (e.g., SP-Sepharose).
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the starting buffer.
-
Collect fractions and test each for antimicrobial activity using the agar well diffusion assay.
c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the ion-exchange chromatography.
-
Further purify the this compound using a C8 or C18 RP-HPLC column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Collect peaks and determine their activity.
Experimental Workflow for this compound Production and Characterization
The following diagram illustrates the logical flow of experiments from initial screening to characterization.
Caption: A typical experimental workflow for studying this compound production.
References
- 1. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacteriocin-Producing Enterococcus faecium LCW 44: A High Potential Probiotic Candidate from Raw Camel Milk [frontiersin.org]
- 3. The Genus Enterococcus: Between Probiotic Potential and Safety Concerns—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteriocin production by Enterococcus faecium RZS C5 is cell density limited and occurs in the very early growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Partially Purified Bacteriocins Produced by Enterococcus faecium Strains Isolated from Soybean Paste Active Against Listeria spp. and Vancomycin-Resistant Enterococci [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of this compound Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Circular vs. Linear Enterocins for Therapeutic Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between circular and linear enterocins is critical for harnessing their full therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Enterocins, a class of bacteriocins produced by Enterococcus species, have garnered significant interest as potential alternatives to conventional antibiotics due to their potent antimicrobial activity. These peptides can be broadly categorized into two structural forms: circular and linear. The choice between these two architectures has profound implications for their stability, mode of action, and ultimately, their viability as drug candidates. This guide delves into a head-to-head comparison of circular and linear enterocins, offering a comprehensive overview for strategic research and development.
Structural and Functional Overview
Circular enterocins are characterized by a head-to-tail covalent bond, forming a continuous peptide ring.[1][2] This unique circular topology confers remarkable stability against thermal stress, pH fluctuations, and proteolytic degradation compared to their linear counterparts.[2][3] Enterocin AS-48 is the most extensively studied circular this compound, serving as a prototype for this class.[1] Its structure consists of a compact, globular arrangement of five alpha-helices.[1]
Linear enterocins, in contrast, possess free N- and C-termini. This category is diverse and includes pediocin-like enterocins (class IIa), two-peptide enterocins (class IIb), and leaderless enterocins.[4] While generally less stable than their circular counterparts, linear enterocins exhibit potent antimicrobial activity, often mediated by specific interactions with receptors on the target cell membrane.[4]
Comparative Performance: A Data-Driven Analysis
The primary advantages of circular enterocins lie in their exceptional stability and broad-spectrum antimicrobial activity. Linearization of a circular this compound, such as AS-48, has been shown to significantly reduce its stability and potency, although antimicrobial activity is not entirely abolished.
| Feature | Circular Enterocins (e.g., this compound AS-48) | Linear Enterocins (e.g., Linearized AS-48, this compound A) | References |
| Structure | Head-to-tail circular peptide backbone | Linear peptide chain with free N- and C-termini | [1][4] |
| Antimicrobial Potency | High; broad-spectrum activity against many Gram-positive bacteria. | Potent, but can be narrower in spectrum. Activity of linearized circular enterocins is significantly reduced (300-1000 times lower than the circular form). | [1][5][6] |
| Thermal Stability | Exceptionally high; resistant to temperatures approaching boiling. | Moderate to high, but generally lower than circular forms. Linearized circular enterocins show reduced thermal stability. | [7][8] |
| pH Stability | Stable across a wide pH range (e.g., pH 2.6 to 9.0 for this compound NKR-5-3B). | Stability is more variable and generally lower than circular forms. | [7] |
| Protease Resistance | Highly resistant to various proteases (e.g., trypsin, chymotrypsin, pepsin, papain). | More susceptible to proteolytic degradation. | [7] |
| Mode of Action | Primarily receptor-independent pore formation in the cell membrane. | Often receptor-mediated (e.g., mannose phosphotransferase system for Class IIa) leading to pore formation. | [4][9] |
Visualizing the Differences: Mode of Action
The distinct structures of circular and linear enterocins dictate their mechanisms of killing target bacteria.
Experimental Protocols
Reproducible and standardized methodologies are paramount for the accurate assessment of this compound performance. Below are detailed protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for quantifying the antimicrobial potency of enterocins.
Materials:
-
Purified circular and linear enterocins
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Indicator bacterial strains
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound.
-
Perform two-fold serial dilutions of the this compound in the appropriate broth medium in a 96-well plate.
-
Prepare an inoculum of the indicator strain and adjust its concentration to approximately 10^5 CFU/mL.
-
Add an equal volume of the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
The MIC is determined as the lowest concentration of the this compound that completely inhibits the visible growth of the indicator strain.[10]
Protocol 2: Assessment of Thermal and pH Stability
This protocol details the methodology for evaluating the stability of enterocins under different temperature and pH conditions.
Materials:
-
Purified this compound solutions
-
Buffers with a range of pH values
-
Water baths and incubator
-
Agar plates and indicator strain for activity assay
Procedure:
Thermal Stability:
-
Aliquot the this compound solution into separate tubes.
-
Incubate the tubes at various temperatures (e.g., 60°C, 80°C, 100°C, and 121°C) for specific time intervals (e.g., 15, 30, and 60 minutes).[11]
-
Cool the samples to room temperature.
-
Determine the residual antimicrobial activity using the agar well diffusion assay.[11] An untreated sample serves as the control.
pH Stability:
-
Adjust the pH of the this compound solutions to a range of values (e.g., 2.0 to 10.0) using sterile HCl or NaOH.
-
Incubate the samples at a constant temperature (e.g., 37°C) for a set period (e.g., 2 hours).[12]
-
Neutralize the pH of all samples to 7.0.
-
Measure the remaining antimicrobial activity using the agar well diffusion assay.[12]
Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Stability
CD spectroscopy is a powerful technique to assess the secondary structure and thermal stability of enterocins.
Materials:
-
Highly purified (>95%) this compound samples
-
CD-compatible buffer (low UV absorbance)
-
Circular dichroism spectrophotometer with a temperature controller
-
Quartz cuvettes (e.g., 1 mm pathlength)
Procedure:
-
Prepare the this compound sample in a suitable buffer at a concentration of 0.1-1 mg/mL.[13] The buffer should be transparent in the far-UV region.
-
Record the CD spectrum at a controlled temperature (e.g., 25°C) in the far-UV range (190-250 nm) to analyze the secondary structure.
-
For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) while gradually increasing the temperature.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, can be determined from the resulting thermal denaturation curve.[14]
Conclusion
The choice between circular and linear enterocins for therapeutic development is a trade-off between exceptional stability and potentially higher specific activity for some linear forms. Circular enterocins, with their inherent resistance to degradation, offer a robust scaffold for developing antimicrobial agents that can withstand harsh physiological environments. While linearization reduces this stability, the retained, albeit lower, activity suggests that specific linear fragments may still hold therapeutic value. For applications requiring high stability and broad-spectrum activity, circular enterocins are the superior choice. However, linear enterocins should not be discounted, especially in scenarios where high potency against specific pathogens is the primary objective and stability can be addressed through formulation strategies. A thorough understanding of their respective strengths and weaknesses, guided by the comparative data and protocols presented here, will empower researchers to make informed decisions in the design and development of next-generation antimicrobial therapies.
References
- 1. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications | MDPI [mdpi.com]
- 2. Circular and Leaderless Bacteriocins: Biosynthesis, Mode of Action, Applications, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. AS-48 bacteriocin: close to perfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of a Bacteriocin Produced by Enterococcus faecalis KT11 against Some Pathogens and Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 14. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validation of the safety and non-toxicity of enterocins for food applications.
A comprehensive analysis of experimental data confirms the promising safety and non-toxic nature of enterocins, a class of bacteriocins produced by Enterococcus species, for their application as natural food preservatives. When compared to other alternatives, enterocins demonstrate a favorable safety profile, positioning them as a viable option for the food industry to mitigate microbial contamination and enhance product shelf life.
This guide provides an objective comparison of the safety and non-toxicity of enterocins with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the application of bacteriocins in food preservation.
Comparative Safety and Toxicity Data
The following tables summarize quantitative data from various studies, offering a clear comparison of the toxicological profiles of enterocins and the widely used food preservative, nisin.
Table 1: In Vivo Toxicity Studies in Animal Models
| Test Substance | Animal Model | Dosage | Duration | Key Findings | Reference |
| Enterocin AS-48 | BALB/c mice | 50, 100, and 200 mg/kg in diet | 90 days | No mortalities, abnormalities, or clinical signs observed. No significant differences in body weight, food consumption, urinalysis, hematology, or blood biochemistry compared to control. Moderate vacuolar degeneration in hepatocytes was observed at higher doses but was less severe than in the nisin-treated group. | [1] |
| Nisin (Reference) | BALB/c mice | 200 mg/kg in diet | 90 days | No mortalities or significant changes in most parameters. Higher incidence of moderate vacuolar degeneration in hepatocytes compared to this compound AS-48 treated groups. | [1] |
| This compound EM41 | Laying hens | 40 μl/animal/day (partially purified) | 21 days | No negative influence on biochemical and hematological parameters or weight gains. Showed antimicrobial effects against pathogenic bacteria. | [2] |
Table 2: In Vitro Cytotoxicity Data
| Test Substance | Cell Line | Assay | Key Findings | Reference |
| This compound S37 | Caco-2/TC7 (undifferentiated) | Not specified | Dose-dependent cytotoxicity observed. | [3] |
| This compound S37 | Caco-2/TC7 (differentiated monolayer) | Not specified | No significant effect on cell monolayer integrity and no apoptotic features observed at 10 μg/ml. | [3] |
| Nisin | Caco-2/TC7 cells | Not specified | No significant reduction in epithelial integrity at 10 μg/mL. | [3] |
| Enterotoxins (general) | Vero cells | MTT Assay | The protocol is designed to assess the toxigenic potential of bacterial products. | [4] |
Table 3: Effects on Gut Microbiota
| Test Substance | Animal Model | Duration | Key Findings | Reference |
| This compound-producing E. faecium | Mice | Not specified | Can outcompete other enterococci, including Vancomycin-Resistant Enterococci (VRE), without significant disruption of the general microbiota. | [5] |
| General Bacteriocins | Mice | 4 weeks | Can cause transient but advantageous changes at lower taxonomic levels, such as inhibiting potentially problematic bacteria and increasing the proportion of Lactic Acid Bacteria (LAB). | [6] |
Mechanism of Action and Experimental Workflows
To visualize the underlying processes of this compound activity and the methodologies used for their safety assessment, the following diagrams are provided.
Caption: Mechanism of action for different classes of enterocins.
References
- 1. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 2. A Method to Assess Bacteriocin Effects on the Gut Microbiota of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Method to Assess Bacteriocin Effects on the Gut Microbiota of Mice [jove.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
